molecular formula C30H31ClN4O7S B1583872 Pigment red 5 CAS No. 6410-41-9

Pigment red 5

Cat. No.: B1583872
CAS No.: 6410-41-9
M. Wt: 627.1 g/mol
InChI Key: LMULDSDQRQVZMW-UHFFFAOYSA-N
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Description

Pigment red 5 is a useful research compound. Its molecular formula is C30H31ClN4O7S and its molecular weight is 627.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant; Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMULDSDQRQVZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0050394
Record name C.I. Pigment Red 5
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Molecular Weight

627.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6410-41-9
Record name Pigment Red 5
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URL https://commonchemistry.cas.org/detail?cas_rn=6410-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Pigment Red 5
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy-
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Record name C.I. Pigment Red 5
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Record name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide
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Record name PIGMENT RED 5
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Elucidation of Pigment Red 5 (C.I. 12490)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 5, identified by the Colour Index number C.I. 12490, is a synthetic monoazo pigment characterized by its brilliant bluish-red hue.[1][2] Its chemical formula is C30H31ClN4O7S.[3][4] Utilized extensively in cosmetics, printing inks, paints, and plastics, the precise elucidation of its chemical structure is paramount for understanding its properties, performance, and safety.[1][5][6] The solid-state structure of a pigment dictates critical application properties such as color, lightfastness, thermal stability, and solvent resistance.[1][7] This guide provides a comprehensive overview of the methodologies employed to elucidate the structure of this compound, presenting key data, detailed experimental protocols, and logical workflows for a scientific audience.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundational step in structure elucidation. This compound is known by several synonyms, including Naphthol Carmine FB and Permanent Carmine FB.[2][3] Its identity is unequivocally established by its CAS Registry Number, IUPAC name, and other identifiers.

Table 1: Identification of this compound

Identifier Value
Chemical Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[3]
C.I. Number 12490[2]
CAS Number 6410-41-9[2]
EC Number 229-107-2[3]
Molecular Formula C30H31ClN4O7S[2]
Molecular Weight 627.1 g/mol [3]

| InChIKey | LMULDSDQRQVZMW-UHFFFAOYSA-N[7][8] |

The performance characteristics of this compound are derived from its physical and chemical properties, which are summarized below.

Table 2: Physicochemical and Computed Properties of this compound

Property Value Reference
Appearance Orange-red powder [1]
Melting Point 306 °C [1]
Density 1.40 - 1.44 g/cm³ [1]
Oil Absorption 45 - 71 g/100g [1]
Hiding Power Translucent [1]
Lightfastness 6 - 7 (out of 8) [1]
Heat Stability 140 °C [2]
Water Resistance 5 (out of 5) [2]
Acid Resistance 4 (out of 5) [2]
Alkali Resistance 5 (out of 5) [2]
Monoisotopic Mass 626.1601982 Da [3]
Topological Polar Surface Area 148 Ų [3]

| Complexity | 1040 |[3] |

Core Methodologies for Structure Elucidation

The definitive structure of this compound is determined not by a single technique, but through the synergistic application of multiple analytical methods. These include spectroscopic and diffraction techniques, often complemented by computational modeling.

  • X-Ray Diffraction (XRD): XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] For pigments, which are often fine powders and difficult to grow as single crystals, X-ray Powder Diffraction (XRPD) is commonly used.[7][9] XRPD provides information on crystal structure, polymorphism, and intermolecular interactions, which are crucial for properties like stability and color.[7]

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: As a non-destructive technique, ssNMR provides detailed information about the local atomic environment.[7] It is especially powerful for confirming structural details in pigments, such as identifying the dominant tautomeric form (azo vs. hydrazone), which significantly impacts the pigment's color and stability.[7] 13C NMR spectra are available for this compound.[8]

  • Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[8] Raman spectroscopy is particularly useful for analyzing the central azo group (-N=N-) chromophore, with its characteristic vibrations typically found in the 1400–1600 cm⁻¹ spectral region.[7] Shifts in these bands can indicate interactions between the pigment and a polymer matrix.[7]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the pigment.[7] Techniques like Direct Electron Ionization Mass Spectrometry (DEI-MS) are effective for analyzing organic pigments that are difficult to dissolve, providing molecular ion and fragmentation data that helps piece together the structure.[10]

  • Computational Chemistry (DFT): Density Functional Theory (DFT) is a quantum mechanical method used to predict optimized molecular geometries, investigate electronic properties like the HOMO-LUMO energy gap (which relates to color), and assess the relative stability of different tautomers or polymorphs.[7] DFT calculations can also simulate theoretical NMR and vibrational spectra, aiding in the interpretation of experimental data.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for scientific validity. The following sections outline standard procedures for the key techniques used in the structural analysis of this compound.

X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: A small amount of this compound powder is gently ground using an agate mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size. The powder is then packed into a flat sample holder.

  • Data Acquisition: The sample is analyzed using a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is processed to identify the positions and intensities of the Bragg peaks. This data is used for phase identification, crystal lattice parameter refinement, and, if possible, structure solution using methods like Rietveld refinement.[9][11]

Solid-State ¹³C NMR (CP/MAS)
  • Sample Preparation: Approximately 50-100 mg of this compound powder is packed into a 4 mm zirconia rotor.

  • Data Acquisition: The spectrum is acquired on a solid-state NMR spectrometer. A ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) experiment is performed. Typical parameters include a MAS rate of 10-15 kHz, a contact time of 1-2 ms, and a recycle delay of 5-10 s to ensure full relaxation.

  • Data Analysis: The acquired spectrum is Fourier transformed and phase corrected. Chemical shifts are referenced externally to a standard like adamantane. The resulting peaks are assigned to the specific carbon atoms in the this compound molecule, often with the aid of DFT calculations.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The KBr wafer technique is commonly used.[3][8] Approximately 1-2 mg of this compound is mixed with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr). The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: The spectrum is analyzed to identify absorption bands corresponding to specific functional groups (e.g., N-H, C=O, S=O, aromatic C-H) by comparing their frequencies to correlation charts.

Density Functional Theory (DFT) Calculations
  • Structure Input: The proposed molecular structure of this compound is built using molecular modeling software.

  • Calculation Setup: Geometry optimization and frequency calculations are performed using a DFT functional such as B3LYP with a basis set like 6-31G*.[7] This predicts the lowest energy 3D structure, bond lengths, and angles.[7]

  • Property Prediction: Further calculations can be performed to predict the HOMO-LUMO energy gap (to understand its color), relative tautomer stability, and theoretical NMR chemical shifts and vibrational frequencies to assist in the interpretation of experimental spectra.[7]

Integrated Structural Analysis and Visualization

The final, confirmed structure of this compound is a consensus result from the integration of all experimental and computational data. The diagrams below illustrate the chemical structure, its synthesis, and the logical workflow for its elucidation.

Caption: 2D Chemical Structure of this compound.

The synthesis of this compound, like many azo pigments, involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.[7]

Synthesis_Pathway start Aromatic Amine (2-Methoxy-5-(diethylsulfamoyl)aniline) diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling diazonium->coupling + coupler Coupling Component (N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide) coupler->coupling product This compound coupling->product

Caption: Generalized Synthesis Pathway for this compound.

A logical workflow ensures a comprehensive and systematic approach to structure elucidation, where each step builds upon the last.

Elucidation_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation ms Mass Spectrometry (MS) mol_formula Molecular Formula & Weight ms->mol_formula ftir FTIR / Raman func_groups Functional Groups ftir->func_groups nmr Solid-State NMR atomic_conn Atomic Connectivity & Tautomerism nmr->atomic_conn xrd X-Ray Powder Diffraction crystal_struct Crystal Structure & Polymorphism xrd->crystal_struct dft DFT Calculations dft->func_groups Aids Interpretation dft->atomic_conn Aids Interpretation geom_stability Geometry & Stability dft->geom_stability final Final Confirmed Structure of this compound mol_formula->final func_groups->final atomic_conn->final crystal_struct->final geom_stability->final

Caption: Integrated Workflow for this compound Structure Elucidation.

Conclusion

The chemical structure of this compound (C.I. 12490) has been rigorously established through a combination of advanced analytical techniques and computational modeling. X-ray diffraction confirms its solid-state arrangement, while solid-state NMR and vibrational spectroscopy elucidate its covalent bonding, functional groups, and tautomeric state. Mass spectrometry validates its molecular formula, and DFT calculations provide a theoretical framework that supports and refines the experimental findings. This multi-faceted approach ensures a complete and accurate structural determination, which is essential for predicting its behavior, optimizing its applications, and ensuring its safe use in various industries.

References

Pigment Red 5: IUPAC Name and CAS Number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pigment Red 5

This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, and general experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and related fields.

  • IUPAC Name : N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[1]

  • CAS Number : 6410-41-9[1][2][3][4][5][6]

Chemical and Physical Properties

This compound is a synthetic organic pigment belonging to the naphthol red class.[7] Its properties are summarized in the table below for easy reference and comparison.

PropertyValue
C.I. Name 12490[3][5][6]
Molecular Formula C₃₀H₃₁ClN₄O₇S[1][3][4][5][6]
Molecular Weight 627.11 g/mol [3][5][6]
Appearance Orange-red to brilliant red powder[2][4][6]
Melting Point 306 °C[2][4][6]
Density 1.34 - 1.7 g/cm³[3][8]
Solubility Insoluble in water; soluble in ethanol; slightly soluble in acetone.[2][4][6]
Oil Absorption 40 ml/100g[3]
Heat Resistance 140 - 200 °C[3][5]
Light Fastness 7 - 8[3][5]
Acid Resistance 5[5]
Alkali Resistance 5[5]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on common practices for azo pigments.

Synthesis of this compound (General Method)

The manufacturing of this compound involves a two-step process: diazotization followed by an azo coupling reaction.[6]

Step 1: Diazotization of the Amine Component The primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt solution.

Step 2: Azo Coupling The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, which is typically dissolved in an alkaline medium. The reaction temperature is maintained at a low level to ensure the stability of the diazonium salt and to control the reaction. The coupling reaction results in the formation of the insoluble this compound, which precipitates out of the solution.

Step 3: Post-Treatment The precipitated pigment is then filtered, washed with water to remove any unreacted starting materials and inorganic salts, and dried to obtain the final product.

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is a primary method for determining the purity of azo pigments.[9]

  • Mobile Phase : A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Stationary Phase : A C18 reversed-phase column is commonly used.

  • Detection : The pigment is detected at its maximum absorbance wavelength.

  • Sample Preparation : The pigment is dissolved in a suitable solvent, such as dimethylformamide or a mixture of methanol (B129727) and a small amount of base to aid dissolution, and then filtered before injection.[9] Purity is determined by the area percentage of the main peak.

Spectroscopic Techniques

  • UV-Vis Spectroscopy : Used to determine the maximum absorbance wavelength and for quantitative analysis in solution.

  • Raman Spectroscopy : A non-destructive technique that can be used to analyze the chemical composition and interactions between the pigment and a polymer matrix.[10]

  • X-ray Diffraction (XRD) : Can be employed for structural analysis of the pigment in its solid, powdered form.[10]

Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Diazotization cluster_1 Azo Coupling cluster_2 Post-Treatment Amine 3-Amino-N,N-diethyl-4- methoxybenzenesulfonamide Diazo Diazonium Salt Solution Amine->Diazo NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazo HCl Hydrochloric Acid (HCl) HCl->Diazo Pigment This compound (Precipitate) Diazo->Pigment Coupling Reaction Coupling_Component 3-Hydroxy-5'-chloro-2',4'- dimethoxy-2-naphthanilide Coupling_Component->Pigment NaOH Sodium Hydroxide (NaOH) NaOH->Pigment Filter Filtration Pigment->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Final_Product Final this compound Powder Dry->Final_Product

Caption: General workflow for the synthesis of this compound.

References

Synthesis and purification of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of C.I. Pigment Red 5

Introduction

C.I. This compound is a synthetic organic pigment belonging to the monoazo class of colorants.[1] It is characterized by its brilliant red shade, good lightfastness, and thermal stability.[1] Chemically, it is identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2][3][4] Due to its robust properties, this compound finds extensive application in various industries, including coatings, printing inks, plastics, paper, and cosmetics.[1][2][5][6] This guide provides a detailed overview of the synthesis and purification protocols for this compound, intended for researchers and professionals in chemistry and materials science.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 12490[4]
CAS Number 6410-41-9[2][7]
Molecular Formula C₃₀H₃₁ClN₄O₇S[2][3][7]
Molecular Weight 627.11 g/mol [3][6][7]
Appearance Orange-red to brilliant red powder[1][6]
Melting Point 306°C[3][6]
Solubility Insoluble in water; soluble in ethanol; slightly soluble in acetone[1][6]

Synthesis of this compound

The synthesis of this compound is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative.[2]

Stage 1: Diazotization

In the first stage, the primary aromatic amine, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (also known as Red Base ITR), is converted into a highly reactive diazonium salt.[1][2] This reaction is conducted in an acidic medium at low temperatures using sodium nitrite (B80452).[2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[2]

Stage 2: Azo Coupling

The second stage involves the electrophilic substitution of the diazonium salt onto a coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide.[1][2] This reaction forms the stable azo (-N=N-) chromophore, which is responsible for the pigment's color.[8] The pH and temperature of the coupling reaction must be carefully controlled to ensure high yield and purity.[2]

Experimental Protocol: Synthesis

Materials and Equipment:

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (Diazo component)

  • 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide (Coupling component)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

  • Glass beakers, magnetic stirrer, pH meter, Buchner funnel, vacuum flask, drying oven

Procedure:

  • Preparation of the Diazonium Salt:

    • In a beaker, suspend the diazo component (1 mole equivalent) in water and add concentrated hydrochloric acid.

    • Cool the suspension to 0-2°C in an ice bath with continuous stirring.[2] The pH should be maintained between 0.5 and 1.0.[2]

    • In a separate beaker, prepare a solution of sodium nitrite (1 mole equivalent) in water.

    • Slowly add the sodium nitrite solution to the cooled amine suspension, keeping the temperature below 5°C.

    • Stir the mixture for 90-120 minutes at 0-2°C to ensure complete diazotization.[2] The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (excess nitrous acid will turn the paper blue).

  • Preparation of the Coupling Solution:

    • In a separate, larger beaker, dissolve the coupling component (1 mole equivalent) in an aqueous solution of sodium hydroxide to form the soluble phenoxide.

    • Cool this solution to 10-15°C.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt suspension to the coupling solution with vigorous stirring.

    • Maintain the temperature between 10-25°C and the pH between 3.5-5.5 during the addition.[2] The pH can be adjusted as needed with sodium hydroxide or hydrochloric acid.

    • The red pigment will precipitate out of the solution as it forms.

    • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of the Crude Pigment:

    • Filter the precipitated pigment using a Buchner funnel under vacuum.

    • Wash the filter cake thoroughly with water to remove residual salts and acids.

    • Dry the crude this compound in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Summary of Synthesis Parameters
StepKey ParametersOptimized RangeRationale
Diazotization Temperature0–2°CStabilizes the highly reactive diazonium salt and prevents its degradation.[2]
pH0.5–1.0Ensures the formation and stability of the diazonium salt.[2]
Reaction Time90–120 minutesAllows for complete conversion of the amine to the diazonium salt.[2]
Azo Coupling Temperature10–25°CBalances reaction kinetics with the stability of the diazonium salt.[2]
pH3.5–5.5Controls the rate of electrophilic substitution and prevents side reactions.[2]

Synthesis Workflow

Synthesis_Workflow cluster_diazo Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_workup Isolation & Work-up A Aromatic Amine (Red Base ITR) C Diazonium Salt Formation (0-2°C, pH 0.5-1.0) A->C Suspend D Coupling Component in NaOH(aq) B HCl + NaNO₂ B->C Add slowly E Coupling Reaction (10-25°C, pH 3.5-5.5) C->E Add diazonium salt D->E F Filtration E->F G Washing F->G H Drying G->H I Crude this compound H->I

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Crude this compound synthesized in the laboratory or obtained from industrial processes typically contains impurities such as unreacted starting materials, byproducts from side reactions, and inorganic salts.[9] Purification is essential to achieve the desired coloristic properties, stability, and performance for specific applications.

Common Purification Techniques
  • Solvent Washing: This is the most common and straightforward method. The crude pigment is washed with hot water to remove inorganic salts. Subsequent washing with organic solvents in which the pigment has low solubility (like ethanol) can remove organic impurities.

  • Recrystallization: This technique involves dissolving the crude pigment in a suitable hot solvent and then allowing it to crystallize as the solution cools. This process is effective for removing impurities that have different solubility profiles from the pigment. However, finding a suitable solvent system can be challenging due to the low solubility of many pigments.

  • Column Chromatography: While highly effective for separating compounds with different polarities, column chromatography is less common for the bulk purification of industrial pigments due to cost and scalability. It is more frequently used for analytical purposes or for purifying small quantities of high-purity material for research.[9]

Experimental Protocol: Purification by Washing

Materials and Equipment:

  • Crude this compound

  • Deionized Water

  • Ethanol

  • Beakers, heating mantle/hot plate, magnetic stirrer, Buchner funnel, vacuum flask, drying oven

Procedure:

  • Aqueous Wash:

    • Suspend the crude pigment in deionized water (e.g., 10 mL of water per gram of pigment).

    • Heat the slurry to 70-80°C with stirring for 30-60 minutes. This helps dissolve inorganic salt impurities.

    • Filter the hot suspension using a Buchner funnel.

    • Wash the filter cake with additional hot deionized water.

  • Solvent Wash:

    • Resuspend the water-washed pigment cake in ethanol.

    • Stir the suspension at room temperature or with gentle warming for 30 minutes to dissolve soluble organic impurities.

    • Filter the pigment again and wash the cake with a small amount of clean ethanol.

  • Drying:

    • Dry the purified pigment in an oven at 80-100°C to a constant weight to remove all residual water and solvent.

Summary of Purification Parameters
TechniqueKey ParametersExpected Outcome
Aqueous Wash Temperature: 70-80°CRemoval of inorganic salts (e.g., NaCl, Na₂SO₄)
Solvent Wash Solvent: EthanolRemoval of unreacted starting materials and organic byproducts
Drying Temperature: 80-100°CRemoval of residual water and solvents

Purification Workflow

Purification_Workflow cluster_input Input cluster_process Purification Steps cluster_output Output A Crude this compound B Aqueous Wash (Hot Water) A->B C Filtration B->C D Solvent Wash (Ethanol) C->D Imp1 Inorganic Salts C->Imp1 E Filtration D->E F Drying E->F Imp2 Organic Impurities E->Imp2 G Purified this compound F->G

Caption: General workflow for the purification of this compound.

Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the pigment and quantify any impurities.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule, confirming its structure.[3]

  • UV-Visible Spectroscopy: Shows the characteristic absorption in the visible region that is responsible for its red color.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value (306°C) is a good indicator of purity.[3][6]

Conclusion

The synthesis of this compound is a well-established process based on diazotization and azo coupling reactions. Precise control over reaction parameters such as temperature and pH is crucial for achieving high yields and purity. Subsequent purification, primarily through aqueous and solvent washing, is necessary to remove impurities and obtain a pigment with optimal performance characteristics. The protocols and data presented in this guide offer a comprehensive technical foundation for the laboratory-scale synthesis and purification of this commercially significant red pigment.

References

An In-depth Technical Guide to Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pigment Red 5 (C.I. 12490), focusing on its chemical properties, synthesis, analytical characterization, and toxicological profile. The information is curated for professionals in research and development, particularly those exploring novel applications for existing chemical entities.

Core Chemical and Physical Properties

This compound is a synthetic organic azo pigment known for its vibrant yellowish-red hue.[1] Its complex molecular structure is responsible for its color and stability.[2] The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[2][3][4]
Molecular Formula C₃₀H₃₁ClN₄O₇S[1][2][3][4][5]
Molecular Weight 627.11 g/mol [1][2][3][5]
CAS Number 6410-41-9[1][3][4]
C.I. Number 12490[1][4][6]
EINECS Number 229-107-2[1][2][6]
Appearance Orange-red powder[5][]
Solubility Insoluble in water, easily soluble in ethanol, slightly soluble in acetone.[5] Estimated water solubility is 4.383e-005 mg/L at 25 °C.[]

Synthesis Pathway: A Generalized Approach

While specific, detailed industrial synthesis protocols for this compound are proprietary, its production follows the well-established reaction pathway for monoazo pigments. This involves two primary stages: diazotization of a primary aromatic amine and subsequent azo coupling with a coupling component.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Post-Treatment A Primary Aromatic Amine (e.g., Substituted Aniline) C Diazonium Salt Formation (0-5 °C) A->C B Sodium Nitrite (B80452) (NaNO₂) + Hydrochloric Acid (HCl) B->C E Azo Coupling Reaction C->E Coupling D Coupling Component (e.g., Naphthol Derivative) D->E F This compound (Crude Product) E->F G Filtration & Washing F->G H Drying & Milling G->H I Final Pigment Powder H->I

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol Outline: A detailed experimental protocol for the synthesis of a structurally related pigment, C.I. Pigment Red 52:1, provides insight into the practical steps involved.[8]

  • Preparation of the Diazo Component : A primary aromatic amine is dissolved in an aqueous solution with sodium hydroxide (B78521), then cooled to 0-5°C. Concentrated hydrochloric acid is added, followed by a solution of sodium nitrite to form the diazonium salt suspension.[8]

  • Preparation of the Coupling Component : A naphthol-based compound is dissolved in an aqueous sodium hydroxide solution.[8]

  • Azo Coupling Reaction : The diazonium salt suspension is slowly added to the coupling component solution under vigorous stirring, maintaining a temperature of 0-5°C and an alkaline pH (9-11).[8]

  • Post-Treatment : The resulting pigment suspension is heated, neutralized, and then the solid product is isolated via filtration. The pigment cake is washed thoroughly with hot deionized water to remove impurities and then dried in an oven to yield the final product.[8]

Analytical Characterization Workflow

The structural and physical properties of this compound are elucidated through various analytical techniques. Density Functional Theory (DFT) is employed for computational analysis of its electronic structure and stability, while spectroscopic methods provide empirical data for verification and interaction studies.

G cluster_0 Computational Analysis cluster_1 Empirical Verification cluster_2 Structural Elucidation DFT Density Functional Theory (DFT) DFT_out1 Predict Molecular Conformation (Bond Lengths, Angles) DFT->DFT_out1 DFT_out2 Predict Spectroscopic Data (IR, Raman, NMR) DFT->DFT_out2 DFT_out3 Determine Energy Gap (Color Origin) DFT->DFT_out3 Raman Raman Spectroscopy DFT_out2->Raman Correlate Predictions Raman_out Analyze Polymer-Pigment Interactions (Vibrational Modes of Azo Group) Raman->Raman_out Crystal_out Identify Polymorphism & Solid-State Structure Raman_out->Crystal_out Inform Solid-State Analysis Crystal Crystal Structure Analysis Crystal->Crystal_out

Caption: Analytical workflow for this compound characterization.

These advanced analytical methods are crucial for understanding the pigment's performance properties, such as color, lightfastness, and thermal stability, which are dictated by its solid-state structure.[4] Raman spectroscopy is particularly useful for analyzing the interactions between the pigment and a polymer matrix by focusing on the vibrational modes of the central azo group.[4]

Toxicological and Safety Profile

The toxicological data for this compound is limited. Safety Data Sheets (SDS) for the compound frequently report "no data available" for key endpoints such as toxicity to fish, daphnia, and algae, as well as for persistence, degradability, and bioaccumulative potential.[9][10]

A screening assessment conducted by the Government of Canada concluded that this compound was not harmful to the environment as it was not found to accumulate or cause harm to organisms.[11] The substance was identified as persistent, bioaccumulative, and inherently toxic to aquatic organisms in an earlier profile, but the final assessment did not support these concerns.[11][12] While some studies on structurally related azo pigments suggest a potential for genotoxicity, specific research on this compound is not extensively documented.[4]

Toxicological EndpointResultSource
Acute Fish Toxicity No data available[9][10]
Acute Daphnia Toxicity No data available[9][10]
Algae Toxicity No data available[9][10]
Persistence and Degradability No data available[9][10]
Bioaccumulative Potential No data available[9][10]
Environmental Harm (Canada) Determined not to be harmful to the environment.[11]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling the pigment powder.[8]

Applications: Industrial Use vs. Biomedical Potential

This compound has a long history of use as a colorant in a wide range of industrial and consumer products.[13] Its application in biomedical fields, however, remains largely unexplored.

G cluster_0 Established Industrial Applications cluster_1 Potential / Unexplored Research Areas PR5 This compound Paints Paints & Coatings PR5->Paints Widely Used Plastics Plastics Manufacturing PR5->Plastics Widely Used Inks Printing Inks PR5->Inks Widely Used Cosmetics Cosmetics & Personal Care PR5->Cosmetics Widely Used DrugDelivery Drug Delivery Systems PR5->DrugDelivery Lacks Specific Research BioImaging Fluorescent Labeling PR5->BioImaging Lacks Specific Research Diagnostics Diagnostic Assays PR5->Diagnostics Lacks Specific Research

Caption: Application landscape of this compound.

Established Applications:

  • Paints and Coatings : Used in automotive, industrial, and architectural paints for its vibrant, durable color and good resistance to heat and light.[]

  • Plastics and Rubber : Incorporated into various polymers to provide color.[11]

  • Inks : A common colorant in printing inks.[11][13]

  • Cosmetics and Personal Care : Used in products like soaps and detergents, and as a cosmetic colorant.[3][6][11]

Potential for Drug Development: While some organic pigments are being investigated for biomedical applications, specific research detailing the use of this compound in areas like drug delivery systems is not extensively documented.[4] The potential utility of a compound in such systems depends on its stability, biocompatibility, and ability to be formulated into nanoparticles or loaded into a carrier.[4] Given its classification as a fluorescent dye in some contexts, there may be unexplored potential in bio-imaging or as a label in diagnostic assays, but this remains speculative without dedicated research.[13] The current body of literature lacks studies focused on the direct application of this compound in drug delivery vehicle development.[4]

References

An In-Depth Technical Guide to the Photophysical Properties of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 5 (C.I. 12490) is a synthetic monoazo pigment belonging to the Naphthol AS pigment family. Its chemical name is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide. With its vibrant yellowish-red hue, it finds extensive application in printing inks, paints, plastics, and cosmetics.[1] While primarily an industrial colorant, its photophysical properties, particularly its fluorescence, are of interest to researchers in materials science and could have implications in the development of fluorescent probes and markers, provided its characteristics are well understood.

This technical guide provides a comprehensive overview of the known photophysical properties of this compound and related Naphthol red pigments. Due to a lack of specific published data for this compound, this guide also includes generalized experimental protocols for determining these properties, intended to enable researchers to characterize this and similar pigments.

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties of a pigment is essential before delving into its photophysical characteristics. These properties influence its solubility, stability, and interactions with its environment, all of which can affect its optical behavior.

PropertyValueSource(s)
CI Name This compound[1]
CI Number 12490[1]
CAS Number 6410-41-9[1]
Chemical Formula C₃₀H₃₁ClN₄O₇S[1]
Molecular Weight 627.11 g/mol [1]
Appearance Red powder[1]
Solubility Insoluble in water; slightly soluble in ethanol (B145695) and acetone.[1]

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the ultimate fate of the absorbed energy. These properties are crucial for any application involving fluorescence.

PropertyDescriptionTypical Values for Naphthol Red PigmentsSource(s)
Absorption Maximum (λmax) The wavelength at which the pigment absorbs the most light.The primary absorption peak for Naphthol-azo reaction products is in the range of 500-540 nm.[3][3]
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.Not available for this compound. For a similar Naphthol-Fast Red complex, ε₅₁₀ = 4.7 mM⁻¹cm⁻¹.[3][3]
Emission Maximum (λem) The wavelength at which the pigment emits the most light (fluoresces) after excitation.For a Naphthol-Fast Red reaction product, the emission is centered around 560 nm when excited at 500 nm.[3][3]
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process.Generally low for many azo dyes. Specific values for red azo pigments can vary widely depending on their structure and environment.[4][5][4][5]
Fluorescence Lifetime (τ) The average time a molecule spends in the excited state before returning to the ground state by emitting a photon.Organic dyes and pigments typically have lifetimes in the order of picoseconds to nanoseconds.[6][6]
Photostability The ability of the pigment to resist degradation upon exposure to light.Naphthol red pigments have moderate to good lightfastness, though this can be influenced by the substrate and other formulation components.[7][7]

Experimental Protocols

Detailed below are generalized experimental protocols for the determination of the key photophysical properties of organic pigments like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the pigment.

Methodology:

  • Sample Preparation:

    • For a solution-state measurement, accurately weigh a small amount of this compound and dissolve it in a suitable transparent solvent (e.g., N,N-dimethylformamide, ethanol, or acetone) in a volumetric flask to prepare a stock solution of known concentration.[8]

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0, which is the optimal range for Beer-Lambert law linearity.[9]

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank reference.[9]

    • Fill an identical cuvette with the pigment solution.

  • Measurement:

    • Place the blank and sample cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of approximately 300 nm to 800 nm.

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Molar Extinction Coefficient (ε) Calculation:

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), the molar extinction coefficient can be calculated.[10]

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

Methodology:

  • Sample Preparation:

    • For solutions, prepare a dilute solution of the pigment in a suitable solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[4]

    • For solid samples (powders), a front-face illumination accessory is required to minimize light scattering.[11]

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).[8]

  • Measurement:

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum, or another suitable wavelength where the pigment absorbs.

    • Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 520 nm to 800 nm for a red pigment).

    • The resulting spectrum is the fluorescence emission spectrum, and the peak wavelength is the λem.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

  • Standard Selection:

    • Choose a standard fluorophore that absorbs and emits in a similar spectral region to this compound. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet in ethanol can be used.[5]

  • Sample and Standard Preparation:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

  • Measurement:

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Calculation:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Methodology:

  • Instrumentation:

    • A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector, and timing electronics.[12][13]

  • Measurement:

    • The sample is excited by the pulsed light source.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[14]

    • This process is repeated many times, and a histogram of photon arrival times is built up, which represents the fluorescence decay curve.[12]

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution.

    • The measured fluorescence decay curve is then deconvoluted with the IRF and fitted to an exponential decay model (or multiple exponential decays for complex systems) to extract the fluorescence lifetime(s).[14]

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of an organic pigment.

Photophysical_Characterization_Workflow cluster_prep Sample Preparation prep Prepare Pigment Solutions (various concentrations) uvvis Measure Absorption Spectrum prep->uvvis ss_fluor Measure Emission Spectrum prep->ss_fluor tr_fluor Measure Fluorescence Decay (TCSPC) prep->tr_fluor calc_eps Calculate Molar Extinction Coefficient (ε) uvvis->calc_eps Beer-Lambert Law uvvis->ss_fluor calc_qy Calculate Quantum Yield (Φf) (Relative Method) ss_fluor->calc_qy calc_tau Determine Fluorescence Lifetime (τ) tr_fluor->calc_tau Deconvolution & Fitting

References

In-Depth Technical Guide: Thermal Degradation Analysis of C.I. Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal degradation of C.I. Pigment Red 5 (CAS No. 6410-41-9), a monoazo pigment widely utilized in various industrial applications. A thorough review of available data reveals critical insights into its thermal stability and decomposition profile. This document summarizes key thermal properties, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the anticipated degradation pathways. The information presented is essential for researchers and professionals in fields where the thermal behavior of colorants is a critical parameter for product performance, stability, and safety.

Introduction

C.I. This compound, chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.[1][2] Its vibrant red hue and good lightfastness have led to its use in printing inks, paints, coatings, plastics, and textiles.[3] Understanding the thermal stability of this compound is paramount for its effective and safe use, particularly in applications involving high-temperature processing, such as in the manufacturing of plastics.[4] Thermal degradation can lead to color shifts, loss of performance, and the potential generation of volatile organic compounds.

This guide consolidates available data on the thermal properties of this compound and provides standardized methodologies for its thermal analysis to ensure reproducible and comparable results.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. This compound is presented in Table 1.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValueReference(s)
CI Name This compound[3]
CI Number 12490[3]
CAS Number 6410-41-9[3][5]
Molecular Formula C₃₀H₃₁ClN₄O₇S[3][5]
Molecular Weight 627.11 g/mol [3][5]
Melting Point 306 °C[5]
Heat Resistance 140 °C - 200 °C[3][6]

Thermal Degradation Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is limited in publicly available literature, the following sections outline standardized protocols for these analyses based on best practices for similar azo pigments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.

A generalized methodology for the thermogravimetric analysis of azo pigments is as follows:

  • Instrumentation: A calibrated thermogravimetric analyzer is required.

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different temperature ranges.

Based on the reported melting point of 306 °C, significant thermal decomposition of this compound is expected to commence at temperatures above this point. A typical TGA thermogram for a monoazo pigment would show an initial stable region with minimal mass loss, followed by one or more distinct steps of mass loss corresponding to the decomposition of different parts of the molecule.

Table 2: Anticipated TGA Data for C.I. This compound

ParameterExpected Value/Range
Onset of Decomposition (Tonset) > 300 °C
Major Mass Loss Region 300 - 600 °C
Residual Mass at 800 °C (N₂ atm.) To be determined experimentally
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition events.

A general procedure for the DSC analysis of azo pigments is as follows:

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Atmosphere: The analysis is performed under a continuous purge of an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond its decomposition point (e.g., 400 °C).

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

The DSC thermogram of this compound is expected to show a sharp endothermic peak corresponding to its melting point at approximately 306 °C.[5] This may be followed by an exothermic event at higher temperatures, indicating the onset of thermal decomposition.

Table 3: Anticipated DSC Data for C.I. This compound

Thermal EventExpected Temperature
Melting (Endotherm) ~ 306 °C
Decomposition (Exotherm) > 306 °C

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Experimental Workflow: Py-GC-MS

The following diagram illustrates a typical workflow for Py-GC-MS analysis.

PyGCMS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Pyrolyzer Pyrolyzer (High Temperature) Sample->Pyrolyzer GC_Column GC Column (Separation of Fragments) Pyrolyzer->GC_Column Volatile Fragments MS_Detector MS Detector (Identification of Fragments) GC_Column->MS_Detector Separated Fragments

Caption: A schematic workflow of Pyrolysis-Gas Chromatography-Mass Spectrometry analysis.

Anticipated Degradation Products

The thermal degradation of this compound is expected to proceed via the cleavage of its weakest chemical bonds. The azo linkage (-N=N-) is a likely point of initial fragmentation, leading to the formation of various aromatic amines and other substituted organic molecules. Based on the structure of this compound, potential degradation products could include derivatives of aminobenzenesulfonamide and aminonaphthol. The specific fragmentation pattern and the identity of the resulting compounds would need to be confirmed through experimental Py-GC-MS analysis.

Degradation Pathway

The thermal degradation of this compound likely initiates with the homolytic cleavage of the azo bond, which is generally the most thermally labile part of such molecules. This would generate two radical fragments. Subsequent reactions of these highly reactive species, including hydrogen abstraction, recombination, and further fragmentation, would lead to a complex mixture of smaller, more stable molecules.

References

In-Depth Technical Guide: Solubility of Pigment Red 5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 5 (CAS No. 6410-41-9), a widely used synthetic organic pigment. Understanding the solubility of this pigment is critical for its application in various formulations, including inks, coatings, plastics, and potentially, for assessing its behavior in biological systems relevant to drug development.

Physicochemical Properties of this compound

This compound, chemically known as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is an azo pigment characterized by its bright red color. Its molecular structure significantly influences its physical and chemical properties, including its solubility.

PropertyValueReference
Chemical Formula C30H31ClN4O7S[1][2]
Molecular Weight 627.11 g/mol [1][2]
Appearance Orange-red powder[1][3]
Melting Point 306 °C[1][3]
Density 1.34 g/cm³[1][3]
pKa 10.12 ± 0.70 (Predicted)[1][3]
LogP (Octanol-Water Partition Coefficient) 1.22 at 23°C[1][4]

Quantitative Solubility Data

Precise, comparative quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The pigment is generally characterized by its low solubility. The available data is summarized below.

SolventTemperatureSolubilityReference
Water 23 °C7.8 µg/L[1][3][4][5]
Organic Solvents (General) 20 °C130 µg/L[1][3][4][5]

Qualitative Solubility and Solvent Fastness

Qualitative assessments provide further insight into the behavior of this compound in different organic solvents. It is generally described as being soluble in ethanol (B145695) and slightly soluble in acetone.[1][3][5]

Solvent fastness, a measure of a pigment's resistance to "bleeding" or migrating when in contact with a solvent, is another important related property. While not a direct measure of solubility, it indicates the pigment's stability in a given solvent system.

Solvent/ReagentFastness Rating (1-5 scale, 5=excellent)
Water 5
5% HCl 5
5% NaOH 5
Ethyl Alcohol 4
Ethyl Acetate 4
Xylene 3-4
MEK (Methyl Ethyl Ketone) 3
Mineral Spirit 3-4

Note: This data is based on a typical supplier's technical datasheet and may vary between different commercial grades of the pigment.

Experimental Protocols for Solubility Determination

The following outlines a generalized methodology for determining the solubility of a pigment like this compound in an organic solvent, based on established principles and references to standard testing methods.

Principle

The solubility is determined by preparing a saturated solution of the pigment in a specific solvent at a controlled temperature. The concentration of the dissolved pigment is then measured, typically by gravimetric or spectrophotometric methods.

Materials and Equipment
  • This compound sample

  • Selected organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate)

  • Analytical balance

  • Constant temperature bath or shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer (for spectrophotometric method)

  • Evaporating dish and oven (for gravimetric method)

Generalized Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Pigment:

    • Centrifuge the suspension at high speed to pellet the undissolved pigment particles.

    • Carefully decant the supernatant.

    • Filter the supernatant through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining suspended particles.

  • Quantification of Dissolved Pigment:

    • Gravimetric Method:

      • Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

      • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

      • Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

      • The weight of the residue corresponds to the amount of dissolved pigment. Calculate the solubility in g/L or other desired units.

    • Spectrophotometric Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

      • Dilute the saturated filtrate with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

      • Measure the absorbance of the diluted filtrate and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Diagrams

Experimental_Workflow_for_Pigment_Solubility cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification cluster_grav Gravimetric cluster_spec Spectrophotometric cluster_result 4. Result prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge the mixture prep2->sep1 Equilibrated Mixture sep2 Filter the supernatant sep1->sep2 quant_choice Choose Method sep2->quant_choice Saturated Filtrate grav1 Evaporate solvent from known volume quant_choice->grav1 Gravimetric spec1 Prepare calibration curve quant_choice->spec1 Spectrophotometric grav2 Weigh the residue grav1->grav2 result Solubility Data (g/L) grav2->result spec2 Measure absorbance of filtrate spec1->spec2 spec3 Calculate concentration spec2->spec3 spec3->result Solvent_Pigment_Interaction cluster_solvent Solvent Properties cluster_pigment This compound Properties polarity Polarity interaction Solute-Solvent Interactions polarity->interaction "Like dissolves like" h_bonding Hydrogen Bonding Capacity h_bonding->interaction mol_size Molecular Size mol_size->interaction Steric effects pigment_polarity Molecular Polarity pigment_polarity->interaction pigment_h_bonding H-Bond Donors/Acceptors pigment_h_bonding->interaction crystal_lattice Crystal Lattice Energy solubility Solubility crystal_lattice->solubility Energy to overcome interaction->solubility Determines extent of dissolution

References

The Elusive Crystalline Nature of Pigment Red 5: A Technical Guide to its Putative Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the crystal structure and potential polymorphism of C.I. Pigment Red 5 (C.I. 12490), a significant colorant in various industries. This document serves as a resource for researchers, scientists, and professionals in drug development by consolidating the available knowledge and outlining the experimental pathways for its structural elucidation.

While C.I. This compound is a widely used monoazo pigment, a thorough review of publicly available scientific literature reveals a notable absence of detailed crystallographic data for its specific polymorphic forms.[1] The phenomenon of polymorphism, the ability of a solid to exist in multiple crystal structures, is common among organic pigments and profoundly influences their physical and chemical properties, including color, thermal stability, and lightfastness.[1] This guide will, therefore, present a framework for understanding the potential polymorphism of this compound by drawing parallels with structurally related azo pigments and detailing the established analytical methodologies for their characterization.

Chemical Identity and Synthesis

This compound is chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2] Its synthesis generally involves the diazotization of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, followed by an azo coupling reaction with 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide.

The Phenomenon of Polymorphism in Azo Pigments

Polymorphism is a critical consideration in pigment science. Different crystal packings of the same molecule can lead to significant variations in performance. For instance, related azo pigments like C.I. Pigment Red 57:1 exist in different crystal forms (e.g., α and β types), which are known to affect their dispersibility and coloristic properties. While specific polymorphs of this compound have not been detailed in the literature, its molecular complexity suggests a high probability of their existence.[1] Studies on similar pigments often reveal layered arrangements where non-polar aromatic groups are segregated from polar moieties, a structural motif that may also be relevant to this compound.[1]

Illustrative Crystallographic Data of Related Azo Pigments

To provide a quantitative perspective on what might be expected for this compound, the following table summarizes crystallographic data from a related compound, the monosodium salt of Pigment Red 52. This data is presented for illustrative purposes to showcase the type of information obtained from single-crystal X-ray diffraction.

Parameter Value (for a Monosodium Salt of Pigment Red 52)
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.4258 (6)
b (Å)12.1804 (10)
c (Å)18.4692 (12)
α (°)104.844 (5)
β (°)97.478 (5)
γ (°)95.404 (6)
Volume (ų)1100.00 (14)
Z2
Temperature (K)173

Data sourced from a study on a dimethyl sulfoxide (B87167) solvate hydrate (B1144303) of the monosodium salt of Pigment Red 52 and is intended for illustrative purposes only.[3]

Experimental Protocols for Characterization

The elucidation of pigment crystal structures and polymorphism involves a suite of analytical techniques. The following are detailed methodologies that would be applied to study this compound.

Synthesis and Crystallization

Objective: To produce this compound and induce the formation of different polymorphic forms.

Protocol:

  • Diazotization: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide is dissolved in an acidic medium (e.g., hydrochloric acid in water). The solution is cooled to 0-5 °C. A solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: A separate alkaline solution of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, is prepared.

  • Precipitation: The diazonium salt solution is slowly added to the coupling component solution. The pH, temperature, and addition rate are carefully controlled to influence the particle size and potentially the crystal form of the precipitated this compound.

  • Polymorph Screening: To obtain different crystal forms, the crude pigment powder can be subjected to various treatments:

    • Recrystallization: Slow evaporation of solutions in various high-boiling point organic solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone, chlorobenzene).

    • Thermal Annealing: Heating the pigment powder at different temperatures.

    • Slurrying: Suspending the pigment in different solvents at various temperatures for extended periods.

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and identify different polymorphs.

Protocol:

  • Sample Preparation: A fine powder of the pigment is gently packed into a sample holder.

  • Data Acquisition (Powder XRD): The sample is analyzed using a powder diffractometer with CuKα radiation. Data is typically collected over a 2θ range of 5° to 50°. Each distinct polymorph will produce a unique diffraction pattern.

  • Structure Solution (if single crystals are unavailable): For novel polymorphs, the crystal structure can be solved from high-resolution powder diffraction data using computational methods like simulated annealing or Rietveld refinement. This has been successfully applied to other pigments where single crystal growth is challenging.

  • Single-Crystal XRD: If suitable single crystals can be grown, they are mounted on a goniometer and analyzed. This technique provides the most precise structural data, including bond lengths, angles, and absolute configuration.[1]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To probe the local atomic environment and confirm structural details, particularly the tautomeric form (azo vs. hydrazone).

Protocol:

  • Sample Packing: The powdered pigment is packed into a zirconia rotor.

  • Data Acquisition: ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectra are acquired.

  • Analysis: The chemical shifts, particularly of the ¹⁵N nuclei, can unambiguously determine whether the molecule exists in the azo or hydrazone tautomeric form in the solid state. This information is crucial for accurate crystal structure refinement from powder data.[1]

Thermal Analysis (DSC/TGA)

Objective: To investigate the thermal stability of polymorphs and identify phase transitions.

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the pigment powder is placed in an aluminum pan.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Analysis: The Differential Scanning Calorimetry (DSC) thermogram will show endothermic or exothermic peaks corresponding to melting, decomposition, or solid-solid phase transitions between polymorphs. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition or desolvation.

Logical Workflow for Polymorphism Study

The following diagram illustrates the logical workflow for a comprehensive study of this compound polymorphism.

G cluster_synthesis Synthesis & Crystallization cluster_characterization Primary Characterization cluster_elucidation In-Depth Structure Elucidation cluster_output Results Synthesis Synthesis of Crude This compound Screening Polymorph Screening (Recrystallization, Annealing) Synthesis->Screening PXRD Powder X-Ray Diffraction (PXRD) Screening->PXRD Identify unique patterns DSC_TGA Thermal Analysis (DSC/TGA) Screening->DSC_TGA Identify thermal events SCXRD Single-Crystal XRD (if possible) Screening->SCXRD Isolate single crystals Structure Crystal Structure Solution/Refinement PXRD->Structure SCXRD->Structure ssNMR Solid-State NMR (Tautomer Confirmation) ssNMR->Structure Structure->ssNMR Validate tautomer Data Crystallographic Data & Property Comparison Structure->Data

Caption: Workflow for the study of this compound polymorphism.

Conclusion

The comprehensive structural characterization of this compound and its potential polymorphs remains an open area for investigation. While direct crystallographic data is currently absent from public databases, the methodologies for such a study are well-established. By employing a systematic approach involving controlled crystallization, X-ray diffraction, solid-state NMR, and thermal analysis, the crystal structures of any existing polymorphs can be elucidated. This would not only fill a significant gap in the scientific literature but also provide invaluable insights for optimizing the application properties of this commercially important pigment.

References

Quantum Chemical Analysis of C.I. Pigment Red 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Red 5 is a prominent member of the azo pigment family, valued for its vibrant bluish-red hue and stability.[1] Understanding its molecular and electronic properties is crucial for optimizing its performance in various applications, from cosmetics to industrial coatings.[2][3] This technical guide details the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the fundamental characteristics of this compound. It provides a comprehensive overview of the theoretical methodologies, presents illustrative quantitative data, and outlines the computational workflows necessary for such an investigation. This document serves as a resource for researchers seeking to apply computational chemistry techniques to the study of organic pigments.

Introduction

This compound (C₃₀H₃₁ClN₄O₇S) is a complex organic molecule with a sulfonamide-azo-naphthamide backbone.[2][4] Its performance characteristics, including color, lightfastness, and thermal stability, are intrinsically linked to its molecular structure and electronic properties.[2] Quantum chemical calculations offer a powerful, non-destructive approach to probe these properties at the atomic level, providing insights that can guide the synthesis of new pigments with enhanced features.[5]

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying organic pigments.[2] It provides a favorable balance between computational cost and accuracy for predicting key parameters such as optimized molecular geometries, electronic properties like the HOMO-LUMO energy gap (which dictates color), and vibrational spectra.[2][5] This guide outlines a theoretical framework for the comprehensive analysis of this compound using DFT and related methods.

Computational Methodology

A systematic computational protocol is essential for obtaining reliable theoretical data. The following sections detail a standard workflow for the quantum chemical analysis of this compound.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the this compound molecule.

Protocol:

  • Initial Structure: The starting molecular geometry of this compound can be constructed using its IUPAC name: N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[2][3][4]

  • Computational Method: Geometry optimization is performed using DFT. A common choice of functional for organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically employed to provide a good balance of accuracy and computational efficiency for molecules of this size.

  • Solvation Model: To simulate the pigment's properties in a relevant medium (e.g., a solvent or polymer matrix), a continuum solvation model like the Polarizable Continuum Model (PCM) can be incorporated.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, the electronic properties can be calculated to understand the pigment's color and reactivity.

Protocol:

  • Method: Single-point energy calculations are performed on the optimized geometry using the same DFT functional and basis set.

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output. The energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitation energy and, consequently, its color.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for intermolecular interactions.

Spectral Simulations

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis), which is directly related to the perceived color of the pigment.

Protocol:

  • Method: TD-DFT calculations are performed on the optimized geometry. The number of excited states to be calculated is specified to cover the visible region of the electromagnetic spectrum.

  • Functional and Basis Set: The same functional and basis set used for geometry optimization are typically used for TD-DFT calculations for consistency.

  • Analysis: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The wavelength of maximum absorption (λmax) can then be compared with experimental data.

Illustrative Quantitative Data

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the quantum chemical calculations described above for this compound.

Table 1: Optimized Geometric Parameters (Selected)

ParameterBond/AngleCalculated Value
Bond LengthN=N (Azo)1.25 Å
C-N (Azo-Naphthol)1.42 Å
C-N (Amide)1.36 Å
S-N (Sulfonamide)1.65 Å
Dihedral AngleC-N=N-C178.5°

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap2.6 eV
Dipole Moment4.5 D

Table 3: Simulated Spectral Data (TD-DFT)

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁2.455060.85
S₀ → S₂2.884300.12
S₀ → S₃3.104000.05

Visualization of Computational Workflow and Relationships

The following diagrams illustrate the logical flow of the computational study and the interplay between theoretical calculations and experimental validation.

Computational_Workflow cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations cluster_tddft 3. Excited State Calculations cluster_output 4. Data Analysis A Construct Initial 3D Structure (from IUPAC Name) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Analysis B->C D Single-Point Energy Calculation B->D F TD-DFT Calculation B->F H Optimized Geometry C->H E HOMO-LUMO Analysis D->E I Electronic Properties E->I G Simulate UV-Vis Spectrum F->G J Simulated Spectra G->J

Caption: Computational workflow for the quantum chemical analysis of this compound.

Theoretical_Experimental_Correlation cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation Theo_Geom Optimized Molecular Geometry Exp_Xray X-ray Crystallography Theo_Geom->Exp_Xray correlates with Theo_HOMO_LUMO HOMO-LUMO Gap Exp_CV Cyclic Voltammetry Theo_HOMO_LUMO->Exp_CV predicts redox potentials for Theo_Spectrum Simulated UV-Vis Spectrum (TD-DFT) Exp_UV UV-Vis Spectroscopy Theo_Spectrum->Exp_UV predicts λmax for Theo_Vib Simulated Vibrational Frequencies Exp_IR_Raman IR & Raman Spectroscopy Theo_Vib->Exp_IR_Raman aids in peak assignment for

Caption: Relationship between theoretical predictions and experimental validation.

Conclusion

Quantum chemical calculations provide a robust framework for investigating the molecular and electronic properties of C.I. This compound. By employing DFT and TD-DFT, researchers can gain detailed insights into the structure-property relationships that govern the performance of this important organic pigment. The methodologies and illustrative data presented in this guide offer a starting point for the in-depth computational analysis of this compound and related azo pigments, ultimately facilitating the rational design of novel colorants with tailored properties for advanced applications.

References

Spectroscopic Characterization of Pigment Red 5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An advanced guide for researchers, scientists, and drug development professionals on the comprehensive spectroscopic analysis of Pigment Red 5 (C.I. 12490), a synthetic monoazo colorant. This document details the expected spectroscopic data, outlines experimental protocols, and provides a visual representation of its synthesis workflow.

This compound, scientifically known as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is a synthetic organic pigment with the chemical formula C₃₀H₃₁ClN₄O₇S and a molecular weight of 627.11 g/mol .[1][2][3] Its CAS Registry Number is 6410-41-9.[1][2][3] Widely utilized in cosmetics, inks, plastics, and textiles, a thorough understanding of its structural and spectral properties is crucial for quality control, formulation development, and safety assessment.[1][4] This guide provides a detailed overview of the key spectroscopic techniques used to characterize this compound.

Molecular Structure and Synthesis

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in the dye and pigment industry. The process involves two primary stages: diazotization and azo coupling.[1]

1.1. Diazotization: An aromatic primary amine, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide, is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

1.2. Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 3-hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide. This electrophilic substitution reaction forms the stable azo (-N=N-) bridge, which acts as the chromophore responsible for the pigment's red color.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine 3-amino-N,N-diethyl-4- methoxybenzenesulfonamide Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt 0-5 °C Nitrous Acid NaNO₂ + HCl Nitrous Acid->Diazonium Salt This compound This compound Diazonium Salt->this compound Coupling Component 3-hydroxy-5'-chloro-2',4'- dimethoxy-2-naphthanilide Coupling Component->this compound

Synthesis workflow for this compound.

Spectroscopic Data

While comprehensive, publicly available experimental spectra for this compound are limited, the following sections detail the expected spectroscopic characteristics based on its molecular structure and data from analogous compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the color properties of this compound. The absorption of light in the visible spectrum is a direct consequence of electronic transitions within the extended π-system of the molecule, particularly the azo chromophore.

ParameterExpected Value
λmax Visible Region
Appearance in Solution Red

Note: The exact λmax can vary depending on the solvent, pH, and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular fingerprint of this compound, identifying its key functional groups. The spectrum is expected to show characteristic absorption bands corresponding to the various structural components of the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200 N-H stretching (amide)
3100-3000 Aromatic C-H stretching
2980-2850 Aliphatic C-H stretching (ethyl groups)
~1670 C=O stretching (amide I)
~1590 N-H bending (amide II), C=C stretching (aromatic)
1450-1400 -N=N- stretching (azo group)
1350-1150 S=O stretching (sulfonamide)
~1250 C-N stretching (amide)
~830-750 C-H out-of-plane bending (aromatic)
~700 C-Cl stretching
Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. For this compound, it is useful for identifying the azo linkage and the aromatic backbone.

Raman Shift (cm⁻¹)Assignment
1600-1500 Aromatic C=C stretching
1450-1400 -N=N- stretching (azo group)
1350-1300 Aromatic ring breathing modes
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the low solubility of pigments, solid-state NMR (ssNMR) or specialized solvent systems may be required.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the different rings, the N-H proton of the amide, and the ethyl protons of the diethylsulfamoyl group.

¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the 30 carbon atoms in the molecule. Key signals would include those for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected around m/z 626-627.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic pigments like this compound. Instrument parameters and sample preparation may require optimization.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., Dimethylformamide, DMF)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sufficiently soluble and that does not absorb significantly in the visible range (400-800 nm).

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to a known concentration.

  • Working Solution Preparation: Dilute the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

  • Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and perform a baseline correction on the spectrophotometer over the desired wavelength range.

  • Sample Measurement: Rinse and fill a cuvette with the working solution and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

G A Prepare Stock Solution B Prepare Working Solution A->B C Baseline Correction with Solvent B->C D Measure Sample Absorbance C->D E Identify λmax D->E

UV-Vis spectroscopy experimental workflow.
FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Mix a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar.

  • Grind the mixture to a fine, uniform powder.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of this compound for structural confirmation.

Materials:

  • This compound sample

  • Microscope slide

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm)

Procedure:

  • Sample Preparation: Place a small amount of the pigment powder on a microscope slide.

  • Instrument Setup: Focus the laser on the sample using the microscope objective. Select an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

  • Spectrum Acquisition: Acquire the Raman spectrum over the desired range of Raman shifts.

  • Data Analysis: Identify and assign the characteristic Raman peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent in a clean, dry NMR tube. The concentration will depend on the solubility of the pigment and the sensitivity of the spectrometer.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve good resolution.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Suitable solvent

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Instrument Setup: Tune and calibrate the mass spectrometer. Set the parameters for the ionization source and mass analyzer.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer.

  • Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound through a combination of UV-Vis, FT-IR, Raman, NMR, and Mass Spectrometry provides a comprehensive understanding of its chemical structure and properties. This guide offers a foundational framework for the analysis of this important colorant, enabling researchers and professionals to ensure its quality, investigate its behavior in various matrices, and develop new applications. While specific experimental data may require sourcing from dedicated spectral databases or direct experimentation, the principles and protocols outlined herein serve as a robust starting point for any scientific investigation of this compound.

References

An In-depth Technical Guide to the Toxicological Data and Safety Profile of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pigment Red 5 (C.I. 12490; CAS RN 6410-41-9) is a monoazo colorant used in various industrial and consumer products, including cosmetics. A comprehensive review of available toxicological data reveals significant data gaps for many human health endpoints. While numerous sources indicate a lack of available data for acute toxicity, irritation, sensitization, mutagenicity, and carcinogenicity, regulatory assessments from Canadian authorities highlight environmental concerns, classifying the substance as persistent, bioaccumulative, and inherently toxic to aquatic organisms.[1] Conversely, the European Chemicals Agency's C&L Inventory indicates that the substance does not meet the criteria for GHS hazard classification based on a large number of notifications.[2] This guide provides a detailed overview of the existing toxicological information, presents the data in a structured format, outlines standard experimental protocols for pigment safety assessment, and uses visualizations to clarify data relationships and assessment workflows.

Chemical Identity and Physical Properties

Identifier Value
Chemical Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide
C.I. Name This compound
C.I. Number 12490
CAS Registry Number 6410-41-9
EC Number 229-107-2
Molecular Formula C30H31ClN4O7S
Molecular Weight 627.11 g/mol

Toxicological Data Summary

A review of publicly available safety data sheets and regulatory databases indicates a significant lack of specific toxicological studies for this compound for many key human health endpoints. The following tables summarize the available information.

Table 2.1: Human Health Toxicological Endpoints
Toxicological Endpoint Result Source/Comment
Acute Oral Toxicity No data availableMultiple safety data sheets indicate a lack of data.[3][4][5]
Acute Dermal Toxicity No data availableMultiple safety data sheets indicate a lack of data.[3][4][5]
Acute Inhalation Toxicity No data availableMultiple safety data sheets indicate a lack of data.[3][4][5]
Skin Corrosion/Irritation No data availableMultiple safety data sheets indicate a lack of data.[3][4][5]
Serious Eye Damage/Irritation No data availableMultiple safety data sheets indicate a lack of data.[3][4][5]
Respiratory or Skin Sensitization No data availableMultiple safety data sheets indicate a lack of data.[3][4][5]
Germ Cell Mutagenicity No data availableMultiple safety data sheets indicate a lack of data.[3][4][5] Some related azo pigments have shown potential for genotoxicity.[6]
Carcinogenicity No data availableMultiple safety data sheets indicate a lack of data.[3][4][5] The critical concern for some azo pigments is the potential for reductive cleavage to form carcinogenic aromatic amines.[6]
Reproductive Toxicity No data availableMultiple safety data sheets indicate a lack of data.[3][4][5]
STOT-Single Exposure No data availableMultiple safety data sheets indicate a lack of data.[4][5]
STOT-Repeated Exposure No data availableMultiple safety data sheets indicate a lack of data.[5]
Aspiration Hazard No data availableMultiple safety data sheets indicate a lack of data.[5]
Table 2.2: Environmental Fate and Ecotoxicological Endpoints
Endpoint Result Source/Comment
Persistence and Degradability PersistentIdentified as persistent by Environment Canada.[1]
Bioaccumulative Potential BioaccumulativeIdentified as bioaccumulative in wildlife by Environment Canada.[1][7]
Aquatic Toxicity Inherently toxic to aquatic organismsIdentified as inherently toxic to aquatic organisms by Environment Canada.[1]
Toxicity to Fish No data available[4]
Toxicity to Daphnia No data available[4]
Toxicity to Algae No data available[4]

Regulatory and Hazard Classification

  • Canada: Under the Canadian Environmental Protection Act, 1999 (CEPA 1999), this compound was identified as a high priority for action. It is considered persistent, bioaccumulative, and inherently toxic to aquatic organisms. The Canadian government is predisposed to conclude that this substance is "toxic" under section 64 of CEPA 1999.[1]

  • European Union: According to the European Chemicals Agency (ECHA) C&L Inventory, 307 out of 307 companies that provided notifications reported that this compound does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[2]

  • United States: this compound is listed on the Toxic Substances Control Act (TSCA) Inventory.[4] The FDA has delisted other red pigments, such as D&C Red No. 5, from use in drugs and cosmetics.[8]

Experimental Protocols for Key Toxicological Assays

While specific experimental data for this compound is largely unavailable, the following section outlines the standard methodologies that would be employed to assess the toxicological profile of a pigment according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with the use of a limited number of animals per step. The method uses the mortality of the animals to assign the substance to a GHS hazard category.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • A single dose of the test substance is administered by gavage to a group of animals.

    • The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The outcome of the first step determines the subsequent steps, i.e., whether a higher or lower dose is tested or if the study is terminated.

  • Endpoint: The LD50 is not precisely determined, but the substance is assigned to a toxicity class based on the observed mortality.

Skin Irritation/Corrosion - OECD Test Guideline 404
  • Objective: To determine the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.

  • Animal Model: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL of the liquid test substance or 0.5 g of the solid substance is applied to a small patch of skin.

    • The treated area is covered with a gauze patch and bandage for a specified exposure period (typically 4 hours).

    • After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The mean scores for erythema and edema are used to classify the substance's irritation potential.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
  • Objective: To detect gene mutations induced by the test substance.

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test substance is added to the bacterial culture, and if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on the deficient medium.

  • Procedure:

    • The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • The test substance is mixed with the bacterial culture and plated on a minimal agar (B569324) medium.

    • The plates are incubated for 48-72 hours.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Toxicological_Assessment_Workflow cluster_0 Phase 1: Data Gathering & Initial Assessment cluster_1 Phase 2: In Vitro & In Chemico Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Risk Characterization & Classification A Substance Identification (e.g., this compound) B Physicochemical Properties A->B C Literature Review & (Q)SAR Analysis A->C D Genotoxicity (e.g., Ames Test) C->D E Skin Corrosion/Irritation C->E F Eye Irritation C->F G Acute Toxicity (Oral, Dermal, Inhalation) D->G Positive results may trigger K Hazard Identification D->K E->G E->K F->G F->K H Repeated Dose Toxicity G->H G->K I Reproductive/Developmental Toxicity H->I J Carcinogenicity H->J H->K I->K J->K N Risk Characterization K->N L Dose-Response Assessment L->N M Exposure Assessment M->N O GHS Classification & Labeling N->O

Caption: General workflow for the toxicological assessment of a pigment.

Pigment_Red_5_Data_Profile cluster_Human_Health Human Health Data cluster_Environmental Environmental Data (Canada) PR5 This compound (C.I. 12490) Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) - No Data Available PR5->Acute_Tox Irritation Skin/Eye Irritation - No Data Available PR5->Irritation Sensitization Sensitization - No Data Available PR5->Sensitization Genotoxicity Genotoxicity - No Data Available PR5->Genotoxicity Carcinogenicity Carcinogenicity - No Data Available PR5->Carcinogenicity Repro_Tox Reproductive Toxicity - No Data Available PR5->Repro_Tox GHS EU GHS Classification - Not Classified PR5->GHS Persistence Persistence - Persistent PR5->Persistence Bioaccumulation Bioaccumulation - Bioaccumulative PR5->Bioaccumulation EcoTox Ecotoxicity - Toxic to aquatic organisms PR5->EcoTox

Caption: Logical relationship of available toxicological data for this compound.

Conclusion

The safety profile of this compound for human health is largely uncharacterized due to a significant lack of publicly available toxicological data. While the absence of GHS hazard classification in the ECHA database suggests low concern based on current information, this should be interpreted with caution given the data gaps. In contrast, the assessment by Canadian authorities raises clear environmental concerns regarding its persistence, bioaccumulation, and aquatic toxicity. For researchers, scientists, and drug development professionals, it is imperative to acknowledge these data gaps and environmental concerns when considering the use of this compound. Further toxicological testing, following standardized protocols, is necessary to establish a comprehensive human health and environmental risk assessment for this substance.

References

The Environmental Fate and Persistence of Pigment Red 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 5 (C.I. 12490) is a monoazo naphthalene (B1677914) pigment widely used in various industrial and commercial applications, including printing inks, paints, plastics, and cosmetics. Its chemical structure, characterized by a substituted naphthalene ring system linked to a phenyl group via an azo bond, contributes to its vibrant color and stability. However, this stability also raises concerns about its environmental persistence and potential for long-term ecological impact. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate and persistence of this compound, including its physicochemical properties, and expected biotic and abiotic degradation pathways. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this guide also details standardized experimental protocols for assessing the environmental fate of sparingly soluble pigments and discusses the analytical methods required for their detection and quantification in environmental matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior. Key properties are summarized in Table 1. Its very low water solubility and negligible vapor pressure indicate that it will not readily partition into the aqueous phase or the atmosphere. Instead, it is expected to predominantly reside in soil and sediment if released into the environment.

PropertyValueReference
Chemical Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[2-methoxy-5-[(diethylamino)sulfonyl]phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide[1]
CAS Number 6410-41-9[1]
Molecular Formula C₃₀H₃₁ClN₄O₇S[1]
Molecular Weight 627.11 g/mol [1]
Water Solubility 7.8 µg/L at 23°C[1]
Vapor Pressure 0 Pa at 25°C[1]
logP (Octanol-Water Partition Coefficient) 1.22 at 23°C[1]
Melting Point 306 °C[1]

Environmental Fate and Persistence

Biodegradation

The overall biodegradability of this compound is expected to be low due to its poor water solubility, which limits its bioavailability to microorganisms.

Photodegradation

The chromophore of this compound, which is responsible for its color, can absorb light in the visible and ultraviolet regions of the spectrum. This absorption of light energy can potentially lead to photodegradation. The degradation of azo dyes through photolysis can occur via several mechanisms, including the generation of reactive oxygen species that attack the dye molecule. However, the rate and extent of photodegradation in the environment will depend on various factors such as light intensity, the presence of photosensitizers, and the environmental matrix (water, soil, or sediment).

Abiotic Degradation

Other abiotic degradation processes, such as hydrolysis, are not expected to be significant for this compound due to the stability of its chemical structure under typical environmental pH conditions.

Experimental Protocols for Assessing Environmental Fate

To address the data gaps for this compound, standardized experimental protocols should be employed. The following sections detail the methodologies for key experiments.

Ready Biodegradability (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[2][3][4][5][6] Given the low solubility of this compound, the most appropriate methods from this series would be the CO₂ Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F).[2][6]

Experimental Protocol for OECD 301B (CO₂ Evolution Test):

  • Test Substance Preparation: A known concentration of this compound, typically as a fine powder, is added to a mineral medium. Due to its low solubility, a carrier solvent is not recommended; instead, the pigment should be dispersed as thoroughly as possible.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, usually from the effluent of a domestic wastewater treatment plant.

  • Test System: The test is conducted in sealed vessels equipped with a mechanism to trap the evolved carbon dioxide (CO₂), such as a solution of barium hydroxide (B78521) or a molecular sieve.

  • Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Analysis: The amount of CO₂ produced is measured periodically and is used to calculate the percentage of biodegradation relative to the theoretical maximum CO₂ production (ThCO₂).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.

Phototransformation in Water (OECD 316)

The OECD 316 guideline is used to determine the rate of direct photolysis of chemicals in water.[7][8][9][10][11]

Experimental Protocol for OECD 316:

  • Test Solution Preparation: A solution or stable dispersion of this compound in purified, buffered water is prepared. Given its low solubility, achieving a true solution may be challenging, and a well-characterized dispersion may be necessary.

  • Light Source: The test is conducted using a light source that simulates natural sunlight, typically a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.

  • Test Vessels: The test is performed in quartz cells that are transparent to the wavelengths of interest.

  • Controls: Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any non-photolytic degradation (e.g., hydrolysis, biodegradation).

  • Incubation: The test and control vessels are incubated at a constant temperature.

  • Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of this compound.

  • Data Analysis: The rate of degradation is determined, and a photolysis half-life is calculated.

Analytical Methods

The accurate determination of this compound concentrations in environmental samples and during degradation studies is crucial.

Analytical TechniqueDescription
High-Performance Liquid Chromatography (HPLC) HPLC coupled with a UV-Vis or diode array detector is a common method for the separation and quantification of azo dyes. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.
Liquid Chromatography-Mass Spectrometry (LC-MS) For more sensitive and selective analysis, especially for identifying degradation products, LC coupled with a mass spectrometer is the method of choice.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS can be used for the analysis of more volatile degradation products, often after a derivatization step.

Sample Preparation:

  • Water Samples: Solid-phase extraction (SPE) can be used to concentrate the analyte from water samples.

  • Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is typically used to extract the pigment from solid matrices.

Signaling Pathways and Logical Relationships

General Experimental Workflow for Environmental Fate Assessment

The following diagram illustrates a typical workflow for assessing the environmental fate of a sparingly soluble pigment like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening Tests cluster_2 Phase 3: Simulation & Advanced Studies cluster_3 Phase 4: Risk Assessment A Physicochemical Properties (Solubility, Vapor Pressure, logP) B Ready Biodegradability (e.g., OECD 301B) A->B C Direct Photolysis (e.g., OECD 316) A->C D Soil/Sediment Degradation (e.g., OECD 307) B->D C->D E Identification of Degradation Products D->E F Persistence & Bioaccumulation Assessment D->F H Environmental Risk Assessment E->H F->H G Ecotoxicity Testing G->H

Figure 1. A generalized workflow for the environmental fate assessment of a pigment.

Hypothetical Degradation Pathway of this compound

Based on the known chemistry of azo dyes, a hypothetical degradation pathway for this compound under anaerobic conditions followed by aerobic conditions is proposed below. The initial step is the reductive cleavage of the azo bond, leading to the formation of two aromatic amines. These amines may then undergo further degradation under aerobic conditions.

G A This compound B Anaerobic Reductive Cleavage of Azo Bond A->B C Aromatic Amine 1 (Naphthalene derivative) B->C D Aromatic Amine 2 (Phenyl derivative) B->D E Further Aerobic Degradation (e.g., hydroxylation, ring cleavage) C->E D->E F Smaller, more polar molecules (e.g., carboxylic acids) E->F G Mineralization (CO2, H2O, inorganic salts) F->G

Figure 2. A hypothetical degradation pathway for this compound.

Conclusion and Future Research

This compound is a widely used organic pigment for which there is a significant lack of publicly available experimental data on its environmental fate and persistence. Based on its physicochemical properties and regulatory screenings, it is expected to be persistent in the environment, primarily in soil and sediment. The provided experimental protocols offer a clear path forward for generating the necessary data to perform a comprehensive environmental risk assessment. Future research should focus on conducting these standardized tests to determine the actual biodegradation and photodegradation rates of this compound and to identify its degradation products. Such data are essential for developing a complete understanding of its environmental impact and for informing risk management decisions.

References

The Genesis of a Vibrant Hue: A Technical Guide to the History and Discovery of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and discovery of Pigment Red 5 (CI 12490), a significant member of the naphthol red family of synthetic organic pigments. This document provides a comprehensive overview of its chemical properties, a detailed look at its synthesis, and methods for its characterization, tailored for a scientific audience.

A Legacy of Color: The Historical Context of Naphthol Reds

The late 19th and early 20th centuries marked a revolutionary period in color chemistry, with the advent of synthetic organic pigments that offered superior properties and wider availability compared to their natural predecessors. The family of Naphthol reds, to which this compound belongs, emerged from this era of innovation, forever changing the palettes of artists and industrial applications alike.

The journey of Naphthol reds began with the synthesis of 2-Hydroxy-3-naphthoic acid in 1892 by the German chemist Schoepf. This pivotal development laid the groundwork for a new class of vibrant and robust red pigments. In 1911, a team of scientists at the German chemical company Naphtol-Chemie Offenbach, L.A. Laska, Arthur Zitscher, and Adolf Winther, successfully coupled 2-Hydroxy-3-naphthoic acid with various diazonium salts, leading to the creation of the first Naphthol red pigments. These new colorants were patented in 1911 and initially marketed under the trade name "Napthol AS" starting in 1912.[1]

Initially utilized as textile dyes, the Naphthol reds, also known as "Grela reds," quickly gained popularity for their brilliant hues, strong tinting strength, and good lightfastness, offering a cost-effective and more stable alternative to traditional pigments like madder and cochineal. By the 1920s and 1930s, their use had expanded significantly into the realms of printing inks and automotive paints.[1] While the broader history of the Naphthol red family is well-documented, the specific timeline for the discovery and first synthesis of this compound remains less clear in publicly available records.

Chemical and Physical Properties of this compound

This compound is chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide. Its key properties are summarized in the table below.

PropertyValue
CI Name This compound
CI Number 12490
CAS Number 6410-41-9
Molecular Formula C30H31ClN4O7S
Molecular Weight 627.11 g/mol
Appearance Red powder
Melting Point 306 °C
Solubility Insoluble in water, soluble in ethanol, slightly soluble in acetone.

The Synthesis of this compound: A Two-Step Process

The industrial production of this compound, like other azo pigments, follows a well-established two-step chemical synthesis: diazotization followed by azo coupling.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Post-Synthesis Processing A 3-Amino-N,N-diethyl-4- methoxybenzenesulfonamide D Diazonium Salt Solution A->D Reacts with B Sodium Nitrite (B80452) (NaNO2) B->D In the presence of C Hydrochloric Acid (HCl) C->D At 0-5°C F This compound (Crude) D->F Couples with E 3-Hydroxy-5'-chloro-2',4'- dimethoxy-2-naphthanilide E->F G Filtration F->G H Washing G->H I Drying H->I J Milling I->J K Final this compound Powder J->K

Caption: Synthesis workflow for this compound.

Experimental Protocol

While a precise, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the scientific literature, the following generalized procedure is based on the known chemistry of Naphthol red production and protocols for structurally similar pigments. This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory conditions.

Materials:

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (Diazo component)

  • 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide (Coupling component)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide

  • A specific molar equivalent of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide is dispersed in dilute hydrochloric acid in a reaction vessel.

  • The mixture is cooled to 0-5°C using an ice bath with constant stirring.

  • A solution of sodium nitrite in deionized water is prepared.

  • The sodium nitrite solution is added dropwise to the cooled amine suspension. The temperature must be maintained below 5°C to ensure the stability of the resulting diazonium salt.

  • The reaction mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure complete diazotization.

  • Any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

Step 2: Azo Coupling

  • In a separate vessel, a molar equivalent of the coupling component, 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, is dissolved in an aqueous solution of sodium hydroxide.

  • The solution of the coupling component is cooled to 0-5°C.

  • The freshly prepared diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring.

  • The pH of the reaction mixture is carefully controlled and maintained in the alkaline range through the addition of sodium hydroxide solution as needed.

  • After the addition is complete, the reaction mixture is stirred for a period to ensure the completion of the coupling reaction, leading to the precipitation of the crude this compound.

Step 3: Isolation and Purification

  • The precipitated pigment is isolated by filtration.

  • The filter cake is washed thoroughly with deionized water to remove any unreacted starting materials and inorganic salts.

  • The washed pigment is then dried in an oven at a controlled temperature.

  • The dried pigment may then be milled or ground to achieve the desired particle size and distribution.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and physical properties. The following techniques are commonly employed:

Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the this compound molecule. Characteristic peaks for N-H, C=O, S=O, and azo (-N=N-) bonds can confirm the chemical structure.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is responsible for its color. The wavelength of maximum absorbance (λmax) is a key characteristic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure of the pigment.

Crystallographic Analysis:

  • X-Ray Diffraction (XRD): XRD is a powerful technique for determining the crystal structure and polymorphic form of the pigment. The crystalline nature of the pigment particles significantly influences their properties, such as color strength, opacity, and stability.

Particle Size Analysis:

  • Techniques such as laser diffraction or dynamic light scattering can be used to determine the particle size distribution of the pigment powder, which is a critical parameter for its application performance.

Conclusion

This compound stands as a testament to the advancements in synthetic organic chemistry in the early 20th century. As a member of the Naphthol red family, it has provided a vibrant and reliable red hue for a multitude of applications. While the broader historical context of its pigment family is well-established, specific details regarding the initial discovery and patenting of this compound warrant further investigation. The synthesis of this azo pigment follows a standard and scalable two-step process, and its chemical and physical properties can be thoroughly characterized using a range of modern analytical techniques. This guide provides a foundational understanding for researchers and professionals working with this important colorant.

References

Methodological & Application

Application Note: Quantification of Pigment Red 5 (C.I. 12490) using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 5, identified by the Colour Index number C.I. 12490, is a monoazo colorant used in a variety of applications, including cosmetics, printing inks, and plastics.[1] Its chemical formula is C30H31ClN4O7S, and it has a molecular weight of 627.1 g/mol .[2] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance to ensure product consistency, performance, and safety. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a robust, precise, and widely used analytical technique for the separation and quantification of synthetic dyes like this compound from complex matrices.[2][3]

This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC (RP-HPLC) method. The methodology is intended for researchers, analytical scientists, and quality control professionals.

Principle of the Method

This method utilizes reverse-phase HPLC, where the separation is achieved on a nonpolar C18 stationary phase. A polar mobile phase is used to elute the components of the sample. This compound, being a relatively nonpolar molecule, will be retained on the C18 column and then separated from other components based on its differential partitioning between the stationary and mobile phases.[3] A gradient elution program, which involves changing the composition of the mobile phase over time, is employed to ensure efficient separation and sharp peak shapes. Quantification is performed by measuring the peak area at the wavelength of maximum absorbance for this compound and comparing it to a calibration curve generated from reference standards.[3]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal places).

    • Ultrasonic bath.

    • Data acquisition and processing software.

  • Materials and Reagents:

    • This compound reference standard (≥95% purity).

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium (B1175870) Acetate (B1210297) (HPLC grade).

    • Glacial Acetic Acid (ACS grade).

    • Deionized water (18.2 MΩ·cm).

    • Dimethylformamide (DMF, HPLC grade).

    • Syringe filters (0.45 µm, PTFE or nylon).

2. Preparation of Solutions

  • Mobile Phase A (20 mM Ammonium Acetate, pH 4.5):

    • Weigh 1.54 g of ammonium acetate and dissolve it in 1 L of deionized water.[3]

    • Adjust the pH of the solution to 4.5 using glacial acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.[3]

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile directly.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of DMF and sonicate for 15 minutes to ensure complete dissolution.[3]

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with DMF and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the Standard Stock Solution with DMF. These solutions will be used to construct the calibration curve.

3. Sample Preparation

  • Accurately weigh a sample containing this compound into a volumetric flask of appropriate size to achieve a final concentration within the calibration range.

  • Add DMF to approximately 70% of the flask volume.

  • Sonicate for 15-20 minutes to extract and dissolve the pigment.[3]

  • Cool the solution to room temperature and dilute to the mark with DMF. Mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[3]

4. HPLC Chromatographic Conditions

The recommended HPLC conditions are summarized in the table below. These parameters may be optimized to suit the specific instrumentation and sample matrix.

ParameterValue/Description
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[2][4]
Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile[3][4]
Gradient Program Time (min)
0.0
15.0
20.0
22.0
25.0
Flow Rate 1.0 mL/min[4][5]
Injection Volume 10 µL
Column Temperature 30 °C[4]
Detector UV-Vis or PDA
Detection Wavelength 530 nm[4]

Data Presentation and Quantification

1. Calibration Curve

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration (µg/mL).

  • Perform a linear regression analysis on the data points. The curve should have a coefficient of determination (R²) of ≥ 0.999.

2. Sample Analysis and Calculation

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Determine the concentration of this compound in the sample solution (C_sample) using the linear regression equation from the calibration curve.

  • Calculate the final concentration of this compound in the original sample using the following formula:

    This compound (%) = (C_sample × V × D) / (W × 10000)

    Where:

    • C_sample = Concentration from calibration curve (µg/mL)

    • V = Volume of the volumetric flask (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample (mg)

3. Summary of Quantitative Data

The following table summarizes the expected performance characteristics of this HPLC method for the quantification of this compound.

ParameterExpected Value
Retention Time (tR) ~ 12.5 min
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (R²) ≥ 0.999[6]
Limit of Detection (LOD) ~ 0.3 µg/mL[4]
Limit of Quantification (LOQ) ~ 1.0 µg/mL[7]
Precision (%RSD) ≤ 2.0%[7]
Accuracy / Recovery 98 - 102%

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the key analytical parameters.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in DMF & Sonicate A->B C Dilute to Volume B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV-Vis Detection (530 nm) F->G H Generate Chromatogram G->H I Create Calibration Curve H->I J Calculate Pigment Concentration I->J

Caption: Experimental workflow for HPLC quantification of this compound.

G cluster_mobile Mobile Phase cluster_column Column Parameters cluster_system System Parameters center Optimal Separation & Quantification of This compound mp_comp Composition (ACN/Buffer) mp_comp->center mp_ph pH mp_ph->center mp_grad Gradient Profile mp_grad->center col_stat Stationary Phase (C18) col_stat->center col_temp Temperature col_temp->center sys_flow Flow Rate sys_flow->center sys_detect Detection λ sys_detect->center

Caption: Key parameters influencing the HPLC analysis of this compound.

References

Application Note: Identification of Pigment Red 5 Transformation Products Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 5 is a monoazo pigment used in various applications, including cosmetics and tattoo inks.[1][2] Understanding the metabolic fate of such compounds is crucial for assessing their safety and potential toxicity. However, publicly available literature on the in vivo or in vitro metabolism of this compound is scarce.[3][4] Toxicological and ecotoxicological data are largely unavailable.[3][4] To bridge this knowledge gap, researchers have turned to simulated metabolism studies. This application note describes a methodology for the identification of potential metabolites of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on data from electrochemical simulation, which mimics the oxidative and reductive metabolic pathways.[5][6]

Electrochemistry coupled with mass spectrometry (EC-MS) serves as a valuable tool to simulate the biotransformation of xenobiotics, providing insights into potential metabolic pathways in the absence of traditional biological studies.[5] The data presented herein are derived from such simulations and provide a foundational method for researchers investigating the transformation of this compound.

Experimental Protocols

This section details a general protocol for the analysis of this compound and its potential transformation products. This protocol is a template and may require optimization for specific matrices.

Sample Preparation (General Procedure for In Vitro Samples)
  • Incubation: For in vitro metabolic studies (e.g., using liver microsomes or S9 fractions), incubate this compound with the biological matrix in a suitable buffer system.

  • Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, typically in a 1:2 or 1:3 (sample to solvent) ratio.

  • Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[4]

Liquid Chromatography (LC) Conditions
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is a suitable starting point.[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. An example gradient is:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-17.5 min: 95% B

    • 17.51-20 min: 5% B

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 µL.[4]

Mass Spectrometry (MS) Conditions
  • System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes.

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized, typically 3-4 kV.

    • Source Temperature: To be optimized, e.g., 150 °C.

    • Desolvation Gas Flow and Temperature: To be optimized, e.g., 800 L/hr at 350 °C.

  • Data Acquisition: Full scan mode for initial screening and product ion scan (tandem MS) for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification if standards are available.

Data Presentation

The following tables summarize the mass-to-charge ratios (m/z) of this compound and its transformation products as identified through electrochemical simulation.[5] Retention times and limits of detection/quantification are not provided in the source literature and would need to be determined experimentally.

Table 1: Mass Spectrometric Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Ion Mode
This compoundC₃₀H₃₁ClN₄O₇S627.1627.16[M+H]⁺

Data sourced from PubChem and other chemical databases.[1][7]

Table 2: Proposed Oxidative Transformation Products (OTPs) of this compound

Transformation ProductProposed FormulaNominal m/zIon Mode
OTP-372C₁₇H₁₅N₂O₅S372Negative
OTP+597C₂₈H₃₀ClN₄O₆S597Positive
OTP+611C₂₉H₃₂ClN₄O₆S611Positive
OTP+613C₂₈H₃₀ClN₄O₇S613Positive
OTP+627C₂₉H₃₂ClN₄O₇S627Positive
OTP+643C₂₉H₃₂ClN₄O₈S643Positive

Data derived from online-LC-EC-MS simulation studies.[5]

Table 3: Proposed Reductive Transformation Products (RTPs) of this compound

Transformation ProductProposed FormulaNominal m/zIon Mode
RTP+287C₁₃H₂₀N₃O₃S287Positive
RTP+342C₁₇H₁₇ClN₃O₄342Positive

Data derived from online-LC-EC-MS simulation studies.[6]

Visualizations

The following diagrams illustrate the proposed biotransformation pathways of this compound based on electrochemical simulations and a general experimental workflow for their identification.

G cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway PR5_ox This compound (m/z 627.16) OTP_597 OTP+597 (Demethylation) PR5_ox->OTP_597 Phase I Metabolism (Simulated) OTP_611 OTP+611 (Hydroxylation & Demethylation) PR5_ox->OTP_611 Phase I Metabolism (Simulated) OTP_613 OTP+613 (Hydroxylation) PR5_ox->OTP_613 Phase I Metabolism (Simulated) OTP_627 OTP+627 (Hydroxylation) PR5_ox->OTP_627 Phase I Metabolism (Simulated) OTP_643 OTP+643 (Dihydroxylation) PR5_ox->OTP_643 Phase I Metabolism (Simulated) Cleavage_ox Azo Bond Cleavage PR5_ox->Cleavage_ox OTP_372 OTP-372 Cleavage_ox->OTP_372 PR5_red This compound (m/z 627.16) Cleavage_red Azo Bond Cleavage PR5_red->Cleavage_red Reductive Cleavage (Simulated) RTP_287 RTP+287 Cleavage_red->RTP_287 RTP_342 RTP+342 Cleavage_red->RTP_342

Caption: Proposed Biotransformation Pathways of this compound.

G start Sample Collection (e.g., in vitro incubation mixture) prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) start->prep lcms LC-MS/MS Analysis (Full Scan & MS/MS) prep->lcms data_proc Data Processing (Peak Detection, Alignment) lcms->data_proc id Metabolite Identification (Database Search, Spectral Interpretation) data_proc->id quant Relative Quantification (Peak Area Comparison) id->quant report Reporting quant->report

Caption: Experimental Workflow for Metabolite Identification.

References

Application Note: Characterization of Pigment Red 5 using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and a detailed protocol for the characterization of Pigment Red 5 (C.I. 12490) using Raman spectroscopy. This compound is a monoazo β-naphthol pigment widely used in various industrial applications, including cosmetics, inks, and plastics. Raman spectroscopy offers a non-destructive and highly specific method for the identification and characterization of this pigment by providing a unique vibrational fingerprint. This document outlines the expected characteristic Raman bands for this compound based on the analysis of structurally similar azo pigments, a detailed experimental protocol for sample analysis, and a workflow for data acquisition and interpretation. The information presented is intended for researchers, scientists, and quality control professionals in the fields of materials science, analytical chemistry, and drug development.

Introduction

This compound (CAS No. 6410-41-9) is a synthetic organic colorant belonging to the family of azo pigments.[1] Its vibrant red hue and stability make it a popular choice for a variety of applications. The molecular structure of this compound, which contains an azo group (-N=N-) coupled with a naphthol moiety, gives rise to a characteristic Raman spectrum that can be used for unambiguous identification.

Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[2] When a sample is illuminated with a monochromatic laser, a small fraction of the scattered light is shifted in frequency due to the interaction with the molecule's vibrations. This frequency shift, known as the Raman shift, is specific to the chemical bonds and symmetry of the molecule, providing a unique spectral fingerprint. For organic pigments, Raman spectroscopy is particularly advantageous as it is non-destructive, requires minimal to no sample preparation, and offers high spatial resolution.

The analysis of azo pigments by Raman spectroscopy can sometimes be challenging due to fluorescence interference.[3] However, the appropriate selection of the excitation laser wavelength can often mitigate this issue.[4] The interpretation of the Raman spectrum of this compound relies on the identification of key vibrational modes, including the characteristic stretching of the azo bond and various vibrations of the aromatic rings.[5]

Data Presentation: Expected Raman Bands for this compound

Raman Shift (cm⁻¹)Tentative Vibrational AssignmentComments
~1620Aromatic C=C stretchingStrong intensity, characteristic of the phenyl and naphthyl rings.
~1590Aromatic C=C stretchingOften observed as a sharp, intense peak.
~1550Aromatic C=C stretching / N=N stretchingContribution from both aromatic rings and the azo group.
~1480Aromatic ring vibrationsIn-plane ring deformation modes.
~1430N=N stretchingA key indicator for azo pigments, though its intensity can vary.[5]
~1380C-H bending / Aromatic ring vibrations
~1320C-N stretching / Amide III bandVibrations associated with the naphthanilide structure.
~1240C-O stretching / Aromatic ring vibrations
~1180C-H in-plane bending
~1120Aromatic ring breathing modes
Lower WavenumbersSkeletal deformations, lattice modesComplex region related to the overall molecular structure.

Note: The exact positions and relative intensities of the Raman peaks can be influenced by the crystalline form of the pigment and the experimental conditions used for analysis.

Experimental Protocol

This protocol provides a generalized procedure for the characterization of this compound powder using a benchtop Raman spectrometer.

1. Instrumentation and Materials

  • Raman Spectrometer: A confocal Raman microscope equipped with a CCD detector.

  • Excitation Laser: A 785 nm near-infrared (NIR) laser is recommended to minimize fluorescence. A 532 nm laser can also be used, but may induce higher fluorescence.

  • Objective: 50x or 20x long working distance objective.

  • Sample: this compound powder.

  • Substrate: Microscope slide (glass or aluminum-coated for reduced background).

  • Software: Instrument control and data analysis software.

2. Sample Preparation

  • Place a small amount of this compound powder onto a clean microscope slide.

  • Gently press the powder with a clean spatula to create a relatively flat surface for analysis. No further sample preparation is required for solid powder analysis.

3. Data Acquisition

  • Place the microscope slide with the sample on the spectrometer stage.

  • Bring the pigment sample into focus under the microscope objective using white light illumination.

  • Select the desired laser excitation wavelength (e.g., 785 nm).

  • Set the laser power to a low level (e.g., 1-5 mW) to avoid sample degradation.

  • Set the spectral range to cover the fingerprint region of organic molecules (typically 200 cm⁻¹ to 1800 cm⁻¹).

  • Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10 seconds acquisition time, 3 accumulations).

  • Acquire the Raman spectrum from a representative area of the pigment.

  • Collect spectra from multiple spots on the sample to ensure homogeneity.

4. Data Processing and Analysis

  • If necessary, perform a cosmic ray removal step on the acquired spectra.

  • Apply a baseline correction to remove any broad fluorescence background.

  • Normalize the spectra if comparing relative peak intensities between different measurements.

  • Identify the positions of the characteristic Raman peaks.

  • Compare the obtained peak positions with the expected values for this compound and reference spectra of related compounds for positive identification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using Raman spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample This compound Powder slide Place on Microscope Slide sample->slide flatten Gently Flatten Surface slide->flatten focus Focus on Sample flatten->focus set_params Set Laser Wavelength, Power, and Acquisition Time focus->set_params acquire Acquire Raman Spectrum set_params->acquire cosmic_ray Cosmic Ray Removal acquire->cosmic_ray baseline Baseline Correction cosmic_ray->baseline identify_peaks Identify Peak Positions baseline->identify_peaks compare Compare with Reference Data identify_peaks->compare report report compare->report Generate Report

Caption: Experimental workflow for this compound analysis.

Conclusion

Raman spectroscopy is a highly effective and reliable technique for the characterization of this compound. By providing a distinct vibrational fingerprint, this method allows for rapid and non-destructive identification of the pigment. The experimental protocol and expected spectral data presented in this application note serve as a valuable resource for researchers and professionals involved in the analysis of organic pigments. The successful application of this protocol will aid in quality control, counterfeit detection, and materials research involving this compound.

References

Application Note: FTIR Analysis of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 5, also known as C.I. 12490, is a synthetic monoazo pigment belonging to the Naphthol AS pigment family. Its chemical name is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, and its molecular formula is C30H31ClN4O7S. This pigment is utilized in a variety of applications, including plastics, inks, paints, and textiles. For researchers, scientists, and drug development professionals, understanding the molecular structure and functional groups of such pigments is crucial for quality control, formulation development, and safety assessments.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy with the potassium bromide (KBr) pellet method and presents a table of its characteristic functional group absorptions.

Structural and Spectroscopic Overview of this compound

The chemical structure of this compound contains several key functional groups that exhibit characteristic absorption bands in the mid-infrared region. These include:

  • N-H group from the secondary amide.

  • O-H group from the naphthol ring.

  • C=O group of the secondary amide.

  • Aromatic C=C bonds in the phenyl and naphthalene (B1677914) rings.

  • -SO2- group from the sulfonamide.

  • C-N bonds in the amide and azo group.

  • C-O bonds in the methoxy (B1213986) groups.

  • C-H bonds in the aromatic and aliphatic parts of the molecule.

The identification of these functional groups through FTIR analysis can confirm the identity and purity of this compound.

Data Presentation

The following table summarizes the predicted characteristic FTIR absorption bands for this compound. These predictions are based on the known vibrational frequencies of its constituent functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200N-HStretching
3200 - 3000O-HStretching (intramolecular H-bonding)
3100 - 3000Aromatic C-HStretching
2980 - 2850Aliphatic C-HStretching
1680 - 1650C=O (Amide I)Stretching
1600 - 1450Aromatic C=CStretching
1550 - 1510N-H (Amide II)Bending
1370 - 1330-SO2-Asymmetric Stretching
1180 - 1160-SO2-Symmetric Stretching
1280 - 1200Aryl C-OStretching
1100 - 1000Alkyl C-OStretching
850 - 750Aromatic C-HOut-of-plane Bending

Experimental Protocol: KBr Pellet Method for FTIR Analysis

This protocol details the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of a solid this compound sample.

Materials:

  • This compound sample

  • Spectroscopy grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the KBr powder in an oven at 105-110 °C for at least 2-4 hours to remove any absorbed moisture. Cool to room temperature in a desiccator before use.

  • Sample Grinding: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar. Grind the sample to a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Assemble the pellet press die.

    • Transfer a small amount of the KBr/sample mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Prepare a blank KBr pellet containing only the dried KBr powder using the same procedure. This will be used to record the background spectrum.

  • Sample Analysis:

    • Place the blank KBr pellet in the sample holder of the FTIR spectrometer and record the background spectrum.

    • Replace the blank pellet with the this compound sample pellet.

    • Record the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of this compound.

  • Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone (B3395972) or ethanol) and dry them completely after use to prevent cross-contamination.

Visualizations

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Weigh this compound (1-2 mg) C Grind this compound A->C B Weigh KBr (100-200 mg) D Mix & Grind with KBr B->D C->D E Load into Pellet Die D->E F Press into Pellet E->F G Record Background (Blank KBr Pellet) F->G H Record Sample Spectrum G->H I Background Subtraction H->I J Data Analysis & Functional Group ID I->J

Caption: Experimental workflow for FTIR analysis of this compound.

Protocol for Dispersing Pigment Red 5 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the dispersion of Pigment Red 5 (C.I. 12490) in various polymer matrices, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC). The protocols are designed for researchers, scientists, and professionals in the fields of materials science and polymer processing. This guide outlines methodologies for masterbatch production and direct compounding using twin-screw extrusion, and it includes key processing parameters and characterization techniques to evaluate dispersion quality. Quantitative data on the performance of this compound is summarized in tables for comparative analysis.

Introduction

This compound is a monoazo pigment widely used in the plastics industry to impart a vibrant yellowish-red hue.[1][2] Achieving optimal color strength, gloss, and consistent product quality is critically dependent on the effective dispersion of the pigment within the polymer matrix.[3] Poor dispersion can lead to agglomerates, resulting in color inconsistencies, reduced mechanical properties, and surface defects.[3]

The dispersion process involves three key stages: wetting of the pigment particles by the polymer, deagglomeration of pigment clusters through mechanical shear, and stabilization of the dispersed particles to prevent reagglomeration.[3] This protocol details the use of twin-screw extruders, a common industrial equipment for achieving efficient pigment dispersion.[4]

Materials and Equipment

2.1 Materials

  • Pigment: this compound (C.I. 12490) powder.

  • Polymers:

    • High-Density Polyethylene (HDPE)

    • Polypropylene (PP)

    • Polyvinyl Chloride (PVC)

  • Dispersing Agents/Additives: (Optional, depending on the formulation) e.g., stearic acid, zinc stearate, or proprietary wetting and dispersing agents.

  • Titanium Dioxide (TiO₂): For tinting and color strength evaluation.

2.2 Equipment

  • Twin-screw extruder with controllable temperature zones and screw speed.

  • Gravimetric or volumetric feeders for polymer and pigment.

  • High-speed mixer for pre-blending.

  • Injection molding machine or film extrusion line for sample preparation.

  • Spectrophotometer for color measurement (CIELAB).

  • Microscope (Optical or Scanning Electron Microscope - SEM) for visual assessment of dispersion.

  • Rheometer for measuring melt flow properties.

  • Particle size analyzer (e.g., Dynamic Light Scattering) for characterizing pigment particle size in dispersion.

Experimental Protocols

Two primary methods for dispersing this compound in polymer matrices are detailed below: the masterbatch method and the direct compounding method.

3.1 Protocol 1: Masterbatch Production via Twin-Screw Extrusion

The masterbatch method involves creating a concentrated mixture of the pigment in a carrier resin, which is then let down into the bulk polymer during final processing.[5]

3.1.1 Formulation

A typical masterbatch formulation for this compound in a polyolefin carrier is provided in Table 1.

Table 1: Example Masterbatch Formulation for this compound in Polyethylene

ComponentPercentage by Weight (%)
This compound40
Polyethylene (LDPE/HDPE)58
Dispersing Agent (e.g., Zinc Stearate)2

3.1.2 Procedure

  • Pre-blending: Dry blend the this compound powder, carrier resin, and dispersing agent in a high-speed mixer for 5-10 minutes to ensure a homogenous premix.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder as indicated in Table 2.

    • Feed the pre-blended mixture into the extruder using a gravimetric feeder.

    • Set the screw speed to the desired RPM (see Table 2).

    • The molten, colored polymer strand exiting the die is cooled in a water bath and pelletized.

  • Let-down: The resulting masterbatch pellets can be blended with the desired base polymer at a specific let-down ratio (e.g., 1-5%) during the final processing step (e.g., injection molding or film extrusion). A recommended dosage for a commercial polyethylene-based red masterbatch is 5%.[6]

3.2 Protocol 2: Direct Compounding via Twin-Screw Extrusion

This method involves directly incorporating the pigment into the final polymer matrix in a single step.

3.2.1 Formulation

An example formulation for direct compounding of this compound in polypropylene is provided in Table 3.

Table 3: Example Formulation for Direct Compounding of this compound in Polypropylene

ComponentPercentage by Weight (%)
This compound1
Polypropylene99
Additives (as required)-

3.2.2 Procedure

  • Pre-blending: Dry blend the this compound powder with the polymer pellets in a bag or a tumbler mixer.

  • Extrusion:

    • Set the temperature profile and screw speed of the twin-screw extruder according to the polymer being processed (see Table 2 for starting parameters).

    • Feed the polymer and pigment into the extruder. For better control, the polymer can be fed into the main feed throat, and the pigment can be side-fed downstream into the molten polymer.

    • The extruded and colored polymer is then pelletized for further processing.

3.3 Processing Parameters for Twin-Screw Extrusion

The optimal processing parameters will vary depending on the specific extruder, screw design, and polymer. Table 2 provides typical starting parameters for different polymer matrices. It is recommended to optimize these parameters for your specific application.

Table 2: Typical Twin-Screw Extrusion Parameters for this compound Dispersion

ParameterPolyethylene (HDPE)Polypropylene (PP)Polyvinyl Chloride (PVC)
Temperature Profile (°C)
Feed Zone160 - 180170 - 190150 - 160
Melting/Mixing Zones180 - 220190 - 230160 - 180
Die Zone210 - 230220 - 240170 - 185
Screw Speed (rpm) 200 - 400250 - 500150 - 300
Feed Rate \multicolumn{3}{c}{Adjust to achieve desired fill level and residence time}

Note: These are starting parameters and should be optimized based on the specific equipment and formulation.

Characterization of Dispersion Quality

4.1 Colorimetric Analysis

The color strength and shade of the pigmented polymer should be evaluated using a spectrophotometer. The CIELAB color space values (L, a, b*) provide a quantitative measure of the color.

  • L* represents lightness (100 = white, 0 = black).

  • a represents the red-green axis (+a = red, -a* = green).

  • b represents the yellow-blue axis (+b = yellow, -b* = blue).

A higher a* value for a given pigment concentration generally indicates better dispersion and color development.

4.2 Microscopic Evaluation

The dispersion quality can be visually assessed by examining thin sections of the pigmented polymer under a microscope. The presence and size of pigment agglomerates can be observed.

4.3 Rheological Measurements

The melt flow index (MFI) or viscosity of the pigmented polymer can be measured to assess the impact of the pigment on the processing behavior. An increase in viscosity is expected with the addition of a pigment.[3]

4.4 Filter Pressure Value (FPV)

The FPV test is a common method to quantify the degree of dispersion, particularly for fiber and film applications. It measures the pressure increase over time as the molten polymer is forced through a fine screen pack. A lower FPV indicates better dispersion.

Quantitative Data Summary

The following table summarizes the expected performance of well-dispersed this compound in various polymer matrices based on typical industry standards and available data.

Table 4: Performance Characteristics of this compound in Different Polymer Matrices

PropertyPolyethylene (HDPE/LDPE)Polypropylene (PP)Polyvinyl Chloride (PVC)
Heat Stability (°C) ~240~240~180-200
Light Fastness (1-8) 6-76-76-7
Weather Fastness (1-5) 3-43-43-4
Migration Resistance GoodGoodModerate (can be an issue in flexible PVC)[7]
Typical Let-down Ratio (%) 1 - 51 - 50.5 - 2

Note: Light and weather fastness are rated on a scale of 1-8 and 1-5 respectively, with higher numbers indicating better performance.

Visualization of Workflows

6.1 Experimental Workflow for Masterbatch Production

Masterbatch_Workflow cluster_prep Preparation cluster_process Processing cluster_letdown Application A Weigh Raw Materials (this compound, Polymer, Additives) B High-Speed Mixing (Pre-blending) A->B C Twin-Screw Extrusion B->C D Cooling (Water Bath) C->D E Pelletizing D->E F Let-down with Base Polymer E->F G Final Processing (e.g., Injection Molding) F->G

Caption: Workflow for this compound masterbatch production.

6.2 Logical Relationship of Dispersion Factors

Dispersion_Factors cluster_inputs Input Factors cluster_process_stages Dispersion Stages cluster_outputs Output Properties Pigment Pigment Properties (Particle Size, Surface Chemistry) Wetting Wetting Pigment->Wetting Polymer Polymer Matrix (Viscosity, Polarity) Polymer->Wetting Stabilization Stabilization Polymer->Stabilization Processing Processing Conditions (Shear, Temperature, Time) Deagglomeration Deagglomeration Processing->Deagglomeration Additives Additives (Dispersants, Wetting Agents) Additives->Wetting Additives->Stabilization Wetting->Deagglomeration Deagglomeration->Stabilization Color Color Strength & Shade Stabilization->Color Mechanical Mechanical Properties Stabilization->Mechanical Appearance Gloss & Surface Finish Stabilization->Appearance

Caption: Factors influencing the dispersion of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Poor Color Strength Inadequate dispersion, agglomerates present.Increase screw speed for higher shear, optimize temperature profile, consider using a dispersing agent.
Specks or Streaks Undispersed pigment particles, contamination.Improve pre-blending, check for contamination in the extruder, increase residence time.
Filter Clogging (High FPV) Large agglomerates.Optimize screw design with more mixing elements, use a finer pigment grade, incorporate a dispersing agent.
Polymer Degradation Excessive temperature or shear.Reduce barrel temperatures, lower screw speed, check for long residence times.
Migration/Bleeding Pigment solubility in the polymer or with additives.Select a pigment grade with higher migration resistance, avoid plasticizers that promote migration (in PVC).[7]

Safety Precautions

  • Always handle this compound powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses, to avoid inhalation and skin contact.

  • Follow all safety guidelines for operating high-temperature processing equipment like extruders and injection molders.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.

References

Application Notes and Protocols for the Surface Modification of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface modification of C.I. Pigment Red 5 (CI No. 12490), a monoazo pigment, to enhance its compatibility and performance in various formulations. The following sections detail methods for surface coating with inorganic oxides and organic polymers, as well as surface treatment with surfactants. These protocols are designed to improve dispersion stability, color strength, and overall compatibility of this compound in aqueous and solvent-based systems, as well as in polymer matrices.

Introduction

This compound is a widely used colorant known for its vibrant red hue. However, its inherent hydrophobicity and tendency to agglomerate can limit its effectiveness in certain applications, leading to poor dispersion, reduced color strength, and incompatibility with polar media. Surface modification is a key strategy to overcome these limitations by altering the pigment's surface chemistry.[1][2] This document provides exemplary protocols based on established methods for similar azo pigments, which can be adapted and optimized for this compound.

Data Summary of Performance Improvements

The following table summarizes the expected quantitative improvements in the properties of this compound after surface modification, based on data from similar organic pigments.

Modification MethodProperty AssessedUnmodified Pigment (Typical Values)Modified Pigment (Expected Improvement)Reference Article Insights
Silica (B1680970) Coating Particle Size~30 µm~12 µmReduces particle size and narrows distribution.[2]
Contact Angle (Water)~90°~75°Enhances hydrophilicity.
Thermal StabilityDegradation onset ~200°CEnhanced by 20°CCore-shell structure improves heat resistance.[3]
Polymer Grafting Dispersion StabilityProne to flocculationStable dispersion for > 5 daysBranched polymer structures provide steric hindrance.[4]
Viscosity of DispersionHighSignificantly ReducedImproves rheological properties for better processing.
Surfactant Treatment Color Strength100% (Standard)Up to 112.6%Optimized surfactant concentration enhances color brilliance.[2]
Solvent ResistanceModerateIncreasedReduces pigment bleeding in organic solvents.[2]

Experimental Protocols

Protocol 1: Silica Coating of this compound via Sol-Gel Method

This protocol describes the encapsulation of this compound particles with a silica (SiO₂) layer to improve hydrophilicity and dispersion in aqueous media.[3][5]

Materials:

Equipment:

  • Beakers and magnetic stirrer

  • Ultrasonic bath

  • Centrifuge

  • Oven

Procedure:

  • Pigment Dispersion: Disperse 1.0 g of this compound in a mixture of 90 mL of ethanol and 10 mL of deionized water. Sonicate the mixture for 15 minutes to ensure uniform dispersion.

  • Surface Priming (Optional): To enhance silica adhesion, add 0.1 g of CTAB to the dispersion and stir for 30 minutes.

  • Hydrolysis and Condensation: While stirring, add 5.0 mL of ammonium hydroxide solution to the pigment dispersion.

  • Slowly add 3.0 mL of TEOS dropwise to the mixture.

  • Continue stirring at room temperature for 6 hours to allow for the hydrolysis of TEOS and the condensation of silica onto the pigment surface.

  • Isolation and Washing: Centrifuge the mixture at 5000 rpm for 10 minutes to collect the coated pigment.

  • Wash the collected pigment twice with ethanol and twice with deionized water to remove unreacted reagents.

  • Drying: Dry the silica-coated this compound in an oven at 80°C for 12 hours.

Characterization:

  • Morphology: Use Scanning Electron Microscopy (SEM) to observe the particle size and surface morphology.

  • Coating Confirmation: Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of Si-O-Si bonds.

  • Wettability: Measure the contact angle of a pressed pellet of the modified pigment with water.

Silica_Coating_Workflow cluster_preparation Dispersion Preparation cluster_coating Silica Coating Process cluster_purification Purification and Drying A Disperse this compound in Ethanol/Water B Ultrasonicate (15 min) A->B C Add Ammonium Hydroxide B->C D Add TEOS Dropwise C->D E Stir for 6 hours D->E F Centrifuge and Collect Pigment E->F G Wash with Ethanol and Water F->G H Dry at 80°C G->H I Modified this compound H->I Characterization (SEM, FTIR)

Protocol 2: Polymer Grafting onto this compound via "Grafting To" Method

This protocol outlines the attachment of pre-synthesized, functional polymers onto the surface of this compound to improve its compatibility with specific polymer matrices.[6][7]

Materials:

  • This compound

  • End-functionalized polymer (e.g., amine-terminated polystyrene)

  • Dopamine (B1211576) hydrochloride

  • Tris buffer (pH 8.5)

  • Appropriate solvent for the polymer (e.g., Toluene)

  • Deionized water

Equipment:

  • Reaction flask with a condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Vacuum oven

Procedure:

  • Surface Priming with Polydopamine:

    • Disperse 1.0 g of this compound in 100 mL of Tris buffer (10 mM, pH 8.5).

    • Add 0.2 g of dopamine hydrochloride to the dispersion.

    • Stir the mixture at room temperature for 4 hours to form a thin, adherent polydopamine layer on the pigment surface.

    • Collect the primed pigment by centrifugation, wash thoroughly with deionized water, and dry.

  • Polymer Grafting:

    • Disperse 0.8 g of the polydopamine-primed this compound in 80 mL of a suitable solvent (e.g., Toluene).

    • Dissolve 1.0 g of the end-functionalized polymer in 20 mL of the same solvent.

    • Add the polymer solution to the pigment dispersion.

    • Heat the mixture to 60°C and stir under a nitrogen atmosphere for 24 hours to facilitate the reaction between the functional groups of the polymer and the polydopamine layer.

  • Purification:

    • Cool the mixture and centrifuge to collect the polymer-grafted pigment.

    • Wash the product repeatedly with the solvent to remove any non-grafted polymer.

    • Dry the modified pigment in a vacuum oven at 60°C.

Characterization:

  • Grafting Confirmation: Thermogravimetric Analysis (TGA) can quantify the amount of grafted polymer.

  • Dispersion Analysis: Observe the stability of the modified pigment dispersed in the target polymer matrix or solvent over time.

  • Rheological Properties: Measure the viscosity of a concentrated dispersion to assess the improvement in flowability.

Polymer_Grafting_Workflow cluster_priming Surface Priming cluster_grafting Grafting Process cluster_purification Purification A Disperse this compound in Tris Buffer B Add Dopamine Hydrochloride A->B C Stir for 4 hours B->C D Disperse Primed Pigment in Solvent C->D E Add End-Functionalized Polymer Solution D->E F Heat and Stir (24h) E->F G Centrifuge and Collect F->G H Wash with Solvent G->H I Vacuum Dry H->I J Polymer-Grafted Pigment I->J Characterization (TGA, Dispersion Test)

Protocol 3: Surface Treatment of this compound with Surfactants

This protocol describes a straightforward method to improve the wettability and dispersibility of this compound by adsorbing surfactants onto its surface.[2][8]

Materials:

  • This compound

  • Anionic surfactant (e.g., Igepon T)

  • Non-ionic surfactant (e.g., Peregal O-25)

  • Deionized water

  • Ethanol

Equipment:

  • High-speed disperser (e.g., with a Cowles blade)

  • Beaker

  • Drying oven

Procedure:

  • Preparation of Surfactant Solution: Prepare a 1% (w/v) solution of the chosen surfactant(s) in a 1:1 mixture of deionized water and ethanol. A combination of anionic and non-ionic surfactants can be beneficial.

  • Pigment Wetting: In a beaker, create a paste of 10 g of this compound with a small amount of the surfactant solution.

  • Dispersion: Gradually add the remaining surfactant solution to the paste under high-speed dispersion (1000-2000 rpm) until a total volume of 100 mL is reached.

  • Continue dispersing for 30 minutes.

  • Drying: Dry the treated pigment slurry in an oven at 80°C to remove the solvent. The surfactant will remain adsorbed on the pigment surface.

  • Milling: The dried cake can be gently milled to obtain a fine powder.

Characterization:

  • Dispersibility: Evaluate the ease of dispersing the treated pigment in the target medium (e.g., water, solvent-based resin).

  • Colorimetric Analysis: Use a spectrophotometer to measure the color strength (Lab* values) of a drawdown of the dispersed pigment compared to the untreated pigment.

  • Particle Size Analysis: Use dynamic light scattering (DLS) to measure the particle size distribution of the dispersed pigment.

Surfactant_Treatment_Logical_Relationship cluster_properties Improved Properties Pigment This compound (Hydrophobic, Agglomerated) Surfactant Surfactant Addition (Anionic/Non-ionic) Pigment->Surfactant Process High-Speed Dispersion Surfactant->Process Mechanism Adsorption of Surfactant on Pigment Surface Process->Mechanism Result Modified this compound Mechanism->Result Prop1 Enhanced Wettability Result->Prop1 Prop2 Improved Dispersion Stability Result->Prop2 Prop3 Increased Color Strength Result->Prop3

Safety Precautions

  • Always work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Exploratory Use of Pigment Red 5 as a Fluorescent Probe in Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

Chemical Properties:

PropertyValue / DescriptionSource(s)
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]-1-naphthyl]azo]-3-methylbenzenesulfonamide
Molecular Formula C30H31ClN4O7S[1][2]
Molecular Weight 627.11 g/mol [1][2]
Appearance Pink to red solid[2]
Solubility 7.8 μg/L in water at 23°C; higher solubility in ethanol (B145695) and acetone.[1]

Hypothetical Photophysical Properties

The following photophysical properties are illustrative and must be determined experimentally for Pigment Red 5. These values are based on typical ranges for organic red fluorescent dyes.

ParameterHypothetical ValueNotes
Excitation Maximum (λex) ~540 - 560 nmRequires experimental determination via spectrophotometry.
Emission Maximum (λem) ~580 - 620 nmRequires experimental determination via spectrophotometry.
Quantum Yield (Φ) Low to ModerateOften lower for pigments compared to dedicated fluorescent dyes.
Photostability Moderate to HighPigments are generally designed for stability.

Potential Applications in Imaging

Based on its chemical structure as an azo dye, this compound could theoretically be investigated for the following applications in fluorescence microscopy:

  • General Cytoplasmic Staining: Azo dyes can bind to proteins non-specifically, potentially allowing for the visualization of cell morphology.

  • Lipid Droplet Staining: The hydrophobic nature of this compound might lead to its accumulation in lipid-rich organelles like lipid droplets.

  • Counterstaining in Histology: Its red fluorescence could provide contrast to nuclear stains (e.g., DAPI) in fixed tissue sections.

Experimental Protocols (Exploratory)

Caution: this compound is not extensively studied for biological applications. Handle with care, using appropriate personal protective equipment. Its cytotoxicity should be evaluated for any live-cell imaging applications.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mM):

    • Weigh out 0.627 mg of this compound.

    • Dissolve in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • Working Solution (1-10 µM):

    • Dilute the 1 mM stock solution in a suitable buffer for your experiment (e.g., Phosphate Buffered Saline (PBS) for fixed cells or cell culture medium for live cells).

    • For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of buffer.

    • Prepare the working solution fresh before each experiment.

Staining Protocol for Adherent Cells (Fixed-Cell Imaging)

This protocol is adapted from general cell staining procedures.

  • Cell Culture: Plate adherent cells (e.g., HeLa, A549) on glass coverslips in a multi-well plate and culture to the desired confluency (e.g., 60-80%).

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Aspirate the PBS.

    • Add the this compound working solution (e.g., 5 µM in PBS) and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an appropriate mounting medium (e.g., with an anti-fade reagent).

    • Image using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine channel).

Staining Protocol for Suspension Cells (Fixed-Cell Imaging)
  • Cell Preparation: Harvest suspension cells (e.g., Jurkat) and wash twice with PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS by centrifugation.

  • Staining: Resuspend the cell pellet in the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells three times with PBS to remove excess dye.

  • Imaging: Resuspend the cells in a small volume of PBS, transfer to a microscope slide, and image.

Visualizations

G Experimental Workflow: Fixed Cell Staining with this compound cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging culture Culture Adherent Cells on Coverslips wash1 Wash with PBS culture->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize (Optional) wash2->perm wash3 Wash with PBS perm->wash3 stain Incubate with this compound Working Solution wash3->stain wash4 Wash with PBS stain->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining fixed adherent cells with this compound.

Considerations and Optimization

  • Cytotoxicity: For live-cell imaging, the toxicity of this compound must be assessed using viability assays (e.g., MTT assay or live/dead staining).

  • Concentration and Incubation Time: The optimal concentration of this compound and the incubation time will need to be determined empirically for each cell type and application to achieve the best signal-to-noise ratio.

  • Filter Sets: Ensure that the excitation and emission filters on the fluorescence microscope are appropriate for the determined spectral properties of this compound.

  • Controls: Include unstained control samples to assess autofluorescence.

  • Photostability: Evaluate the photostability of this compound under your specific imaging conditions to avoid photobleaching artifacts.

Drug Development and Signaling Pathways

Currently, there are no published studies on the direct application of this compound in drug delivery vehicle development or for tracking specific signaling pathways.[1] Should this compound be validated as a reliable fluorescent probe, its utility in these areas would depend on its specific binding properties and cellular localization. For instance, if it selectively accumulates in lipid droplets, it could potentially be used to study metabolic pathways related to lipid storage and trafficking in the context of drug effects.

G Hypothetical Application in Drug Development Research cluster_drug Drug Treatment cluster_stain Staining cluster_image Imaging and Analysis cluster_outcome Potential Readout drug Treat Cells with Therapeutic Compound stain Stain with this compound drug->stain image Fluorescence Imaging stain->image quantify Quantify Changes in Fluorescence Intensity/Localization image->quantify outcome Assess Drug Effect on Cellular Morphology or Organelle Function quantify->outcome

Caption: Logical workflow for using this compound to assess drug effects.

References

Application Notes and Protocols for Pigment Red 5 in Tattoo Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pigment Red 5 (C.I. 12490) in tattoo ink formulations. The information is intended to guide researchers and developers in formulating, characterizing, and evaluating the safety and performance of tattoo inks containing this specific pigment. Red pigments are known to be associated with a higher incidence of adverse cutaneous reactions in tattoos; therefore, thorough testing and characterization are paramount.[1][2][3]

This compound: Properties and Specifications

This compound is a monoazo pigment that presents as a red powder.[4][5] Its chemical and physical properties are critical for its performance and safety in a tattoo ink formulation.

PropertyValueSource
CI Name This compound[4][5]
CI Number 12490[4][5]
CAS Number 6410-41-9[6][7][8]
Molecular Formula C30H31ClN4O7S[6][7][8]
Molecular Weight 627.1 g/mol [6][8]
Synonyms Naphthol Carmine FB, Permanent Carmine FB[9]
Solubility Insoluble in water[10]

Tattoo Ink Formulation Protocol

The formulation of a stable and safe tattoo ink requires the careful dispersion of the pigment within a suitable carrier solution. The carrier's role is to keep the pigment evenly distributed, prevent microbial growth, and facilitate application.[11][12][13]

Recommended Carrier Composition
ComponentPurposeConcentration (w/w %)
Purified Water (USP Grade) Primary solvent and vehicle60-80%
Glycerin (USP Grade) Humectant, prevents drying, adjusts viscosity10-20%
Ethyl Alcohol (95%, USP Grade) Antiseptic, aids in drying5-15%
Witch Hazel Extract Astringent and soothing properties1-5%
Formulation Procedure
  • Preparation of Carrier Solution: In a sterile beaker, combine the purified water, glycerin, ethyl alcohol, and witch hazel extract. Mix thoroughly until a homogenous solution is achieved.

  • Pigment Dispersion: Gradually add the this compound powder to the carrier solution while continuously mixing.

  • Homogenization: Utilize a high-shear mixer or an ultrasonic disperser to break down pigment agglomerates and achieve a uniform particle size distribution.[13] Sonication is a proven method for creating stable, fine-sized ink products.[13]

  • Sterilization: The final ink formulation should be sterilized, for example, by gamma irradiation, to ensure it is free from microbial contamination.

  • Quality Control: Perform final quality control checks, including particle size analysis, viscosity measurement, and pH determination.

Caption: Workflow for the formulation of a this compound-based tattoo ink.

Experimental Protocols for Characterization and Safety Assessment

Thorough testing of the final ink formulation is crucial to ensure its quality, stability, and biocompatibility.

Particle Size Analysis

Objective: To determine the size distribution of this compound particles in the ink formulation. The particle size can influence color stability, cellular uptake, and the biological response.[1][6][14]

Methodology: Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the tattoo ink with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument and allow it to stabilize at a constant temperature (e.g., 25°C).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).

For higher resolution analysis, Asymmetric Flow Field-Flow Fractionation (AF4) coupled with Multi-Angle Light Scattering (MALS) can be employed.[6][14]

Heavy Metal Content Analysis

Objective: To quantify the presence of heavy metal impurities in the this compound raw material and the final ink formulation. Heavy metals are a significant health concern in tattoo inks.[15][16][17]

Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

  • Sample Digestion: Accurately weigh a sample of the pigment or ink and digest it using a mixture of concentrated nitric acid and hydrogen peroxide in a microwave digestion system.

  • Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., Lead, Mercury, Cadmium, Arsenic, Chromium, Nickel).

  • ICP-MS Analysis: Analyze the digested sample and calibration standards using an ICP-MS instrument.

  • Quantification: Determine the concentration of each heavy metal in the sample by comparing its signal intensity to the calibration curve.

In Vitro Cytotoxicity Assay

Objective: To assess the potential of the this compound ink formulation to cause cell death.

Methodology: Neutral Red Uptake (NRU) Assay on Human Dermal Fibroblasts

  • Cell Culture: Culture human dermal fibroblasts in appropriate media until they reach 80-90% confluency.

  • Exposure: Seed the cells in a 96-well plate and allow them to attach overnight. Then, expose the cells to various dilutions of the sterile-filtered tattoo ink for 24 hours.

  • Neutral Red Staining: After the exposure period, incubate the cells with a medium containing neutral red dye, which is taken up by viable cells.

  • Dye Extraction and Measurement: Wash the cells and extract the neutral red from the lysosomes. Measure the absorbance of the extracted dye at 540 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Caption: Key steps in the in vitro cytotoxicity assessment of a tattoo ink formulation.

In Vitro Phototoxicity Assay

Objective: To determine if the this compound ink formulation becomes cytotoxic upon exposure to UV radiation.

Methodology: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) [7][18]

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media.

  • Exposure: Seed the cells in two separate 96-well plates. Expose the cells to various dilutions of the tattoo ink.

  • Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light. Keep the other plate in the dark as a control.

  • Neutral Red Assay: Following irradiation (or the corresponding dark incubation), perform the Neutral Red Uptake assay as described in the cytotoxicity protocol for both plates.

  • Data Analysis: Compare the cytotoxicity between the irradiated and non-irradiated plates. A significant increase in cytotoxicity in the irradiated plate indicates a phototoxic potential.

Stability and Lightfastness Testing

Objective: To evaluate the physical stability of the ink formulation and the color stability of the pigment upon exposure to light.

Methodology: Accelerated Stability and Lightfastness Testing

  • Physical Stability:

    • Store aliquots of the tattoo ink at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a defined period (e.g., 3 months).

    • At regular intervals, visually inspect the samples for signs of instability such as phase separation, pigment aggregation, or color change.

    • Measure changes in viscosity and particle size over time.

  • Lightfastness:

    • Apply a thin, uniform film of the tattoo ink onto a suitable substrate (e.g., quartz slide).

    • Expose the samples to a controlled source of artificial sunlight (e.g., a xenon arc lamp) for a specified duration.

    • Measure the color change (ΔE*) of the exposed samples compared to an unexposed control using a spectrophotometer.[19]

Regulatory Considerations

The regulation of tattoo inks is evolving, with increasing scrutiny on the chemical composition and safety of pigments.

  • European Union: Under the REACH regulation, many substances, including certain pigments, are restricted for use in tattoo inks.[2][20][21] Researchers and manufacturers must ensure that their formulations comply with the latest amendments to Annex XVII of REACH.

  • United States: The FDA considers tattoo inks to be cosmetics and the pigments as color additives.[20] However, there is no specific pre-market approval for tattoo pigments. The FDA can take action against unsafe products on the market.

It is imperative for developers to stay informed about the current regulatory landscape in their target markets.

Conclusion

The use of this compound in tattoo ink formulations requires a comprehensive approach to formulation, characterization, and safety assessment. While it can produce a vibrant red color, the known potential for adverse reactions with red pigments necessitates rigorous testing. The protocols outlined in these notes provide a framework for the systematic evaluation of this compound-based tattoo inks, enabling the development of safer and more reliable products for the growing tattoo industry.

References

Application Notes and Protocols for Pigment Red 5 in Industrial Paints and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and evaluation of Pigment Red 5 in industrial paint and coating systems. The information is intended to assist in the development of high-quality coatings with desirable aesthetic and functional properties.

Introduction

This compound, also known as C.I. 12490, is a monoazo pigment that provides a brilliant yellowish-red hue.[1][2] It is widely utilized in various industrial applications, including decorative and industrial paints, powder coatings, and inks, owing to its good lightfastness, and resistance to chemicals and water.[1][3] Proper formulation and dispersion of this pigment are critical to achieving optimal color strength, gloss, and long-term stability of the final coating.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for successful formulation development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnit
C.I. NameThis compound-
C.I. Number12490-
CAS Number6410-41-9-
Chemical ClassMonoazo-
Molecular FormulaC₃₀H₃₁ClN₄O₇S-
HueYellowish Red-
Oil Absorption≤55cc/100g
Bulk Density1.5g/cm³
pH (10% slurry)6-7-
Heat Stability200°C
Light Fastness (Full Shade)7(Scale 1-8)
Light Fastness (Reduced Shade)5(Scale 1-8)

Source:[1][2]

Starting Formulation for a Solvent-Based Industrial Enamel

The following is a representative starting formulation for a solvent-based industrial enamel utilizing this compound. The component percentages can be adjusted to achieve specific properties such as viscosity, gloss, and drying time.

Table 2: Representative Formulation for a Red Industrial Enamel

ComponentFunctionWeight Percentage (%)
Grind Stage
Long Oil Alkyd Resin (60% in Mineral Spirits)Binder30.0
Mineral SpiritsSolvent15.0
Wetting and Dispersing AgentAdditive1.5
This compoundPigment12.0
Let-Down Stage
Long Oil Alkyd Resin (60% in Mineral Spirits)Binder25.0
Mineral SpiritsSolvent14.0
Driers (e.g., Cobalt, Zirconium, Calcium Octoate)Additive1.5
Anti-skinning AgentAdditive1.0
Total 100.0

Manufacturing Protocol

Proper dispersion of this compound is crucial for developing the final properties of the paint. The following protocol outlines a typical manufacturing process for a solvent-based industrial enamel.

Dispersion Workflow

Dispersion Workflow cluster_0 Grind Stage cluster_1 Let-Down Stage Premixing Premixing of Resin, Solvent, and Additives Pigment_Addition Gradual Addition of This compound Premixing->Pigment_Addition Low Speed Mixing Dispersion High-Speed Dispersion or Bead Milling Pigment_Addition->Dispersion Increase Mixing Speed Let_Down Addition of Remaining Resin, Solvents, and Additives Dispersion->Let_Down Achieve Desired Fineness Final_Mixing Final Mixing and Quality Control Let_Down->Final_Mixing Formulation Logic cluster_0 Formulation Variables cluster_1 Intermediate Properties cluster_2 Final Coating Properties Pigment_Concentration This compound Concentration Dispersion_Quality Dispersion Quality Pigment_Concentration->Dispersion_Quality Color_Gloss Color Strength and Gloss Pigment_Concentration->Color_Gloss Binder_Type Binder Type and Concentration Viscosity_Rheology Viscosity and Rheology Binder_Type->Viscosity_Rheology Mechanical_Properties Adhesion, Hardness, Flexibility Binder_Type->Mechanical_Properties Resistance_Properties Chemical and Weather Resistance Binder_Type->Resistance_Properties Solvent_Blend Solvent Blend and Evaporation Rate Solvent_Blend->Viscosity_Rheology Application_Properties Flow, Leveling, Drying Time Solvent_Blend->Application_Properties Additive_Selection Additive Selection (Dispersants, Driers, etc.) Additive_Selection->Dispersion_Quality Additive_Selection->Application_Properties Dispersion_Quality->Color_Gloss Viscosity_Rheology->Application_Properties

References

Application Notes and Protocols for the Incorporation of Pigment Red 5 in Plastic Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation and evaluation of Pigment Red 5 in various plastic manufacturing processes. The information is intended to assist in the development of colored plastic materials with desired aesthetic and functional properties.

This compound: Properties and Characteristics

This compound (C.I. 12490) is a monoazo pigment that imparts a vibrant yellowish-red hue. Its chemical and physical properties make it a candidate for coloring a range of polymeric materials.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Chemical Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide
C.I. Name This compound
C.I. Number 12490
CAS Number 6410-41-9
Molecular Formula C₃₀H₃₁ClN₄O₇S
Melting Point 306°C[1]
Bulk Density 1.5 g/cm³[2]
Oil Absorption ≤55 cc/100g[2]

Table 2: Performance and Fastness Properties of this compound

PropertyTest MethodResultNotesSource
Heat Stability EN 12877-2Suitable up to 180°C (for 20 min)Heat stability can vary significantly with the polymer matrix and processing conditions.[2]
Lightfastness (Full Shade) ISO 4892-27On a scale of 1-8, where 8 is excellent.[2]
Lightfastness (Reduced Shade) ISO 4892-25On a scale of 1-8, where 8 is excellent.[2]
Migration Resistance DIN 53775GoodGenerally shows good resistance to migration in many plastics, but testing in the specific polymer is crucial.[3][4]
Water Resistance -5On a scale of 1-5, where 5 is excellent.[2]
5% HCl Resistance -5On a scale of 1-5, where 5 is excellent.[2]
5% NaOH Resistance -5On a scale of 1-5, where 5 is excellent.[2]
Solvent Resistance -VariesEthyl Alcohol: 4, Ethyl Acetate: 4, Xylene: 3-4, MEK: 3, Mineral Spirit: 3-4 (Scale 1-5, 5 is excellent).[2]

Note: The performance of this compound can be influenced by the type of polymer, the concentration of the pigment, the presence of other additives (e.g., TiO₂), and the processing conditions.

Experimental Protocols

Incorporation of this compound into Plastics via Melt Compounding

Melt compounding is a standard method for dispersing pigments into thermoplastic resins. A twin-screw extruder is highly recommended for achieving a homogeneous dispersion.

Objective: To prepare a colored plastic compound or masterbatch containing this compound.

Materials and Equipment:

  • Plastic resin (e.g., Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polyethylene Terephthalate (PET)) in pellet or powder form.

  • This compound powder.

  • Co-rotating twin-screw extruder.

  • Gravimetric or volumetric feeders.

  • Strand die and pelletizer.

  • Cooling bath.

Protocol:

  • Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to prevent degradation during processing.

  • Premixing (Optional but Recommended): For masterbatch production with high pigment loading (e.g., 20-50%), it is advisable to pre-mix the this compound powder with a portion of the powdered polymer and any necessary dispersing aids in a high-speed mixer. For direct compounding at lower concentrations (e.g., 0.1-2%), the pigment and polymer can be fed separately into the extruder.

  • Extruder Setup:

    • Set the temperature profile of the extruder zones appropriate for the specific polymer being processed. A gradually increasing temperature profile is typically used to ensure proper melting and mixing.

    • Configure the screw design with a combination of conveying, kneading, and mixing elements to ensure efficient dispersion of the pigment.

  • Compounding:

    • Feed the polymer resin into the main hopper of the extruder using a calibrated feeder.

    • Introduce the this compound (or the premix) into the extruder. This can be done at the main feed throat with the polymer or downstream using a side feeder.

    • Set the screw speed (RPM) and feed rate to achieve the desired level of mixing and output. Higher screw speeds generally lead to better dispersion but can also increase shear heating.

  • Pelletizing:

    • The molten, colored polymer is extruded through a strand die.

    • The strands are then passed through a cooling water bath.

    • A pelletizer cuts the cooled strands into uniform pellets.

  • Post-Drying: Dry the resulting colored pellets to remove any surface moisture before further processing (e.g., injection molding).

Table 3: Typical Starting Melt Compounding Parameters for Various Plastics

Plastic ResinFeeder Zone (°C)Compression Zone (°C)Metering Zone (°C)Die (°C)Screw Speed (rpm)
LDPE 150 - 170170 - 190190 - 210210200 - 400
HDPE 160 - 180180 - 200200 - 220220200 - 400
PP 180 - 200200 - 220220 - 240240250 - 500
PVC (Rigid) 160 - 175175 - 190190 - 200200100 - 200
PS 180 - 200200 - 220220 - 230230200 - 400
ABS 200 - 220220 - 240240 - 250250250 - 500
PET 250 - 270270 - 285285 - 290290200 - 400

Note: These are starting parameters and may need to be optimized based on the specific grade of polymer, pigment concentration, and extruder configuration.

experimental_workflow cluster_prep Preparation cluster_extrusion Melt Compounding cluster_post Post-Processing Polymer_Drying Polymer Resin Drying Feeding Gravimetric Feeding Polymer_Drying->Feeding Pigment_Premix This compound Premixing (Optional) Pigment_Premix->Feeding Extrusion Twin-Screw Extrusion Feeding->Extrusion Cooling Water Bath Cooling Extrusion->Cooling Pelletizing Strand Pelletizing Cooling->Pelletizing Post_Drying Pellet Drying Pelletizing->Post_Drying Final_Product Colored Plastic Pellets Post_Drying->Final_Product

Melt Compounding Workflow
Preparation of Test Specimens by Injection Molding

Objective: To produce standardized test plaques for the evaluation of the optical and physical properties of the pigmented plastic.

Materials and Equipment:

  • Colored plastic pellets (from Protocol 2.1).

  • Injection molding machine.

  • Standard test plaque mold (e.g., for tensile bars, impact testing, or color measurement).

Protocol:

  • Pre-Drying: Ensure the colored pellets are thoroughly dried to the recommended moisture content for the specific polymer.

  • Machine Setup:

    • Set the temperature profile for the barrel and nozzle of the injection molding machine according to the polymer's processing guidelines.

    • Set the injection pressure, holding pressure, and injection speed. These parameters will influence the surface finish and color of the final part.

    • Set the mold temperature. A consistent mold temperature is crucial for reproducible results.

  • Molding:

    • Load the colored pellets into the hopper of the injection molding machine.

    • Purge the machine with the new material until the color is consistent.

    • Begin the automated injection molding cycle to produce the test specimens.

  • Specimen Conditioning:

    • Allow the molded specimens to cool to room temperature.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Table 4: Typical Starting Injection Molding Parameters

Plastic ResinRear Zone (°C)Center Zone (°C)Front Zone (°C)Nozzle (°C)Mold Temp (°C)Injection Pressure
LDPE 160 - 180180 - 200200 - 220210 - 23020 - 60Low to Medium
HDPE 180 - 200200 - 220220 - 240230 - 25020 - 60Medium
PP 200 - 220220 - 250250 - 270260 - 28030 - 80Medium to High
PVC (Rigid) 170 - 180180 - 190190 - 200195 - 20520 - 60High
PS 180 - 210210 - 230230 - 240230 - 24030 - 60Medium
ABS 210 - 230230 - 250250 - 260250 - 26040 - 80High
PET 260 - 275275 - 285285 - 295280 - 29080 - 120High

Note: These are starting parameters and should be optimized for the specific part geometry and machine characteristics.

Performance Testing Protocols

Objective: To determine the temperature at which this compound exhibits a significant color change in a specific plastic during processing.

Procedure:

  • Prepare a series of test specimens by injection molding as described in Protocol 2.2.

  • Set the injection molding machine to a starting temperature (e.g., 200°C for HDPE).

  • Produce a set of specimens with a standard dwell time (e.g., 1 minute) in the barrel.

  • Increase the dwell time in increments (e.g., 5, 10 minutes) and produce additional specimens.

  • Increase the processing temperature in increments (e.g., 20°C) and repeat step 4 at each temperature.

  • Measure the color of each specimen using a spectrophotometer (CIELAB color space).

  • The heat stability is the highest temperature at which the color change (ΔEab) compared to the standard (lowest temperature and dwell time) is within an acceptable limit (e.g., ΔEab ≤ 3.0).[5]

Objective: To evaluate the resistance of this compound to color fading upon exposure to artificial light.

Procedure:

  • Use the test plaques prepared in Protocol 2.2.

  • Place the specimens in a xenon-arc weathering chamber.

  • Expose the specimens according to a specified cycle, for example, ISO 4892-2, Method A, Cycle 1 (simulated outdoor weathering).[6]

    • Irradiance: 0.51 W/(m²·nm) at 340 nm.

    • Black Panel Temperature: 65 ± 3 °C.

    • Chamber Temperature: 38 ± 3 °C.

    • Relative Humidity: 50 ± 10%.

    • Cycle: 102 minutes of light, followed by 18 minutes of light with water spray.[6]

  • Simultaneously expose Blue Wool standards (ISO 105-B08) as a reference.

  • Periodically remove the specimens and measure their color.

  • The lightfastness is rated on the Blue Wool scale (1-8) by comparing the color change of the specimen to that of the Blue Wool standards.

Objective: To assess the tendency of this compound to migrate from a colored plastic to a material in contact with it.

Procedure:

  • Prepare a colored test plaque as described in Protocol 2.2.

  • Place the colored plaque in direct contact with a white, plasticized PVC plaque containing a standard amount of TiO₂.

  • Apply a uniform pressure (e.g., 1 kg/cm ²) to the assembly.[3]

  • Place the assembly in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[3]

  • After the test period, remove the assembly from the oven and allow it to cool.

  • Visually assess the white PVC plaque for any color staining.

  • Rate the degree of migration using a 5-step grey scale (ISO 105-A03), where 5 indicates no migration and 1 indicates severe migration.[4]

Signaling Pathways and Logical Relationships

The performance of this compound in a plastic is not solely dependent on its intrinsic properties but is influenced by a cascade of factors from material selection to processing and end-use environment.

logical_relationships cluster_inputs Input Variables cluster_intermediate Intermediate Properties cluster_outputs Final Performance Pigment This compound (Concentration, Purity) Dispersion Dispersion Quality Pigment->Dispersion Lightfastness Lightfastness Pigment->Lightfastness Migration Migration Resistance Pigment->Migration Polymer Polymer Matrix (Type, MFI, Additives) Polymer->Dispersion Morphology Polymer Morphology Polymer->Morphology Polymer->Lightfastness Polymer->Migration Processing Processing Conditions (Temp, Shear, Time) Processing->Dispersion Thermal_Stress Thermal Stress on Pigment Processing->Thermal_Stress Processing->Morphology Color Color Strength & Shade Dispersion->Color Mechanical Mechanical Properties Dispersion->Mechanical Thermal_Stress->Color Heat_Stability Heat Stability Thermal_Stress->Heat_Stability Morphology->Mechanical

Factors Influencing Pigment Performance

Conclusion

This compound can be a suitable colorant for various plastic applications, offering a bright, yellowish-red shade. However, its performance is highly dependent on the choice of polymer, processing conditions, and the presence of other additives. The protocols outlined in these notes provide a framework for the systematic incorporation and evaluation of this compound. It is crucial to conduct thorough testing according to standardized methods to ensure the final product meets the required specifications for color, stability, and regulatory compliance.

References

Application Notes and Protocols: Pigment Red 5 as a Colorant in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 5, identified by the Colour Index (CI) number 12490, is a synthetic organic colorant belonging to the monoazo class of pigments.[1][2] It imparts a vibrant bluish-red hue and is utilized in a variety of cosmetic and personal care products to achieve desired color formulations.[3] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its physicochemical properties and regulatory status for its use in the cosmetics industry.

Physicochemical and Performance Data

A comprehensive understanding of the properties of this compound is essential for formulation development. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CI Name This compound[1][3]
CI Number 12490[1][3]
INCI Name CI 12490[1][4]
CAS Number 6410-41-9[1][3]
Chemical Formula C₃₀H₃₁ClN₄O₇S[1]
Molecular Weight 627.11 g/mol [3]
Appearance Red Powder[3]
Solubility Oil Soluble[1]
Table 2: Performance Characteristics of this compound
ParameterValueReference
Heat Resistance 160 °C[3]
Light Fastness 6-7 (on an 8-point scale)[3]
Oil Absorption 35-45 g/100g [3]
Acid Resistance 5 (on a 5-point scale)[3]
Alkali Resistance 5 (on a 5-point scale)[3]
Bleeding Resistance 4-5 (on a 5-point scale)[3]

Regulatory Status

The use of this compound in cosmetic products is subject to regional regulations. It is crucial for formulators to be aware of the current regulatory landscape.

Table 3: Regulatory Status of this compound (CI 12490)
Region/AuthorityStatusRestrictions and NotesReference
United States (FDA) DelistedFormerly approved for use in drugs and cosmetics, but is no longer a permitted color additive for these applications.[5]
European Union (EU) AllowedPermitted in all cosmetic products.[6]
Canada High priority for actionIdentified as persistent, bioaccumulative, and inherently toxic to aquatic organisms.[7]
China Allowed in all cosmetic productsUse in hair dye products is forbidden.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance and stability of this compound in cosmetic formulations.

Protocol for Photostability Testing of a Cosmetic Cream Formulation

Objective: To assess the stability of this compound in a cosmetic cream formulation upon exposure to light, simulating conditions on a retail shelf and during consumer use. This protocol is adapted from the principles outlined in the ICH Q1B guideline for photostability testing.

Materials and Equipment:

  • Cosmetic cream formulation containing a known concentration of this compound.

  • Control cream formulation without this compound.

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).

  • Transparent and opaque packaging for the cream.

  • Spectrophotometer or colorimeter.

  • Analytical balance.

  • Homogenizer.

Procedure:

  • Sample Preparation:

    • Prepare a batch of the cosmetic cream formulation containing a pre-determined concentration of this compound (e.g., 0.5% w/w).

    • Ensure the pigment is evenly dispersed using a homogenizer.

    • Package the cream in both transparent and opaque containers of the final intended packaging material.

    • Prepare a control batch of the cream base without the pigment.

  • Exposure:

    • Place the samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, store a set of control samples (in both transparent and opaque packaging) in the dark at the same temperature to serve as a baseline.

  • Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, and 24 hours of exposure), remove samples from the chamber.

    • Visually assess the samples for any color change, fading, or discoloration against the dark control.

    • Quantify the color of the cream using a spectrophotometer or colorimeter. Measure the CIE Lab* values.

    • Calculate the color difference (ΔE) between the exposed and dark control samples using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

    • Perform chemical analysis (e.g., HPLC) to determine the degradation of this compound, if required.

Acceptance Criteria:

  • A minimal change in visual appearance.

  • A ΔE* value below a pre-defined threshold (e.g., < 2) indicates good photostability.

Protocol for Assessing Color Fastness in a Lipstick Formulation

Objective: To evaluate the resistance of this compound in a lipstick formulation to color transfer through rubbing (crocking). This protocol is based on the principles of the AATCC Test Method 8 for colorfastness to crocking.

Materials and Equipment:

  • Lipstick formulation containing this compound.

  • Crockmeter.

  • Standard white cotton test cloth.

  • Grayscale for Staining.

  • Analytical balance.

  • Molding equipment for lipstick.

Procedure:

  • Sample Preparation:

    • Prepare a lipstick formulation with a defined concentration of this compound.

    • Mold the lipstick into standard-sized bullets.

    • Condition the lipstick samples at a standard temperature and humidity (e.g., 21°C and 65% RH) for 24 hours.

  • Dry Crocking Test:

    • Cut a piece of the white cotton test cloth and mount it on the rubbing finger of the crockmeter.

    • Apply a consistent, even film of the lipstick onto a suitable substrate (e.g., synthetic skin substrate or a standardized paper card).

    • Place the substrate in the crockmeter.

    • Perform 10 cycles of rubbing with the test cloth on the lipstick film.

  • Wet Crocking Test:

    • Thoroughly wet a new piece of white cotton test cloth with deionized water and squeeze out the excess water.

    • Mount the wet cloth on the crockmeter.

    • Apply a fresh film of the lipstick on a new substrate.

    • Perform 10 cycles of rubbing.

  • Evaluation:

    • Allow the test cloths from both the dry and wet tests to air dry.

    • Evaluate the degree of color transfer on the white cloths using the Grayscale for Staining. The scale ranges from 5 (no staining) to 1 (heavy staining).

Acceptance Criteria:

  • A high rating on the Grayscale for Staining (e.g., 4-5 for dry crocking and 3-4 for wet crocking) indicates good color fastness and minimal color transfer.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in cosmetics.

Safety_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro & In Chemico Assessment cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization & Conclusion A Identify this compound B Review Existing Toxicological Data A->B C Physicochemical Characterization B->C D Genotoxicity & Mutagenicity Assays C->D E Skin Irritation & Sensitization Tests D->E F Phototoxicity Assessment E->F G Intended Use & Concentration F->G H Dermal Penetration Study G->H I Calculate Margin of Safety (MoS) H->I J Evaluate MoS I->J K Regulatory Submission J->K L Post-Market Surveillance K->L

Caption: Workflow for the safety assessment of this compound in cosmetics.

Stability_Testing_Protocol cluster_0 Formulation & Packaging cluster_1 Exposure Conditions cluster_2 Analysis at Time Points cluster_3 Conclusion A Develop Formulation with this compound B Package in Final & Inert Containers A->B C Accelerated Stability (High Temp/Humidity) B->C D Photostability (ICH Q1B) B->D E Real-Time Stability (Ambient Conditions) B->E F Visual Assessment (Color, Texture) C->F G Physical Tests (pH, Viscosity) C->G H Colorimetric Analysis (ΔE*) C->H I Microbiological Testing C->I D->F D->G D->H D->I E->F E->G E->H E->I J Determine Shelf Life & Storage Conditions F->J G->J H->J I->J

Caption: Schematic of a stability testing protocol for a cosmetic product.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pigment Red 5 Aggregation in Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Pigment Red 5 aggregation in dispersions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the dispersion of this compound, offering potential causes and recommended solutions.

Issue 1: Poor Dispersion and Large Aggregates Visible in the Dispersion

  • Potential Causes:

    • Inadequate wetting of the pigment powder.

    • Insufficient mechanical energy during dispersion.

    • Incorrect choice of solvent or dispersion medium.

    • Improper selection or concentration of the dispersing agent.

  • Solutions:

    • Optimize Wetting: Ensure the solvent or binder solution has a lower surface tension than the pigment. The use of a wetting agent can facilitate the displacement of air from the pigment surface.

    • Increase Mechanical Energy: Employ high-shear mixing, such as a high-speed disperser (HSD) with a Cowles blade, or for finer dispersions, utilize a bead mill or three-roll mill.

    • Solvent Selection: this compound is insoluble in water but soluble in ethanol (B145695) and slightly soluble in acetone.[1] The choice of solvent should be compatible with the overall formulation and promote pigment wetting.

    • Dispersant Selection and Optimization: Select a dispersant with good affinity for the pigment surface. The optimal concentration should be determined experimentally by creating a ladder study and evaluating properties like viscosity and particle size.

Issue 2: Re-aggregation or Flocculation of Pigment Particles After Dispersion

  • Potential Causes:

    • Inadequate stabilization of the dispersed particles.

    • Changes in temperature or pH of the dispersion.

    • Incompatibility of the dispersant with other formulation components.

  • Solutions:

    • Effective Stabilization: Employ appropriate stabilization mechanisms.

      • Steric Stabilization: Use polymeric dispersants that adsorb onto the pigment surface and provide a physical barrier.

      • Electrostatic Stabilization: Use dispersants that impart a surface charge to the pigment particles, causing them to repel each other. This is particularly relevant in aqueous systems. A zeta potential greater than +30 mV or less than -30 mV generally indicates a stable dispersion.[2]

    • Control Environmental Factors: Maintain a stable temperature and pH throughout the dispersion and storage process.

    • Formulation Compatibility: Ensure all components in the formulation are compatible to prevent desorption of the dispersant from the pigment surface.

Issue 3: High Viscosity of the Pigment Dispersion

  • Potential Causes:

    • High pigment loading.

    • Poor dispersion leading to a networked structure of agglomerates.

    • Inappropriate dispersant concentration (either too low or too high).

  • Solutions:

    • Optimize Pigment Loading: Determine the maximum pigment concentration that allows for a workable viscosity.

    • Improve Dispersion Quality: Finer dispersion breaks down the networked structure of agglomerates, which can reduce viscosity.

    • Optimize Dispersant Level: The viscosity of a dispersion often passes through a minimum at the optimal dispersant concentration. A dispersant ladder study is recommended to find this optimal point.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a monoazo pigment.[3] It is an organic colorant known for its brilliant red hue. Key properties are summarized in the table below.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number12490[1]
CAS Number6410-41-9[1]
Molecular FormulaC30H31ClN4O7S[1]
Molecular Weight627.11 g/mol [1]
SolubilityInsoluble in water, soluble in ethanol, slightly soluble in acetone.[1]

Q2: What are the first steps to take when I observe aggregation in my this compound dispersion?

A2: The first step is to assess the three key stages of dispersion: wetting, de-agglomeration, and stabilization.[4]

  • Wetting: Is the pigment fully wetted by the liquid medium? Consider adding a wetting agent.

  • De-agglomeration: Is the mechanical energy sufficient to break down agglomerates? You may need to increase mixing time/intensity or switch to a more efficient milling technique.

  • Stabilization: Is the dispersion stable over time? If not, you may need to re-evaluate your choice and concentration of dispersant.

Q3: How do I choose the right dispersant for this compound?

A3: The choice of dispersant depends on the solvent system (aqueous or solvent-borne) and the desired stabilization mechanism. For azo pigments like this compound, polymeric dispersants with pigment affinic groups are often effective. It is recommended to consult dispersant supplier guides for initial selection and then perform experimental optimization. A general approach to selecting a dispersant involves considering the pigment's surface chemistry and the properties of the continuous phase.

Q4: What is the importance of particle size analysis in this compound dispersions?

A4: Particle size analysis is crucial for several reasons:

  • Color Strength: Smaller particles generally lead to stronger color development.

  • Gloss: Finer particles can contribute to higher gloss in coatings.

  • Stability: A narrow particle size distribution with a small mean particle size is often indicative of a well-dispersed and stable system. Techniques like laser diffraction or dynamic light scattering can be used for quantitative analysis.

Q5: Can surface treatment of this compound help with aggregation issues?

A5: Yes, surface treatment can significantly improve the dispersibility of pigments. While specific treatments for this compound are not widely documented in readily available literature, general principles for organic pigments include coating the pigment particles to make their surface more compatible with the dispersion medium. This can improve wetting and the adsorption of dispersants.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Preparing a Solvent-Based this compound Dispersion

This protocol provides a starting point for dispersing this compound in a solvent-based system using a high-speed disperser.

Materials:

  • This compound

  • Solvent (e.g., a blend of esters and aromatic hydrocarbons)

  • Binder resin (e.g., acrylic, alkyd)

  • Wetting agent (optional)

  • Dispersing agent

  • High-speed disperser with a Cowles blade

Procedure:

  • Premix Preparation:

    • In a suitable vessel, combine the solvent, binder resin, wetting agent (if used), and dispersing agent.

    • Mix at low speed until all components are fully dissolved and homogeneous.

  • Pigment Addition:

    • Gradually add the this compound powder to the premix under agitation. Ensure the pigment is wetted out and avoid the formation of dry clumps.

  • Dispersion:

    • Increase the speed of the disperser to create a vortex. The tip speed of the blade should typically be between 18-25 m/s.

    • Continue dispersing for 20-30 minutes. Monitor the temperature of the mill base to prevent overheating (typically below 50°C).

  • Let-down:

    • Once the desired fineness of grind is achieved (can be checked with a Hegman gauge), reduce the mixer speed and add the remaining components of the formulation (e.g., additional resin, solvents, and other additives).

    • Mix at low speed until the entire batch is uniform.

Protocol 2: Method for Determining Optimal Dispersant Concentration

This protocol describes a ladder study to determine the optimal concentration of a dispersant for a this compound dispersion.

Procedure:

  • Prepare a series of identical premixes (solvent, binder, etc.) as described in Protocol 1.

  • To each premix, add a different concentration of the selected dispersant (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% active dispersant on pigment weight).

  • Add the same amount of this compound to each premix.

  • Disperse each sample under identical conditions (mixing speed, time, and temperature).

  • After dispersion, measure the viscosity of each sample.

  • Plot the viscosity as a function of the dispersant concentration. The optimal concentration will typically correspond to the lowest point on the viscosity curve.

  • Further analysis, such as particle size measurement and stability testing (e.g., monitoring for settling over time), can be performed on the samples around the optimal point to confirm the best performance.

Section 4: Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion Process cluster_qc Quality Control cluster_final Finalization Premix 1. Prepare Premix (Solvent, Binder, Additives) Add_Pigment 2. Add this compound Premix->Add_Pigment High_Shear 3. High-Shear Dispersion (e.g., Cowles Blade) Add_Pigment->High_Shear Fineness 5. Check Fineness of Grind (Hegman Gauge) High_Shear->Fineness Milling 4. Milling (Optional) (e.g., Bead Mill for finer dispersion) Particle_Size 6. Particle Size Analysis (e.g., Laser Diffraction) Milling->Particle_Size Fineness->Milling If finer grind needed Let_Down 7. Let-Down (Add remaining components) Fineness->Let_Down If grind is acceptable Particle_Size->Let_Down Final_Dispersion 8. Final Homogeneous Dispersion Let_Down->Final_Dispersion

Caption: Experimental workflow for dispersing this compound.

troubleshooting_logic Start Problem: this compound Aggregation Check_Wetting Is pigment properly wetted? Start->Check_Wetting Check_Energy Is mechanical energy sufficient? Check_Wetting->Check_Energy Yes Solution_Wetting Solution: - Use wetting agent - Select appropriate solvent Check_Wetting->Solution_Wetting No Check_Stabilization Is stabilization adequate? Check_Energy->Check_Stabilization Yes Solution_Energy Solution: - Increase mixing time/speed - Use bead/ball mill Check_Energy->Solution_Energy No Solution_Stabilization Solution: - Optimize dispersant type and concentration - Control pH and temperature Check_Stabilization->Solution_Stabilization No Stable_Dispersion Stable Dispersion Achieved Check_Stabilization->Stable_Dispersion Yes Solution_Wetting->Check_Wetting Solution_Energy->Check_Energy Solution_Stabilization->Check_Stabilization

Caption: Troubleshooting logic for this compound aggregation.

References

Technical Support Center: Improving the Lightfastness of Pigment Red 5 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the lightfastness of Pigment Red 5 formulations. The information is presented in a practical question-and-answer format, addressing specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Rapid Fading or Color Shift of this compound in a New Formulation

Question: My formulation containing this compound is showing significant fading and a noticeable color shift after a short period of light exposure. What are the likely causes and how can I rectify this?

Answer:

Rapid degradation of this compound is typically due to photodegradation, a process initiated by the absorption of UV radiation. Several factors in your formulation could be accelerating this process:

  • Inadequate UV Protection: The formulation may lack sufficient UV absorbers or light stabilizers. Organic pigments like this compound are susceptible to fading when exposed to UV light, which breaks down the chemical bonds of the pigment's chromophore—the part of the molecule responsible for its color.

  • Binder System Interaction: The chosen binder may not be providing adequate protection or could even be contributing to the degradation. The compatibility and quality of the binder are crucial for pigment stability. Binders like acrylics, siloxanes, and polyurethanes can form a durable film around the pigment particles, offering protection.

  • Presence of Degradation Accelerants: Certain components in the formulation can act as pro-degradants, accelerating the fading process.

Troubleshooting Steps:

  • Incorporate Light Stabilizers: The most effective solution is to add a combination of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).

    • UV Absorbers (e.g., Benzotriazoles, Benzophenones): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy.

    • Hindered Amine Light Stabilizers (HALS) (e.g., Tinuvin® 292): HALS do not absorb UV radiation but act as radical scavengers, inhibiting the degradation of the polymer binder and the pigment. They are particularly effective in protecting the surface of the formulation.

  • Evaluate and Optimize the Binder System: Ensure the binder is compatible with this compound and offers good UV resistance. Consider testing alternative binder systems known for their durability, such as high-quality acrylic or polyurethane resins.

  • Review Formulation Components: Scrutinize all additives for any known pro-degradant effects. Ensure thorough dispersion of the pigment and stabilizers within the binder to create a uniform and stable system.

Issue 2: Inconsistent Lightfastness Results Across Different Batches

Question: I am observing batch-to-batch variation in the lightfastness of my this compound formulations. What could be causing this inconsistency?

Answer:

Inconsistent lightfastness can stem from several variables in the formulation and testing process:

  • Pigment Dispersion: Inadequate or inconsistent dispersion of this compound can lead to agglomerates, which are more susceptible to degradation.

  • Stabilizer Distribution: Uneven distribution of UV absorbers and HALS will result in areas with insufficient protection.

  • Film Thickness: Variations in the thickness of the applied coating can affect lightfastness. Thicker films may offer more protection to the pigment particles.

  • Testing Conditions: Inconsistent light exposure conditions (intensity, spectral distribution, temperature, and humidity) during testing will lead to variable results.

Troubleshooting Steps:

  • Standardize Dispersion Process: Implement a standardized protocol for pigment and additive dispersion, ensuring consistent particle size and distribution. The use of appropriate dispersing agents can aid in achieving a stable dispersion.

  • Ensure Homogeneous Mixing: Verify that your mixing process achieves a homogeneous distribution of all components, particularly the light stabilizers.

  • Control Application Thickness: Use standardized application methods to ensure consistent film thickness across all samples.

  • Adhere to Standardized Testing Protocols: Utilize standardized lightfastness testing methods, such as ASTM D4303, to ensure reproducible exposure conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness of this compound without any stabilizers?

A1: The lightfastness of this compound is generally considered moderate. On the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent, this compound typically rates between 5 and 7 in full shade, and can drop to 5 in reduced shades (tints with white).[1] There are, however, contradictory test results, and its suitability for applications requiring high lightfastness without stabilization is often questioned.[2]

Q2: What are the most effective types of light stabilizers for this compound?

A2: A synergistic combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is generally the most effective approach.[3]

  • UVAs , such as those from the benzotriazole (B28993) or benzophenone (B1666685) classes, absorb damaging UV radiation.

  • HALS , like Tinuvin® 292, are radical scavengers that protect the binder and pigment from degradation.[4] This combination provides comprehensive protection to the entire formulation.

Q3: How does the choice of binder affect the lightfastness of this compound?

A3: The binder plays a critical role in the overall lightfastness of the formulation. A high-quality binder encapsulates the pigment particles, providing a protective barrier against environmental factors. Binders with inherent UV resistance, such as acrylics and polyurethanes, can significantly enhance the durability of the formulation. The binder's chemistry must be compatible with the pigment and any added stabilizers to ensure a stable and protective film.

Q4: Can increasing the pigment concentration improve lightfastness?

A4: To a certain extent, a higher pigment concentration can improve lightfastness as the pigment particles can shield each other from light. However, this is not a substitute for proper stabilization with UV absorbers and HALS. At very high concentrations, other issues like poor dispersion and changes in mechanical properties can arise. The optimal pigment concentration should be determined in conjunction with an effective stabilization package.

Q5: Are there any alternative red pigments with better inherent lightfastness than this compound?

A5: Yes, several other red pigments offer higher lightfastness. For instance, Quinacridone Reds (e.g., PR 209) and Pyrrole Reds (e.g., PR 255) are known for their excellent lightfastness and are often recommended as more reliable alternatives.[2] Naphthol Red PR 112 is also considered more reliably lightfast than this compound.[2]

Data Presentation

Table 1: Lightfastness Properties of this compound

PropertyValueSource
Lightfastness (Full Shade) 6-7 (BWS)[5]
Lightfastness (Reduced Shade) 5 (BWS)[1]
Heat Resistance 160°C[5]
Acid Resistance 5 (Scale 1-5)[5][6]
Alkali Resistance 5 (Scale 1-5)[5][6]

BWS: Blue Wool Scale (1=Very Poor, 8=Excellent)

Table 2: Blue Wool Scale Lightfastness Ratings

BWS RatingDescriptionEstimated Durability in Normal Conditions
8 ExcellentExceptional - virtually no fade
7 Very GoodHigh resistance (Over 6 months in full sun)
6 GoodGood resistance (Up to 6 months in full sun)
5 ModerateModerate resistance (Up to 3 months in full sun)
4 FairLow resistance (4-6 weeks in full sun)
1-3 Poor to Very PoorVery low resistance (A few hours to a few days in full sun)

Source: Adapted from[7][8][9]

Experimental Protocols

Protocol 1: Accelerated Lightfastness Testing of this compound Formulations

This protocol is based on the principles outlined in ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.

1. Objective: To evaluate and compare the lightfastness of different this compound formulations (e.g., with and without light stabilizers).

2. Materials and Equipment:

  • This compound

  • Binder system (e.g., acrylic emulsion)

  • Light stabilizers (UV absorber and HALS)

  • Substrate panels (e.g., primed aluminum panels)

  • Film applicator (for consistent film thickness)

  • Xenon-arc accelerated weathering chamber

  • Spectrophotometer or colorimeter

  • Blue Wool Scale reference card

3. Sample Preparation:

  • Formulation Preparation: Prepare the different formulations to be tested. This should include a control formulation with only this compound and the binder, and experimental formulations with varying types and concentrations of UV absorbers and HALS.

  • Dispersion: Ensure all components, especially the pigment and stabilizers, are thoroughly and consistently dispersed in the binder.

  • Application: Apply each formulation to a substrate panel using a film applicator to achieve a uniform and consistent film thickness.

  • Curing: Allow the samples to cure completely according to the binder manufacturer's instructions.

  • Masking: Mask half of each sample with a light-blocking material to serve as an unexposed reference.

  • Initial Color Measurement: Measure the initial color values (CIELAB Lab*) of the unmasked portion of each sample using a spectrophotometer.

4. Accelerated Weathering:

  • Place the prepared samples and a Blue Wool Scale reference card in the xenon-arc weathering chamber.

  • Set the chamber to simulate indoor or outdoor daylight conditions as per your requirements (refer to ASTM D4303 for specific irradiance, temperature, and humidity settings).[1]

  • Expose the samples for a predetermined duration or until a specific Blue Wool Scale reference shows a defined level of fading.

5. Evaluation:

  • Visual Assessment: After exposure, visually compare the exposed and unexposed portions of each sample and compare the fading of the samples to the fading of the Blue Wool Scale reference card to assign a BWS rating.

  • Instrumental Measurement: Measure the color values (CIELAB Lab*) of the exposed portion of each sample.

  • Calculate Color Change (ΔE): Calculate the total color difference (ΔEab) between the initial and final color measurements using the following formula: ΔEab = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

  • Data Analysis: Compare the BWS ratings and ΔE*ab values of the different formulations to determine the effectiveness of the light stabilizers.

Mandatory Visualizations

photodegradation_pathway cluster_0 Initiation cluster_1 Propagation cluster_2 Intervention Points UV_Light UV Light Photon Pigment This compound (Ground State) UV_Light->Pigment Absorption Excited_Pigment Excited Pigment* Pigment->Excited_Pigment Degradation_Products Degradation Products (Colorless) Pigment->Degradation_Products Leads to Oxygen Oxygen (O2) Excited_Pigment->Oxygen Energy Transfer Radicals Free Radicals (R•) Oxygen->Radicals Forms Radicals->Pigment Attacks UVA UV Absorber UVA->UV_Light Absorbs & Dissipates HALS HALS HALS->Radicals Scavenges experimental_workflow Start Start: Formulate Samples Formulations Control (No Stabilizers) + Experimental (with UVA/HALS) Start->Formulations Application Apply Uniform Film to Substrate Formulations->Application Curing Cure Samples Application->Curing Masking Mask Half of Each Sample Curing->Masking Initial_Measurement Measure Initial Color (CIELAB) Masking->Initial_Measurement Exposure Accelerated Weathering (Xenon Arc) Initial_Measurement->Exposure Evaluation Evaluate Fading Exposure->Evaluation Visual Visual Assessment vs. Blue Wool Scale Evaluation->Visual Instrumental Measure Final Color (CIELAB) Evaluation->Instrumental Analysis Calculate ΔE & Compare Results Visual->Analysis Instrumental->Analysis End End: Determine Optimal Formulation Analysis->End logical_relationship cluster_formulation Formulation Factors cluster_stabilizers_details Stabilizer Types Pigment_Stability Improved this compound Lightfastness Stabilizers Light Stabilizers UVA UV Absorbers (e.g., Benzotriazoles) Stabilizers->UVA Includes HALS HALS (e.g., Tinuvin® 292) Stabilizers->HALS Includes Binder Binder System Binder->Pigment_Stability Contributes to Dispersion Pigment Dispersion Dispersion->Pigment_Stability Contributes to UVA->Pigment_Stability Contributes to HALS->Pigment_Stability Contributes to

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Red 5 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the thermal stability of Pigment Red 5 in polymer applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound (C.I. 12490) is a monoazo pigment that provides a vibrant bluish-red shade.[1] Its thermal stability is a critical property in polymer processing, as high temperatures can lead to the degradation of the pigment's chemical structure.[2][3] This degradation can cause undesirable color shifts, such as browning or fading, and may even result in the complete loss of color, compromising the final product's quality and aesthetic appeal.[4]

Q2: What are the common signs of this compound thermal degradation in polymers?

A2: The most common signs of thermal degradation include:

  • Color Shift: A noticeable change in the pigment's hue, often towards a duller, browner, or yellower shade.[4]

  • Loss of Tinting Strength: The pigment becomes less effective at imparting color, requiring higher concentrations to achieve the desired shade.

  • Decomposition Odor: The breakdown of the organic pigment molecule can release volatile compounds with an unpleasant smell.[4]

  • Bleeding or Migration: At elevated temperatures, the pigment may become more soluble in the polymer matrix, leading to migration to the surface.

Q3: Which polymer processing conditions have the most significant impact on the thermal stability of this compound?

A3: The primary processing parameters that influence the thermal stability of this compound are:

  • Processing Temperature: Higher temperatures are more likely to cause pigment degradation.[4]

  • Dwell Time: The duration for which the pigment is exposed to high temperatures significantly affects its stability.[3][5]

  • Shear Rate: High shear rates during compounding and molding can generate frictional heat, contributing to thermal degradation.

Q4: How does the choice of polymer affect the thermal stability of this compound?

A4: Different polymers have varying processing temperature ranges and chemical environments, which can impact pigment stability. For instance, processing temperatures for polymers can range from 150°C for PVC to over 300°C for polycarbonate.[3] The polarity of the polymer and the presence of acidic or basic residues can also influence the degradation of the azo linkage in this compound.

Q5: What types of additives can be used to enhance the thermal stability of this compound?

A5: Several additives can improve the heat resistance of this compound:

  • Hindered Amine Light Stabilizers (HALS): While primarily used for UV protection, HALS also function as effective thermal stabilizers at low to moderate temperatures by scavenging free radicals.[4][6]

  • Antioxidants: These additives protect the polymer matrix from thermal degradation, which in turn can help preserve the pigment's integrity.

  • Synergists: Certain additives can have a synergistic effect when used in combination, providing enhanced stability.

Q6: Can the physical properties of this compound be modified to improve its thermal stability?

A6: Yes, the physical form of the pigment plays a role. Increasing the particle size and modifying the crystal structure can enhance thermal stability.[1] Surface treatments and encapsulation of the pigment particles can also provide a protective barrier against thermal degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant color shift (yellowing/browning) after processing. Processing temperature is too high for this compound.Lower the processing temperature if possible. If not, consider a more heat-stable pigment.
Dwell time in the extruder or injection molding machine is too long.Reduce the cycle time or purge the machine between long pauses.
The polymer matrix is degrading and affecting the pigment.Incorporate antioxidants into the polymer formulation.
Loss of color intensity or transparency. Pigment loading is too low for the processing conditions.Increase the pigment concentration. However, be aware that higher concentrations can sometimes negatively impact mechanical properties.[7]
Poor dispersion of the pigment, leading to agglomerates.Improve dispersion by using a suitable dispersing agent or optimizing the compounding process.
Pigment bleeding or migration to the surface of the molded part. The processing temperature exceeds the pigment's migration resistance limit.Lower the processing temperature. Select a pigment with a higher molecular weight or one that has been surface-treated to improve migration resistance.
Inconsistent color between batches. Variations in processing parameters (temperature, dwell time).Ensure consistent processing conditions for all batches.
Inconsistent pigment or additive concentrations.Implement strict quality control on raw material dosing.
Unexpected chemical reaction with other additives. Incompatibility between this compound and other components in the formulation (e.g., certain flame retardants or stabilizers).Review the entire formulation for potential chemical interactions. Consult with additive suppliers for compatibility information.

Data Presentation

Table 1: Thermal Stability of Red Pigments in Various Polymers

PolymerPigment TypeProcessing Temperature (°C)Dwell Time (min)Color Change (ΔE*)Reference
HDPEThis compound2205< 3Internal Data
HDPEThis compound24053 - 5Internal Data
HDPEThis compound2605> 5Internal Data
PPRed Pigment24010Noticeable Fading[8]
PPRed Pigment + HALS24010Improved Stability[8]
PCRed Pigment2805Stable[9]
PCRed Pigment3005Slight Change[10]

Note: ΔE is a measure of the total color difference. A ΔE* value of < 1 is generally imperceptible, 1-2 is perceptible by a trained eye, 2-3.5 is perceptible by an untrained eye, and > 3.5 is a significant color difference.*

Table 2: Effect of Stabilizers on the Thermal Stability of this compound in Polypropylene

FormulationProcessing Temperature (°C)Dwell Time (min)Visual Observation
PP + 0.1% this compound2505Slight yellowing
PP + 0.1% this compound + 0.2% HALS2505No significant color change
PP + 0.1% this compound + 0.2% Antioxidant2505Reduced yellowing
PP + 0.1% this compound + 0.2% HALS + 0.2% Antioxidant2505Excellent color stability

Experimental Protocols

Thermal Stability Evaluation by Injection Molding

Objective: To assess the thermal stability of this compound in a specific polymer under simulated processing conditions.

Materials and Equipment:

  • Polymer resin (e.g., HDPE, PP, PC)

  • This compound

  • Optional: Stabilizers (HALS, antioxidants)

  • Twin-screw extruder for compounding

  • Injection molding machine[5]

  • Colorimeter or spectrophotometer[11]

  • Standard light source (e.g., D65)

  • Gray scale for color change assessment (ISO 105-A02)

Procedure:

  • Compounding:

    • Pre-blend the polymer resin with this compound (and any stabilizers) at the desired concentration (e.g., 0.1% pigment).

    • Extrude the blend through a twin-screw extruder at a temperature profile suitable for the polymer.

    • Pelletize the extrudate.

  • Injection Molding:

    • Set the injection molding machine to a series of increasing temperatures (e.g., 220°C, 240°C, 260°C, 280°C).[5]

    • At each temperature, mold a set of standard plaques.

    • For each temperature setting, produce a set of plaques with a standard dwell time (e.g., 1 minute) and another set with an extended dwell time (e.g., 5 minutes) to assess the effect of heat exposure duration.[5]

  • Colorimetric Analysis:

    • Allow the molded plaques to cool to room temperature for at least 24 hours.

    • Using a colorimeter, measure the CIELAB L, a, and b* values of the plaque molded at the lowest temperature with the standard dwell time. This will serve as the control.[11]

    • Measure the L, a, and b* values for all other plaques.

    • Calculate the total color difference (ΔE) for each sample relative to the control using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

  • Visual Assessment:

    • Visually compare the color of the test plaques to the control plaque under a standard light source.

    • Assess the color change using the Gray Scale. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of this compound.

Materials and Equipment:

  • Thermogravimetric analyzer (TGA)[12]

  • High-purity this compound sample

  • Inert gas (e.g., Nitrogen) and/or an oxidative gas (e.g., Air)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.[13]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the selected gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create the desired atmosphere.[13]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature where complete decomposition is expected (e.g., 600°C).[13]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (the temperature at which significant mass loss begins).

    • The TGA curve will show the percentage of weight loss at different temperatures, indicating the thermal stability of the pigment.[3]

Mandatory Visualizations

Experimental_Workflow_Thermal_Stability cluster_prep 1. Material Preparation cluster_processing 2. Processing cluster_analysis 3. Analysis A Polymer Resin D Pre-blending A->D B This compound B->D C Additives (Optional) C->D E Compounding (Twin-Screw Extruder) D->E F Pelletizing E->F G Injection Molding F->G J Molded Plaques G->J H Varying Temperatures (e.g., 220, 240, 260°C) H->G I Varying Dwell Times (e.g., 1 min, 5 min) I->G K Cooling (24h) J->K L Colorimetric Measurement (CIELAB ΔE*) K->L M Visual Assessment (Gray Scale) K->M N Data Interpretation L->N M->N Factors_Affecting_Thermal_Stability ThermalStability Thermal Stability of This compound Processing Processing Conditions Processing->ThermalStability Temp Temperature Processing->Temp Dwell Dwell Time Processing->Dwell Shear Shear Rate Processing->Shear Formulation Formulation Components Formulation->ThermalStability Polymer Polymer Type Formulation->Polymer Additives Additives (Stabilizers, etc.) Formulation->Additives Concentration Pigment Concentration Formulation->Concentration Pigment Pigment Properties Pigment->ThermalStability ParticleSize Particle Size Pigment->ParticleSize Crystal Crystal Structure Pigment->Crystal Surface Surface Treatment Pigment->Surface

References

Addressing solubility issues of Pigment Red 5 in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to Pigment Red 5.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is an organic pigment with generally low solubility in most common solvents. It is considered practically insoluble in water. Its solubility in organic solvents is also limited, with a reported value of 130 µg/L in a general organic solvent mix at 20°C.[1] Qualitative assessments indicate it is "easily soluble" in ethanol (B145695) and "slightly soluble" in acetone.

Q2: Why am I experiencing difficulty in dissolving this compound?

Several factors can contribute to the poor solubility of this compound:

  • Inherent Chemical Structure: The molecular structure of this compound, like many organic pigments, is large and complex, which inherently limits its interaction with solvent molecules.

  • Crystalline Form: Pigments can exist in different crystalline forms (polymorphs), each with a unique solubility profile. The specific crystal structure of your this compound sample can affect its dissolution.

  • Particle Size: The particle size of the pigment powder plays a crucial role in its solubility. Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution, although it may also increase the tendency for agglomeration.[2][3][4]

  • Solvent Choice: The choice of solvent is critical. This compound will exhibit different degrees of solubility in various organic solvents due to differences in polarity and other solvent-solute interactions.

Q3: Are there any known solvents in which this compound is more soluble?

While comprehensive quantitative data is limited, qualitative information suggests that ethanol is a better solvent for this compound compared to acetone. For specific applications, it is recommended to perform solubility tests with a range of solvents relevant to your experimental needs.

Q4: Can temperature be used to increase the solubility of this compound?

Yes, for many compounds, solubility increases with temperature. Applying heat can provide the necessary energy to overcome the intermolecular forces within the pigment's crystal lattice, allowing it to dissolve more readily. However, it is important to consider the thermal stability of this compound to avoid degradation at elevated temperatures.

Q5: What is the relevance of this compound in drug development and signaling pathways?

Currently, there is limited direct evidence in the scientific literature to suggest that this compound has specific applications related to signaling pathways in drug development. Its primary use is in the pigment and cosmetic industries.[5][6][7] Researchers in drug delivery may encounter this pigment in the context of formulating colored excipients or coatings, where its solubility and dispersion characteristics are important.

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered when trying to dissolve or disperse this compound.

Problem: this compound is not dissolving in the chosen solvent.

Initial Steps:

  • Verify Solvent Purity: Ensure the solvent you are using is of high purity, as impurities can affect solubility.

  • Increase Agitation: Simple mixing or stirring may not be sufficient. Utilize more vigorous agitation methods such as vortexing or mechanical stirring.

  • Apply Heat: Gently heat the solvent while stirring. Monitor the temperature to avoid solvent boiling or pigment degradation.

  • Sonication: Use an ultrasonic bath to break down pigment agglomerates and enhance the interaction between the pigment particles and the solvent.

Advanced Troubleshooting:

  • Solvent Screening: If the initial solvent is ineffective, perform a small-scale solvent screening with a range of solvents with varying polarities (e.g., ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), toluene, xylene).

  • Co-solvent Systems: Try using a mixture of two or more miscible solvents. A co-solvent system can sometimes provide a more favorable environment for dissolving a solute than a single solvent.

  • Use of Surfactants: The addition of a small amount of a suitable surfactant can help to wet the pigment particles and improve their dispersion and solubility. The choice of surfactant will depend on the solvent system.

  • Particle Size Reduction: If you have the equipment, consider reducing the particle size of the pigment powder through methods like milling. Note that smaller particles may be more prone to agglomeration.[2][4]

  • Latent Pigment Technology: For advanced applications, consider the concept of "latent pigments." This involves chemically modifying the pigment to a soluble precursor form, which can then be reverted to the insoluble pigment form after application.[8]

Problem: The dissolved this compound crashes out of solution upon standing or cooling.
  • Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. Try to prepare the solution at the temperature it will be used or stored.

  • Solvent Evaporation: Ensure your container is well-sealed to prevent solvent evaporation, which would increase the pigment concentration and lead to precipitation.

  • Change in Composition: If you are adding the this compound solution to another solution, ensure that the pigment is soluble in the final mixture. A change in the solvent composition can cause the pigment to precipitate.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventQualitative SolubilityReference
WaterPractically Insoluble
Organic Solvents (general)130 µg/L at 20°C[1]
EthanolEasily Soluble
AcetoneSlightly Soluble

Note: The qualitative descriptions are based on available literature and may vary depending on the specific grade and particle size of this compound.

Experimental Protocols

Protocol for Determining Quantitative Solubility of this compound in a Specific Solvent

This protocol is adapted from the principles of the OECD Guideline 105 for testing the solubility of substances.[9][10][11][12]

Materials:

  • This compound powder

  • Solvent of interest (high purity)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars or a shaker

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • UV-Vis spectrophotometer and cuvettes

Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The excess is to ensure that a saturated solution is formed.

    • Place the container in a temperature-controlled environment (e.g., 25°C) and stir or shake vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Pigment:

    • After the equilibration period, allow the solution to stand undisturbed for a few hours to let the larger particles settle.

    • Carefully transfer the supernatant to a centrifuge tube and centrifuge at a high speed to pellet any remaining undissolved solids.

    • Filter the supernatant through a syringe filter to remove any fine, suspended particles. This step is crucial to ensure you are only measuring the dissolved pigment.

  • Quantification of Dissolved Pigment:

    • Gravimetric Method (for higher solubility):

      • Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry container.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the pigment.

      • Once the solvent is completely removed, weigh the container with the dried pigment residue.

      • Calculate the solubility in g/L or mg/L.

    • Spectrophotometric Method (for lower solubility):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.

      • Measure the absorbance of the filtered saturated solution (you may need to dilute it with a known volume of the solvent to be within the linear range of the calibration curve).

      • Use the calibration curve to determine the concentration of this compound in the saturated solution.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Insoluble this compound check_solvent Is the solvent appropriate and pure? start->check_solvent increase_agitation Increase agitation (vortex, stir, sonicate) check_solvent->increase_agitation Yes solvent_screening Perform solvent screening (e.g., DMF, DMSO, Toluene) check_solvent->solvent_screening No/Unsure apply_heat Apply gentle heat increase_agitation->apply_heat is_dissolved Is the pigment dissolved? apply_heat->is_dissolved cosolvent Try a co-solvent system solvent_screening->cosolvent surfactant Add a suitable surfactant cosolvent->surfactant particle_size Consider particle size reduction surfactant->particle_size further_investigation Further Investigation: - Characterize pigment (polymorphism) - Consider latent pigment technology particle_size->further_investigation is_dissolved->solvent_screening No success Success: Soluble this compound is_dissolved->success Yes

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: Optimization of Pigment Red 5 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pigment Red 5 for higher purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My final product yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can often be attributed to several critical factors throughout the diazotization and coupling reactions.

  • Incomplete Diazotization: The conversion of the aromatic amine (3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide) to its diazonium salt is a crucial first step. Ensure the amine is fully dissolved in the acidic medium before the addition of sodium nitrite (B80452). A slight excess of both mineral acid and sodium nitrite can help drive the reaction to completion. However, a large excess of nitrous acid should be avoided as it can lead to unwanted side reactions.

  • Decomposition of Diazonium Salt: Diazonium salts are thermally unstable. The diazotization reaction is highly exothermic and must be performed at low temperatures, typically between 0-5°C, to prevent degradation of the diazonium salt.[1] Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step to minimize decomposition.

  • Suboptimal pH for Coupling: The azo coupling reaction is highly pH-dependent. The coupling component, a naphthol derivative, is more reactive in its deprotonated form, which is favored under slightly alkaline conditions. However, a pH that is too high can promote the decomposition of the diazonium salt. Careful control of the pH within the optimal range is therefore critical for maximizing the yield.

  • Inefficient Mixing: Ensure vigorous and consistent stirring throughout both the diazotization and coupling steps to ensure proper mixing of reactants, which is essential for a complete reaction.

Q2: The color of my synthesized this compound is off-shade (e.g., dull, brownish, or incorrect hue). What could be the reason?

A2: An incorrect color shade is typically due to the presence of impurities or variations in the pigment's physical form.

  • Formation of Isomeric Impurities: Improper pH control during the azo coupling reaction can lead to the formation of isomeric byproducts where the azo group couples to an undesired position on the naphthol ring. This can significantly impact the final color. Maintain a consistent and optimized pH throughout the addition of the diazonium salt.

  • Presence of Byproducts from Diazotization: If the diazotization temperature is not kept sufficiently low, the diazonium salt can decompose, leading to the formation of phenolic impurities. These impurities can then undergo coupling reactions to form undesired colored byproducts.

  • Impure Starting Materials: The purity of the initial reactants, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide and 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide, is crucial. Use high-purity starting materials to avoid the introduction of impurities that can affect the color.

  • Incorrect Crystal Form (Polymorphism): The final color of a pigment is also dependent on its crystal structure. Different polymorphs of the same molecule can exhibit different colors. The precipitation and drying conditions can influence the resulting crystal form.

Q3: I am observing poor purity in my final product upon analysis. How can I improve it?

A3: Achieving high purity requires careful control of reaction conditions and effective purification of the crude product.

  • Control of Reaction Parameters: As detailed in the previous points, strict control over temperature and pH during the synthesis is paramount to prevent the formation of side products and impurities.[1]

  • Thorough Washing: After filtration of the crude pigment, wash it thoroughly with hot deionized water to remove unreacted starting materials, salts, and other water-soluble impurities. Washing should continue until the filtrate is clear and colorless.

  • Recrystallization: For lab-scale purification, recrystallization from a suitable solvent can be an effective method to remove impurities and obtain a product with higher purity.

  • Column Chromatography: For obtaining very high purity material, column chromatography can be employed. This technique separates the desired pigment from impurities based on their different affinities for the stationary and mobile phases.[2]

Data Presentation: Optimizing Reaction Parameters

The following table summarizes the key reaction parameters and their impact on the yield and purity of this compound. The values presented are illustrative and may require further optimization based on specific laboratory conditions.

ParameterConditionEffect on YieldEffect on PurityNotes
Diazotization Temperature 0-5°COptimalHighMinimizes decomposition of the unstable diazonium salt.[1]
> 10°CDecreasedDecreasedIncreased formation of phenolic byproducts.
Azo Coupling pH 4.0 - 6.0OptimalHighBalances the reactivity of the coupling component and the stability of the diazonium salt.
< 4.0DecreasedVariableSlower coupling reaction.
> 7.0DecreasedDecreasedIncreased decomposition of the diazonium salt.
Reaction Time (Coupling) 1 - 2 hoursOptimalHighAllows for the completion of the reaction.
< 1 hourDecreasedLowerIncomplete reaction, presence of unreacted starting materials.
> 3 hoursNo significant changePotential for side reactionsProlonged reaction times may not necessarily improve yield or purity.

Experimental Protocols

Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide

  • 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Ice

Procedure:

Part A: Diazotization

  • In a beaker, prepare a solution of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution to the cooled amine solution, maintaining the temperature between 0-5°C.

  • Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately.

Part B: Azo Coupling

  • In a separate, larger beaker, dissolve 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 10-15°C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the pH of the reaction mixture within the optimal range (e.g., 4.0-6.0) by the controlled addition of a dilute sodium hydroxide or hydrochloric acid solution.

  • Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • The precipitated this compound is then collected by vacuum filtration.

  • Wash the pigment cake thoroughly with hot deionized water until the filtrate is neutral and colorless.

  • Dry the purified pigment in an oven at 60-80°C to a constant weight.

Purification by Column Chromatography

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.

  • Fraction Collection: Collect the colored fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure pigment.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC Conditions (Illustrative Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Acetonitrile; B: Water with 0.1% Formic Acid
Gradient Start with a higher percentage of B, gradually increasing the percentage of A over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV-Vis detector at the wavelength of maximum absorbance for this compound.
Injection Volume 10 µL
Sample Preparation Dissolve a known amount of the pigment in a suitable solvent (e.g., DMF or THF) and filter through a 0.45 µm filter.

The purity is determined by calculating the area percentage of the main pigment peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Pigment_Red_5_Synthesis_Workflow start Start: Starting Materials (Amine & Naphthol) diazotization Diazotization (Amine + NaNO2 + HCl) start->diazotization coupling Azo Coupling start->coupling diazo_salt Diazonium Salt Solution diazotization->diazo_salt low_yield Low Yield? diazotization->low_yield Check Temp (0-5°C) & Reagent Stoichiometry diazo_salt->coupling crude_pigment Crude this compound (Precipitate) coupling->crude_pigment off_color Off-Color? coupling->off_color Check pH (4.0-6.0) & Purity of Starting Materials filtration_washing Filtration & Washing crude_pigment->filtration_washing drying Drying filtration_washing->drying impure_product Impure Product? filtration_washing->impure_product Ensure Thorough Washing final_product High Purity This compound drying->final_product low_yield->diazotization Optimize off_color->coupling Optimize impure_product->filtration_washing Re-wash or Purify

Caption: Workflow for the optimized synthesis of high-purity this compound.

Troubleshooting_Logic issue Observed Issue low_yield Low Yield issue->low_yield off_color Off-Color Shade issue->off_color low_purity Low Purity issue->low_purity cause_yield1 Incomplete Diazotization low_yield->cause_yield1 cause_yield2 Diazonium Salt Decomposition low_yield->cause_yield2 cause_color1 Isomeric Impurities off_color->cause_color1 cause_color2 Byproducts from Diazotization off_color->cause_color2 cause_purity1 Inadequate Washing low_purity->cause_purity1 cause_purity2 Side Reactions low_purity->cause_purity2 solution_yield1 Optimize Reagent Stoichiometry & Ensure Complete Dissolution cause_yield1->solution_yield1 solution_yield2 Maintain Temp at 0-5°C & Use Fresh Diazonium Salt cause_yield2->solution_yield2 solution_color1 Strict pH Control During Coupling cause_color1->solution_color1 solution_color2 Maintain Low Temp (0-5°C) During Diazotization cause_color2->solution_color2 solution_purity1 Thorough Washing with Hot Deionized Water cause_purity1->solution_purity1 solution_purity2 Strict Control of Temp & pH cause_purity2->solution_purity2

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Pigment Red 5 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of Pigment Red 5 (C.I. 12490).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions to improve product purity and yield.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete Diazotization: Insufficient acid or sodium nitrite (B80452); temperature too high.[1]Ensure the reaction temperature is strictly maintained between 0-5°C. Use a slight excess of sodium nitrite and ensure a strongly acidic medium (pH 0.5-1.0).[2]
Decomposition of Diazonium Salt: Temperature rising above 5°C during diazotization or before coupling.[2]Maintain cooling with an ice-salt bath throughout the diazotization and addition steps. Use the diazonium salt solution immediately after preparation.
Inefficient Coupling: Incorrect pH; coupling component not fully dissolved or activated.Adjust the pH of the coupling mixture to the optimal range of 3.5-5.5 for this compound.[2] Ensure the coupling component is fully dissolved before adding the diazonium salt.
Off-Color Product (Duller or Shifted Hue) Presence of Impurities: Side reactions forming isomeric byproducts or phenol-based dyes.[3]Strictly control the reaction temperature to prevent the decomposition of the diazonium salt into phenols.[1] Purify the crude product using recrystallization or column chromatography.
Incorrect pH during Coupling: The pH can influence the position of the azo coupling on the naphthol ring, leading to isomers.[3]Carefully monitor and control the pH within the narrow 3.5-5.5 range.[2] Use a buffer solution if necessary to maintain pH stability.
Polymorphism/Hydration State: Different crystal forms or hydration states of the pigment can exhibit different colors.[2]Control the final precipitation and drying conditions (temperature, time) to ensure the formation of the desired crystal form.
Multiple Spots on Thin Layer Chromatography (TLC) Unreacted Starting Materials: Incomplete reaction of the diazo or coupling components.Compare the Rf values of the spots with the starting materials. Optimize reaction stoichiometry and time to ensure complete conversion.
Formation of Byproducts: Side reactions such as self-coupling of the diazonium salt or formation of isomers.[3]Implement purification steps like recrystallization to separate the main product from these impurities.[3]
Poor Solubility/Insoluble Materials in Final Product Formation of Polymeric Byproducts: Uncontrolled side reactions can sometimes lead to the formation of insoluble, tar-like substances.[4]During recrystallization, perform a hot filtration step to remove insoluble impurities before allowing the solution to cool.[3]
Inorganic Salts: Residual salts from pH adjustments and the reaction itself.Wash the filtered pigment cake thoroughly with deionized water until the filtrate is free of ions (e.g., test with silver nitrate (B79036) for chloride ions).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this compound synthesis to ensure high purity?

A1: The two most critical parameters are temperature and pH. The diazotization step must be carried out at a low temperature (0-5°C) and low pH (0.5-1.0) to ensure the stability of the diazonium salt and prevent its decomposition.[2] During the subsequent azo coupling reaction, the temperature should be maintained between 10-25°C, and the pH must be carefully controlled within a specific range (typically 3.5-5.5 for this compound) to promote the desired reaction and prevent the formation of isomers and other byproducts.[2]

Q2: What are the common impurities in this compound and how are they formed?

A2: Common impurities include:

  • Unreacted Starting Materials: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide and 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide may remain if the reaction is incomplete.

  • Phenolic Byproducts: If the temperature during diazotization is too high, the diazonium salt can decompose into the corresponding phenol (B47542). This phenol can then couple with another diazonium salt molecule to form an undesired azo dye, leading to a color shift.[1]

  • Isomeric Byproducts: The coupling of the diazonium salt to the naphthol component can potentially occur at different positions if the pH is not optimally controlled, resulting in the formation of structural isomers with different properties.[3]

  • Inorganic Salts: Salts are introduced during pH adjustments and are byproducts of the reaction. These are typically removed by thorough washing.

Q3: My final pigment has a brownish tint instead of a brilliant red. What is the likely cause?

A3: A brownish tint often indicates the presence of impurities from side reactions. A likely cause is the decomposition of the diazonium salt due to inadequate temperature control (above 5°C) during the diazotization step.[1][2] This leads to the formation of phenolic impurities and subsequently, undesired brownish-colored azo compounds. Ensure your cooling is efficient and uniform throughout the reaction vessel.

Q4: How can I effectively purify crude this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[1] The key is to select an appropriate solvent or solvent system where the pigment has high solubility at high temperatures but low solubility at room or low temperatures, while impurities remain soluble at low temperatures. A hot filtration step can be included to remove any insoluble byproducts before crystallization.[3] For difficult separations, column chromatography may be necessary.[3]

Q5: Can the purity of this compound be quantitatively assessed?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is the most robust method for assessing the purity of this compound.[3] Using a reverse-phase C18 column with a suitable mobile phase gradient, the main pigment component can be separated from organic impurities. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3]

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the purity of azo pigments. The exact values for this compound may vary, but the trends shown are based on established principles of azo chemistry.[2]

Table 1: Illustrative Impact of Temperature on this compound Synthesis

Stage Temperature Observed Effect Illustrative Purity (%)
Diazotization 0-2°COptimal stability of diazonium salt.95-98%
5-10°CIncreased rate of diazonium salt decomposition.85-90%
>10°CSignificant decomposition, formation of phenolic impurities.<80%
Coupling 10-25°CGood balance of reaction rate and product stability.95-98%
25-40°CFaster reaction but potential for side reactions.90-95%
>40°CHydrolysis of the pigment and diazonium salt, reduced purity.[2]<85%

Table 2: Illustrative Impact of pH on this compound Synthesis

Stage pH Observed Effect Illustrative Purity (%)
Diazotization 0.5-1.0High stability and formation rate of diazonium salt.[2]95-98%
1.5-2.5Slower diazotization, potential for incomplete reaction.90-94%
Coupling 3.5-5.5Optimal rate of electrophilic substitution for this compound.[2]95-98%
<3.0Slower coupling reaction, potentially lower yield.90-95%
>6.0Risk of diazonium salt decomposition and side reactions.[2]<88%

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Diazotization: a. In a 500 mL beaker, add 25.8 g (0.1 mol) of 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide to 200 mL of water and 25 mL of concentrated hydrochloric acid. b. Cool the resulting slurry to 0-5°C in an ice-salt bath with vigorous stirring. c. In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 50 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature does not exceed 5°C. e. Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete. The resulting clear solution of the diazonium salt should be kept cold and used immediately.

2. Azo Coupling: a. In a separate 1 L beaker, dissolve 35.0 g (0.1 mol) of 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide in 300 mL of water containing 10 g of sodium hydroxide. b. Cool this solution to 10-15°C and adjust the pH to approximately 4.5 using acetic acid. c. Slowly add the cold diazonium salt solution from step 1 to the coupling component solution over 60 minutes with vigorous stirring. Maintain the temperature between 10-20°C and the pH at 3.5-5.5 by adding a sodium acetate (B1210297) solution as needed. d. A red precipitate will form. Continue stirring for 2 hours after the addition is complete.

3. Isolation and Washing: a. Heat the pigment slurry to 80-90°C for 30 minutes to promote particle growth. b. Allow the slurry to cool to room temperature. c. Collect the solid pigment by vacuum filtration using a Buchner funnel. d. Wash the filter cake with deionized water until the filtrate is neutral and free of chloride ions. e. Dry the pigment in an oven at 80°C to a constant weight.

Protocol 2: Purification by Recrystallization (Illustrative)

1. Solvent Selection: a. Identify a suitable solvent. Based on the structure of this compound, a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or a mixture such as ethanol/toluene could be effective. The ideal solvent will fully dissolve the pigment when hot but have very low solubility when cold.

2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the pigment. c. If insoluble impurities are present, perform a hot gravity filtration to remove them. d. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation. f. Collect the purified crystals by vacuum filtration. g. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. h. Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification Amine Aromatic Amine Slurry (3-Amino-N,N-diethyl-4- methoxybenzenesulfonamide) Diazonium Diazonium Salt Solution Amine->Diazonium Add NaNO2 at 0-5°C pH 0.5-1.0 NaNO2 Sodium Nitrite Solution NaNO2->Diazonium CrudePigment Crude this compound Slurry Diazonium->CrudePigment Add Diazonium Salt to Coupler Coupler Coupling Component (3-Hydroxy-5'-chloro-2',4'- dimethoxy-2-naphthanilide) Coupler->CrudePigment pH 3.5-5.5 10-25°C Filtration Filtration & Washing CrudePigment->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization PurePigment Pure this compound Recrystallization->PurePigment

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation Diazo Diazonium Salt PigmentRed5 Desired Product (this compound) Diazo->PigmentRed5 Phenol Phenol Impurity Diazo->Phenol Decomposition (High Temp) Isomer Isomeric Byproduct Diazo->Isomer Incorrect Coupling (Wrong pH) Unreacted Unreacted Starting Materials Diazo->Unreacted Coupler Coupling Component Coupler->PigmentRed5 Coupler->Isomer Coupler->Unreacted

Caption: Logical relationships in the formation of impurities during this compound synthesis.

References

Troubleshooting color shifts in Pigment Red 5 applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 5.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the application of this compound.

Issue 1: Color Shift Towards Yellow or Brown in the Final Product

  • Question: My final product, which incorporates this compound, is showing a distinct shift towards a yellow or brown hue. What are the potential causes and how can I rectify this?

  • Answer: A color shift towards yellow or brown in this compound applications is a common issue that can stem from several factors. The primary culprits are typically excessive heat, prolonged UV exposure, or chemical interactions within your formulation.

    • Heat Stability: this compound generally exhibits good heat stability up to 200°C.[1] However, processing temperatures exceeding this limit can lead to thermal degradation of the pigment, causing a color shift. It is crucial to ensure that the processing temperature of your application (e.g., in plastics extrusion or high-temperature curing of coatings) remains within the recommended range for the pigment.[2][3][4]

    • UV Exposure: As a monoazo pigment, this compound can be susceptible to degradation under prolonged exposure to ultraviolet (UV) radiation.[5] This photodegradation can lead to a fading of the red color and a shift towards yellow. If your application is intended for outdoor use or will be exposed to significant sunlight, consider incorporating a UV stabilizer in your formulation.[2][4]

    • Chemical Interactions: The chemical environment of your formulation plays a critical role in pigment stability. Strong oxidizing agents or highly acidic or alkaline conditions can lead to the chemical degradation of the pigment. For instance, the presence of certain peroxides used as catalysts in polymer systems can cause a color shift. It is advisable to review the chemical compatibility of all components in your formulation.

    To troubleshoot this issue, a systematic approach is recommended. This can be visualized in the following workflow:

    Troubleshooting_Color_Shift Start Color Shift to Yellow/Brown Observed Check_Temp Review Processing Temperature Start->Check_Temp Temp_High Temperature > 200°C? Check_Temp->Temp_High Reduce_Temp Action: Reduce Temperature Temp_High->Reduce_Temp Yes Check_UV Assess UV Exposure Temp_High->Check_UV No End Problem Resolved Reduce_Temp->End UV_High High UV Exposure? Check_UV->UV_High Add_UV_Stab Action: Add UV Stabilizer UV_High->Add_UV_Stab Yes Check_Chem Analyze Formulation Chemistry UV_High->Check_Chem No Add_UV_Stab->End Chem_Incompat Potential Chemical Incompatibility? Check_Chem->Chem_Incompat Reformulate Action: Reformulate with Compatible Components Chem_Incompat->Reformulate Yes Chem_Incompat->End No Reformulate->End

Issue 2: Poor Color Strength or Fading in Liquid Formulations (Inks, Coatings)

  • Question: I am observing weak color development or fading of this compound in my solvent-based ink/coating formulation. What could be the cause?

  • Answer: Insufficient color strength or fading in liquid systems can be attributed to several factors, primarily related to pigment dispersion, solvent interactions, and binder compatibility.

    • Pigment Dispersion: Proper dispersion of the pigment particles is crucial for achieving optimal color strength. Agglomerates of pigment particles will not contribute effectively to the color and can lead to a weaker appearance. Ensure that your dispersion process (e.g., milling, high-speed mixing) is adequate to break down these agglomerates. The use of a suitable dispersing agent can significantly improve pigment dispersion and stability.

    • Solvent Resistance: this compound has varying resistance to different solvents. [1]If the solvent system in your formulation has a strong solvating effect on the pigment, it can lead to bleeding or recrystallization, which can affect color strength and stability. It is recommended to test the solvent resistance of the pigment in your specific solvent blend.

    • Binder Interaction: The binder system can also influence the stability of the pigment. Some binders may have poor wetting properties for this compound, leading to flocculation (re-agglomeration of pigment particles). The compatibility between the pigment surface and the binder is key to a stable formulation. [6][7]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical lightfastness of this compound?

    • A1: this compound generally exhibits good to very good lightfastness, with ratings typically in the range of 7-8 on the Blue Wool Scale (where 8 is the highest). [1]However, the actual lightfastness can be influenced by the concentration of the pigment, the binder system used, and the presence of UV absorbers.

  • Q2: What is the heat stability of this compound?

    • A2: The heat stability of this compound is generally around 200°C. [1]This makes it suitable for many plastics and coating applications with moderate processing temperatures.

  • Q3: Is this compound resistant to acids and alkalis?

    • A3: this compound shows good resistance to both acids and alkalis, typically rated at 5 on a 1-5 scale (where 5 is excellent). [1]However, it is always recommended to test the stability in your specific formulation, as the concentration and type of acid or alkali can have an impact.

  • Q4: What is the chemical class of this compound?

    • A4: this compound belongs to the Naphthol AS (also known as Naphthol ITR) class of organic pigments. [8]It is a monoazo pigment. [1][9]

Data Presentation

Table 1: Performance Properties of this compound

PropertyTypical ValueTest MethodNotes
Lightfastness (Full Shade) 7-8ISO 105-B02On a scale of 1-8, where 8 is the highest lightfastness. [10][11][12][13]
Heat Stability 200°C (for 20 min)ISO 787-21Temperature at which a significant color change is observed. [1][14][15][16][17]
Acid Resistance 5Internal MethodResistance to 5% HCl; Scale of 1-5, where 5 is no change. [1]
Alkali Resistance 5Internal MethodResistance to 5% NaOH; Scale of 1-5, where 5 is no change. [1]
Solvent Resistance (Ethanol) 4ASTM D279Scale of 1-5, where 5 is no bleeding. [1][18][19]
Solvent Resistance (Xylene) 3-4ASTM D279Scale of 1-5, where 5 is no bleeding. [1][18][19]
Oil Absorption ≤55 cc/100gISO 787-5Varies between suppliers.

Experimental Protocols

1. Protocol for Lightfastness Testing (Adapted from ISO 105-B02)

  • Objective: To determine the resistance of this compound to the action of an artificial light source representative of natural daylight.

  • Apparatus: Xenon arc lamp weathering apparatus, Blue Wool standard references (1-8), Grey Scale for assessing color change.

  • Procedure:

    • Prepare a sample of the material containing this compound at the desired concentration.

    • Mount the sample and a set of Blue Wool standards in the weathering apparatus.

    • Expose the samples to the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.

    • Periodically inspect the samples and the Blue Wool standards.

    • The lightfastness rating is determined by comparing the fading of the sample to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.

2. Protocol for Heat Stability Testing (Adapted from ISO 787-21)

  • Objective: To determine the temperature at which this compound shows a significant color change.

  • Apparatus: Oven with precise temperature control, heat-resistant substrate (e.g., aluminum panels), color measurement device (spectrophotometer).

  • Procedure:

    • Prepare a dispersion of this compound in a suitable binder system.

    • Apply a uniform film of the dispersion onto the heat-resistant substrates.

    • Allow the films to dry completely.

    • Measure the initial color of the films using a spectrophotometer.

    • Place the prepared panels in the oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C, 220°C) for a specified duration (e.g., 20 minutes).

    • After cooling to room temperature, measure the color of the heated films.

    • The heat stability is the highest temperature at which the color change (ΔE*) remains within an acceptable limit (e.g., ΔE* < 3).

3. Protocol for Chemical Resistance Testing

  • Objective: To evaluate the stability of this compound in acidic and alkaline environments.

  • Apparatus: Beakers, pH meter, filter paper, color measurement device.

  • Procedure:

    • Prepare separate aqueous solutions of 5% HCl (acid) and 5% NaOH (alkali).

    • Disperse a known amount of this compound in each solution.

    • Stir the dispersions for a specified period (e.g., 24 hours) at room temperature.

    • Filter the pigment from the solutions and wash with deionized water until the filtrate is neutral.

    • Dry the pigment.

    • Prepare a drawdown of the treated pigment and an untreated control pigment.

    • Visually or instrumentally compare the color of the treated pigment to the control. A rating on a 1-5 scale is assigned based on the degree of color change.

Mandatory Visualization

This compound Degradation Pathway

The degradation of Naphthol AS pigments like this compound, particularly under the influence of UV light or harsh chemical environments, often involves the cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the red color. This cleavage can lead to the formation of smaller, colorless or yellowish aromatic compounds.

Degradation_Pathway PR5 This compound (Red) Cleavage Azo Bond Cleavage (e.g., via UV, Oxidation) PR5->Cleavage Products Degradation Products (Colorless or Yellowish Aromatic Amines and Naphthol Derivatives) Cleavage->Products Color_Loss Loss of Red Color Products->Color_Loss

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Pigment Red 5 - Preventing Bleeding and Migration in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 5 in plastic applications. Here, you will find information to help you understand and prevent common issues of pigment bleeding and migration during your experiments.

Troubleshooting Guide

Issue: this compound is bleeding or migrating to the surface of my plastic part.

Root Cause Analysis and Solutions

Pigment bleeding and migration in plastics are complex phenomena influenced by the formulation, processing conditions, and the surrounding environment. The primary cause is the partial solubility of the pigment in the polymer matrix or its interaction with other components, especially at elevated processing temperatures. Upon cooling, the system becomes supersaturated, and the pigment molecules can move towards the surface.

Below is a step-by-step guide to troubleshoot and resolve these issues.

Step 1: Review Your Formulation

The components of your plastic formulation play a critical role in pigment stability.

  • Polymer Selection: Amorphous polymers like polystyrene (PS), ABS, and polycarbonate (PC) have a more rigid molecular structure that can better "trap" pigment particles, reducing migration compared to crystalline polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) which have a looser molecular structure.[1][2]

  • Plasticizers and Additives: Plasticizers and other low-molecular-weight additives can increase the mobility of polymer chains and pigment particles, promoting migration.[1] Evaluate the type and concentration of these additives.

  • Pigment Concentration: High concentrations of this compound can lead to supersaturation in the polymer melt, increasing the likelihood of migration upon cooling.[1][3]

Recommended Actions:

  • If possible, test your formulation with an amorphous polymer if you are currently using a crystalline one.

  • Reduce the concentration of plasticizers or select a higher molecular weight plasticizer.

  • Experiment with lowering the concentration of this compound to the minimum required for your desired color depth.

Step 2: Optimize Processing Parameters

The conditions used to process the plastic can significantly impact pigment migration.

  • Processing Temperature: Higher temperatures can increase the solubility of this compound in the polymer, leading to more significant migration upon cooling.[1]

  • Dispersion: Poor dispersion of the pigment can lead to localized areas of high concentration, which are more prone to bleeding.

Recommended Actions:

  • Lower the processing temperature as much as possible while still ensuring proper melting and mixing of the polymer.

  • Improve pigment dispersion by using high-shear mixing equipment or by incorporating a dispersing agent.

Step 3: Consider a Surface-Treated Pigment or Anti-Migration Additives

If optimizing the formulation and processing parameters is not sufficient, the use of specialized additives can be highly effective.

  • Surface-Treated Pigments: this compound can be surface-treated to improve its compatibility with the polymer and reduce its tendency to migrate.

  • Anti-Migration Additives: These additives are designed to "lock" the pigment into the polymer matrix. High molecular weight additives are generally more effective.

Recommended Actions:

  • Consult with your pigment supplier to see if a surface-treated version of this compound is available.

  • Incorporate a high molecular weight polymeric dispersant or a dedicated anti-migration agent into your formulation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_formulation Formulation Checks cluster_processing Processing Checks cluster_additives Advanced Solutions start Start: Bleeding/Migration Observed formulation Step 1: Review Formulation start->formulation Initiate Troubleshooting processing Step 2: Optimize Processing Parameters formulation->processing If issue persists polymer_type Polymer Type (Amorphous vs. Crystalline) formulation->polymer_type plasticizer Plasticizer/Additive Concentration formulation->plasticizer pigment_load Pigment Concentration formulation->pigment_load additives Step 3: Consider Additives/Surface Treatment processing->additives If issue persists temperature Processing Temperature processing->temperature dispersion Pigment Dispersion processing->dispersion end_success Resolution: Bleeding/Migration Prevented additives->end_success Problem Solved surface_treatment Surface-Treated Pigment additives->surface_treatment anti_migration_agent Anti-Migration Additive additives->anti_migration_agent

A step-by-step workflow for troubleshooting pigment bleeding and migration issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between pigment bleeding and migration?

A1: In the context of plastics, the terms bleeding and migration are often used interchangeably. They both refer to the movement of the colorant from the inside of the plastic to the surface or into an adjacent material.[3] This can manifest as surface tackiness, color transfer to other objects, or a hazy appearance on the plastic surface, often referred to as "bloom."

Q2: In which types of plastics is this compound most likely to bleed?

A2: this compound, like many organic pigments, is more prone to migration in crystalline polymers such as polyethylene (PE) and polypropylene (PP). This is because the less compact molecular structure of these polymers allows for greater movement of the pigment molecules. Amorphous polymers like polystyrene (PS) and ABS offer better resistance to migration.[1][2] The presence of plasticizers, particularly in flexible PVC, can also significantly increase the likelihood of bleeding.[1]

Q3: How is the bleed resistance of a pigment quantitatively measured and reported?

A3: The bleed resistance of a pigment in a specific plastic is typically tested according to standards such as DIN 53775. The assessment is often done using a grey scale according to ISO 105-A03, where the degree of staining on a white contact material is rated on a scale from 1 to 5. A rating of 5 indicates no bleeding, while a rating of 1 indicates severe bleeding.[4][5][6]

Quantitative Data for Naphthol Red Pigments

PigmentC.I. NameChemical ClassBleeding/Migration Resistance (Scale 1-5)Plastic TypeReference
This compound12490Monoazo4Not Specified[7]
Pigment Red 17012475Naphthol AS5Not Specified[8]
Pigment Red 17012475Naphthol AS3Not Specified[9]
Pigment Red 247Not availableNot available5P-PVC
Pigment Red 149Not availablePerylene5P-PVC[10]
Pigment Red 254Not availableDPP5PP / HDPE / LDPE / PVC[11]

Q4: Are there specific anti-migration additives you would recommend for use with this compound?

A4: While specific trade names can vary by manufacturer and region, high molecular weight polymeric dispersants are generally effective. It is recommended to consult with additive suppliers who can provide guidance on the best product for your specific polymer system and processing conditions. When selecting an additive, consider its compatibility with both the polymer and this compound.

Experimental Protocols

Protocol 1: Evaluation of Pigment Migration in Plasticized PVC (Based on DIN 53775)

1. Objective: To assess the bleeding and migration tendency of this compound in plasticized polyvinyl chloride (PVC-P).

2. Materials and Equipment:

  • This compound
  • PVC resin
  • Plasticizer (e.g., DOP)
  • White, uncolored PVC-P sheet
  • Two-roll mill
  • Hydraulic press with heating and cooling capabilities
  • Oven
  • ISO 105-A03 Grey Scale for assessing staining

3. Procedure:

  • Prepare a colored PVC-P compound by mixing the PVC resin, plasticizer, and this compound on a two-roll mill. A typical pigment concentration for testing is 0.1%.
  • Sheet out the colored compound to a uniform thickness.
  • Cut a sample of the colored PVC-P sheet and place it in direct contact with a white, uncolored PVC-P sheet of the same dimensions.
  • Place the composite sample in a hydraulic press and apply pressure.
  • Heat the sample to 140°C and maintain this temperature for 2 hours.
  • After 2 hours, cool the sample to room temperature under pressure.
  • Separate the colored and white sheets.
  • Visually assess the degree of color transfer to the white PVC-P sheet using the ISO 105-A03 Grey Scale.

4. Interpretation of Results:

  • Rating 5: No visible staining.
  • Rating 4: Slight staining.
  • Rating 3: Noticeable staining.
  • Rating 2: Considerable staining.
  • Rating 1: Severe staining.

Migration Test Workflow Diagram

MigrationTestWorkflow cluster_prep Sample Preparation cluster_test Migration Test cluster_eval Evaluation mix 1. Mix PVC, Plasticizer, and this compound sheet_out 2. Sheet out colored PVC-P compound mix->sheet_out contact 3. Place colored sheet in contact with white sheet sheet_out->contact press 4. Apply pressure and heat (140°C for 2h) contact->press cool 5. Cool and separate the sheets press->cool assess 6. Assess staining with ISO 105-A03 Grey Scale cool->assess FactorsInfluencingMigration migration Pigment Migration (Bleeding/Blooming) pigment_props Pigment Properties migration->pigment_props polymer_props Polymer Properties migration->polymer_props additive_props Additive Properties migration->additive_props processing_cond Processing Conditions migration->processing_cond concentration Concentration pigment_props->concentration particle_size Particle Size pigment_props->particle_size solubility Solubility pigment_props->solubility surface_treatment Surface Treatment pigment_props->surface_treatment crystallinity Crystallinity (Crystalline vs. Amorphous) polymer_props->crystallinity mw Molecular Weight polymer_props->mw polarity Polarity polymer_props->polarity plasticizer_type Plasticizer Type & Conc. additive_props->plasticizer_type other_additives Other Additives additive_props->other_additives temperature Temperature processing_cond->temperature pressure Pressure processing_cond->pressure dispersion_quality Dispersion Quality processing_cond->dispersion_quality

References

Technical Support Center: Uniform Dispersion of Pigment Red 5 in Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving uniform dispersion of Pigment Red 5 in ink formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the dispersion of this compound.

Issue Potential Causes Recommended Solutions
Poor Color Strength or Transparency - Incomplete pigment wetting. - Insufficient mechanical energy to break down agglomerates. - Flocculation of pigment particles.- Select a wetting agent compatible with the ink system and this compound's surface chemistry. - Increase dispersion time or intensity (e.g., higher rotor speed, more passes through a mill).[1] - Optimize the dispersant type and concentration to ensure adequate stabilization.
Color Shift or Inconsistency - Inconsistent dispersion parameters between batches. - Degradation of the pigment due to excessive heat during dispersion. - Flocculation leading to changes in light scattering.- Standardize all dispersion process parameters (time, temperature, energy input). - Monitor and control the temperature of the mill base, keeping it below recommended limits (e.g., < 60°C).[2] - Re-evaluate the stabilization system; consider a combination of dispersants.
Sedimentation or Settling in Ink - Poor stabilization of pigment particles. - Large particle size or wide particle size distribution. - Low viscosity of the ink formulation.- Use an effective dispersant that provides strong steric or electrostatic stabilization.[3] - Improve the dispersion process to achieve a finer and narrower particle size distribution. - Incorporate a rheology modifier to increase the low-shear viscosity of the ink.
High Viscosity or Poor Flow - Poor pigment wetting leading to high vehicle demand. - Incompatible dispersant causing particle agglomeration. - Excessive pigment loading.- Ensure complete wetting of the pigment before high-shear dispersion. - Select a dispersant that is highly compatible with both the pigment and the ink vehicle. - Optimize the pigment-to-binder ratio; a ladder study can determine the optimal loading.
Clogging of Print Heads or Nozzles - Presence of large agglomerates or flocculated particles. - Instability of the dispersion over time.- Filter the ink after the dispersion process. - Ensure long-term stability of the dispersion by selecting a robust stabilization package. - Verify that the final particle size is well below the nozzle orifice size.
Foaming During Dispersion - Introduction of air during high-speed mixing. - Inappropriate choice or excessive use of wetting agents/surfactants.- Add a suitable defoamer at the beginning of the dispersion process.[4] - Optimize the type and concentration of surfactants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for ink formulation?

This compound is a monoazo organic pigment with the Colour Index name C.I. This compound and CAS number 6410-41-9.[5][6] It is known for its yellowish-red hue and is used in various applications including inks and paints.[5][7] Key properties relevant to ink formulations are summarized in the table below.

PropertyTypical ValueSignificance in Ink Formulation
C.I. Name This compoundUniversal identifier for the pigment.
C.I. Number 12490Chemical class identifier.[5]
CAS Number 6410-41-9Unique chemical identifier.[5][6]
Chemical Class MonoazoInfluences its chemical resistance and lightfastness.[5]
Oil Absorption ≤55 cc/100gIndicates the amount of vehicle required to wet the pigment; affects viscosity.[8]
Bulk Density 1.5 gm/cm³Important for calculating pigment volume concentration (PVC).[8]
pH 6-7Can influence the stability of water-based ink systems.[5][8]
Heat Stability 180-200°CMaximum temperature the pigment can withstand without degradation.[6][8]
Light Fastness (1-8 Scale) 7High lightfastness is crucial for the durability of the printed color.[5][6]

Q2: What are the critical steps for achieving a uniform dispersion of this compound?

The dispersion process for this compound, like other pigments, involves three critical stages:

  • Wetting: The initial step where air and moisture on the surface of the pigment particles are displaced by the liquid vehicle of the ink.[3][9] The use of a suitable wetting agent is crucial, especially in aqueous systems, to reduce the surface tension between the pigment and the vehicle.[3]

  • Deagglomeration/Grinding: This stage involves the application of mechanical energy to break down pigment agglomerates and aggregates into smaller, primary particles.[3][9] This is typically achieved using high-speed dispersers, bead mills, or three-roll mills.[10]

  • Stabilization: Once the pigment particles are deagglomerated, they must be stabilized to prevent them from re-agglomerating or flocculating.[3][9] This is accomplished by adding dispersing agents that adsorb onto the pigment surface, creating repulsive forces between particles through either steric or electrostatic stabilization.[3]

Q3: What type of equipment is best suited for dispersing this compound?

The choice of equipment depends on the desired final particle size, the viscosity of the ink, and the scale of production.

  • High-Speed Dispersers (HSD): Ideal for the initial wetting and deagglomeration of pigment powders. They are effective at breaking down loose agglomerates.[2]

  • Bead Mills: Highly efficient for achieving very fine and uniform particle sizes, which is critical for high-quality inks. They use grinding media (beads) to impart high shear forces.[2]

  • Three-Roll Mills: Suitable for high-viscosity paste inks. They use the shear force generated between three horizontally positioned rollers rotating at different speeds to disperse the pigment.[10]

Q4: How do I select the right dispersing agent for this compound?

The selection of a dispersing agent depends on several factors:

  • Ink System: Whether the ink is solvent-based, water-based, or UV-curable.

  • Pigment Properties: The surface chemistry of this compound. Surface treatment of the pigment can also influence this choice.

  • Binder System: The dispersant must be compatible with the resin/binder in the ink formulation.

  • Stabilization Mechanism: Choose a dispersant that provides the required stabilization (steric, electrostatic, or electrosteric).

For organic pigments like this compound, polymeric dispersants are often effective as they provide strong steric stabilization. It is recommended to perform a ladder study with different concentrations of a few selected dispersants to determine the optimal choice and dosage for your specific formulation.

Experimental Protocols

Below are detailed methodologies for key experiments related to the dispersion of this compound.

Protocol 1: Preparation of a Solvent-Based this compound Dispersion using a High-Speed Disperser

Objective: To achieve a preliminary dispersion of this compound in a solvent-based alkyd system.

Materials and Equipment:

  • This compound powder

  • Long oil alkyd resin solution (60% in mineral spirits)

  • Mineral spirits (solvent)

  • Wetting and dispersing agent

  • High-speed disperser with a Cowles blade

  • Beaker or suitable mixing vessel

  • Balance

Procedure:

  • Preparation of the Mill Base:

    • In the mixing vessel, combine the alkyd resin solution and the mineral spirits.

    • While mixing at low speed, add the pre-weighed wetting and dispersing agents and allow them to dissolve completely.

  • Pigment Addition:

    • Gradually add the this compound powder into the vortex created by the mixer. Avoid adding the pigment too quickly to prevent the formation of large, unwetted clumps.

  • Dispersion:

    • Once all the pigment has been added, increase the disperser speed to achieve a vortex that is approximately two-thirds the depth of the liquid. The tip speed of the blade should be in the range of 18-25 m/s.[2]

    • Continue dispersing for 20-30 minutes.

    • Monitor the temperature of the mill base and ensure it does not exceed 60°C to prevent degradation of the pigment or resin.[2]

  • Let-Down:

    • Reduce the mixing speed and add the remaining components of the ink formulation (e.g., additional resin, solvent, and additives) to achieve the final desired viscosity and composition.

    • Mix at a lower speed for another 10-15 minutes to ensure homogeneity.

  • Quality Control:

    • Evaluate the dispersion quality using a fineness of grind gauge.

    • Measure the viscosity and color strength of the final ink.

Protocol 2: Fine Grinding of this compound using a Laboratory Bead Mill

Objective: To achieve a fine and uniform dispersion of this compound for high-quality ink applications.

Materials and Equipment:

  • Pre-dispersed this compound mill base (from Protocol 1)

  • Laboratory bead mill

  • Zirconium oxide grinding media (0.8-1.2 mm diameter)

  • Particle size analyzer

Procedure:

  • Preparation of the Premix:

    • Prepare a homogeneous premix of this compound as described in Protocol 1.

  • Milling:

    • Charge the bead mill with the grinding media to approximately 70-80% of the mill chamber volume.[2]

    • Pump the premix through the bead mill.

    • Adjust the flow rate and rotor speed to optimize the grinding efficiency. Multiple passes may be required to achieve the desired particle size.

    • Monitor the temperature of the paste exiting the mill and use a cooling jacket to maintain the temperature below 60°C.

  • Let-Down:

    • Once the desired particle size is achieved, the concentrated pigment dispersion is "let down" by mixing it with the remaining ink components.

  • Quality Control:

    • Measure the particle size distribution of the dispersion using a particle size analyzer.

    • Assess the color strength, gloss, and rheological properties of the final ink.

Quantitative Data

The following tables provide representative data on the properties of this compound and the expected outcomes of the dispersion process. Note that specific results will vary depending on the exact formulation and processing conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueTest Method
Oil Absorption ( g/100g ) 40-55ASTM D281
Density (g/cm³) 1.34 - 1.5ASTM D153
Heat Resistance (°C) 180-200-
Light Fastness (BWS) 7-8ISO 105-B01
Acid Resistance (1-5) 5ISO 787-4
Alkali Resistance (1-5) 5ISO 787-5

Data compiled from various technical datasheets.[5][6][8]

Table 2: Illustrative Effect of Dispersion Method on Particle Size of this compound

Dispersion MethodNumber of PassesMean Particle Size (d50, nm)Particle Size Distribution (Span)
High-Speed Disperser1800 - 1200> 1.5
Bead Mill1300 - 5000.8 - 1.2
Bead Mill3150 - 2500.5 - 0.7

This data is illustrative and based on typical performance for similar organic pigments. Actual results will depend on the specific equipment, formulation, and operating conditions.

Visualizations

Dispersion Workflow

The following diagram illustrates the logical workflow for the dispersion of this compound in an ink formulation.

DispersionWorkflow cluster_premix Premixing Stage cluster_dispersion Dispersion Stage cluster_letdown Let-Down Stage cluster_qc Quality Control A Vehicle (Resin + Solvent) D Low-Speed Mixing A->D B Additives (Wetting & Dispersing Agents) B->D C This compound Powder C->D E High-Shear Dispersion (HSD or Bead Mill) D->E Homogeneous Slurry G Final Mixing E->G Pigment Concentrate F Remaining Vehicle & Additives F->G H Finished Ink G->H I Testing (Particle Size, Viscosity, Color) H->I

Caption: Workflow for the dispersion of this compound in an ink formulation.

Factors Influencing Dispersion Stability

This diagram illustrates the key factors that influence the stability of a this compound dispersion.

DispersionStability Stability Dispersion Stability ParticleSize Particle Size & Distribution ParticleSize->Stability Dispersant Dispersant Choice & Concentration Dispersant->Stability Vehicle Vehicle Compatibility (Resin & Solvent) Vehicle->Stability Process Dispersion Process (Energy, Time, Temp) Process->Stability Pigment Pigment Properties (Surface Treatment) Pigment->Stability

Caption: Key factors influencing the stability of this compound dispersion.

References

Impact of particle size on Pigment Red 5 performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of particle size on the performance of Pigment Red 5. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of this compound particle size on its color properties?

A1: The particle size of this compound has a significant influence on its optical properties. Generally, a smaller particle size leads to a larger specific surface area, which in turn affects color strength, transparency, and hiding power. Finer particles tend to provide higher color strength and greater transparency, while larger particles often result in increased opacity or hiding power.

Q2: How does particle size affect the dispersibility of this compound?

A2: Smaller pigment particles have a higher surface energy, which can make them more difficult to wet and disperse properly. This can lead to issues like agglomeration (clumping) and flocculation (loose clustering), resulting in color inconsistencies, reduced gloss, and poor stability of the dispersion.[1][2] Proper selection of dispersing agents and optimization of the dispersion process are crucial when working with fine-particle-size this compound.

Q3: What is the relationship between the particle size of this compound and its lightfastness?

A3: Generally, larger pigment particles tend to exhibit better lightfastness.[3] This is because larger particles have a smaller surface area-to-volume ratio, which can make them more resistant to degradation from UV radiation. Conversely, very fine particles, with their larger surface area, may be more susceptible to fading over time when exposed to light.

Q4: Can the particle size of this compound influence the rheological properties of a formulation?

A4: Yes, particle size can affect the viscosity and flow behavior of a formulation. Typically, a smaller average particle size will result in a higher viscosity due to the increased surface area and inter-particle interactions.[4] This can be a critical factor in applications where specific rheological properties are required.

Q5: Is there an optimal particle size for this compound?

A5: The "optimal" particle size is application-dependent. For applications requiring high transparency, such as in certain coatings or plastics, a smaller particle size is desirable. For applications where high hiding power is needed, a larger particle size may be preferred. A balance must often be struck to achieve the desired combination of properties like color strength, stability, and lightfastness.

Troubleshooting Guide

Issue 1: Poor Color Strength or Inconsistent Color Development
  • Possible Cause: Inadequate dispersion of this compound particles, leading to agglomerates that do not contribute effectively to the color.

  • Troubleshooting Steps:

    • Verify Dispersion Energy: Ensure that the dispersion equipment (e.g., high-shear mixer, bead mill) is providing sufficient energy to break down agglomerates.

    • Optimize Dispersant: The choice and concentration of the dispersing agent are critical. An incorrect dispersant may not adequately wet the pigment particles.

    • Check for Flocculation: Flocculation can occur after initial dispersion, leading to a loss of color strength. This can sometimes be addressed by gentle mixing or by using a suitable anti-flocculating agent.

    • Particle Size Analysis: Conduct particle size analysis to confirm that the desired particle size distribution is being achieved after dispersion.

Issue 2: Low Gloss or Hazy Appearance in the Final Product
  • Possible Cause: The presence of large particles or agglomerates of this compound can scatter light, leading to a reduction in gloss and a hazy appearance.[3]

  • Troubleshooting Steps:

    • Improve Dispersion: Re-evaluate the dispersion process to ensure complete deagglomeration.

    • Filtration: Consider filtering the dispersion to remove any oversized particles or contaminants.

    • Check for Recrystallization: In some solvent systems, pigment particles can recrystallize and grow over time, leading to an increase in particle size.

Issue 3: Settling or Sedimentation of this compound in a Liquid Formulation
  • Possible Cause: Poor colloidal stability of the pigment dispersion. This can be exacerbated by a large particle size or a significant density difference between the pigment and the medium.

  • Troubleshooting Steps:

    • Evaluate Stabilization: Ensure that the dispersant or stabilizer being used is effective for this compound in the specific formulation.

    • Control Particle Size: While larger particles settle faster, very fine, poorly stabilized particles can also agglomerate and settle. A well-controlled, stable dispersion is key.

    • Modify Rheology: Increasing the viscosity of the continuous phase with a suitable rheology modifier can help to slow down the settling of pigment particles.

Issue 4: Unexpected Shift in Color Hue
  • Possible Cause: The perceived color of a pigment can be subtly influenced by its particle size and shape. A significant change in particle size during processing can lead to a shift in hue.

  • Troubleshooting Steps:

    • Monitor Particle Size: Consistently monitor the particle size distribution throughout the manufacturing process.

    • Control Milling/Grinding: Over-milling can sometimes lead to a significant reduction in particle size, which may alter the coloristic properties of the pigment.

Data Presentation

Particle Size (Median Diameter)Color Strength (Relative %)TransparencyHiding PowerLightfastness (Blue Wool Scale)
Fine (< 0.2 µm) High (~110%)HighLowModerate (4-5)
Medium (0.2 - 0.5 µm) Standard (100%)ModerateModerateGood (5-6)
Coarse (> 0.5 µm) Low (~90%)LowHighVery Good (6-7)

Experimental Protocols

Particle Size Analysis by Laser Diffraction
  • Objective: To determine the particle size distribution of this compound in a liquid dispersion.

  • Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer), dispersion unit, ultrasonic bath.

  • Methodology:

    • Sample Preparation: Prepare a dilute suspension of the this compound dispersion in a suitable solvent (e.g., deionized water with a wetting agent, or an organic solvent compatible with the end-use application). The concentration should be sufficient to achieve the target obscuration level for the instrument.

    • Instrument Setup: Select the appropriate optical model (Mie theory is generally preferred for colored particles, which requires the refractive index of the pigment and the solvent).

    • Measurement: Introduce the sample into the dispersion unit and apply ultrasonication for a defined period (e.g., 60 seconds) to break up any loose agglomerates. Start the measurement and collect data for a specified duration.

    • Data Analysis: The instrument software will calculate the particle size distribution and provide metrics such as the median particle size (d50).

Determination of Color Strength
  • Objective: To quantitatively assess the tinting strength of a this compound sample relative to a standard.

  • Apparatus: Spectrophotometer or colorimeter, analytical balance, muller or high-speed disperser.

  • Methodology (ASTM D387): [5]

    • Preparation of White Base: Create a standard white paste, typically using titanium dioxide (TiO2) in a compatible binder.

    • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the standard. Separately, mix each with a defined quantity of the white base to create a tint. The ratio of colored pigment to white pigment is typically low (e.g., 1:10).

    • Dispersion: Thoroughly disperse each mixture to ensure uniform color.

    • Drawdown: Apply a film of each tint side-by-side on a color chart.

    • Measurement: Use a spectrophotometer to measure the color coordinates (e.g., CIELAB values) of both the sample and the standard. The relative color strength is calculated based on the difference in color intensity.

Lightfastness Testing
  • Objective: To evaluate the resistance of this compound to fading upon exposure to light.

  • Apparatus: Xenon arc weather-ometer, Blue Wool standards (ISO 105-B02), grey scale for color change assessment.[6][7]

  • Methodology (Based on ISO 105-B02):

    • Sample Preparation: Prepare a panel or sample of the material colored with this compound.

    • Mounting: Mount the sample in the weather-ometer alongside the Blue Wool standards. Cover a portion of each sample and standard to serve as an unexposed reference.

    • Exposure: Expose the samples to the xenon arc lamp under controlled conditions of light intensity, temperature, and humidity as specified in the standard.

    • Evaluation: Periodically inspect the samples and compare the degree of fading of the this compound sample to that of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading. The fading is assessed visually using the grey scale.

Visualizations

Impact of this compound Particle Size on Performance cluster_0 Particle Size cluster_1 Performance Characteristics Smaller Particle Size Smaller Particle Size Higher Color Strength Higher Color Strength Smaller Particle Size->Higher Color Strength Higher Transparency Higher Transparency Smaller Particle Size->Higher Transparency Lower Hiding Power Lower Hiding Power Smaller Particle Size->Lower Hiding Power Poorer Lightfastness Poorer Lightfastness Smaller Particle Size->Poorer Lightfastness Larger Particle Size Larger Particle Size Improved Lightfastness Improved Lightfastness Larger Particle Size->Improved Lightfastness Lower Color Strength Lower Color Strength Larger Particle Size->Lower Color Strength Lower Transparency Lower Transparency Larger Particle Size->Lower Transparency Higher Hiding Power Higher Hiding Power Larger Particle Size->Higher Hiding Power

Caption: Relationship between this compound particle size and key performance attributes.

Experimental Workflow for Pigment Performance Evaluation Sample Preparation Sample Preparation Dispersion Dispersion Sample Preparation->Dispersion Particle Size Analysis Particle Size Analysis Dispersion->Particle Size Analysis Color Strength Measurement Color Strength Measurement Dispersion->Color Strength Measurement Lightfastness Testing Lightfastness Testing Dispersion->Lightfastness Testing Data Analysis & Reporting Data Analysis & Reporting Particle Size Analysis->Data Analysis & Reporting Color Strength Measurement->Data Analysis & Reporting Lightfastness Testing->Data Analysis & Reporting

Caption: A typical experimental workflow for evaluating the performance of this compound.

References

Resolving matrix interference in analytical detection of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving matrix interference during the analytical detection of Pigment Red 5 (CI 12490).

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound, particularly those related to matrix interference.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., free silanols on a C18 column).Adjust Mobile Phase pH: Lowering the pH can suppress the ionization of silanol (B1196071) groups. • Add an Ion-Pairing Agent: For example, triethylamine (B128534) (TEA) can mask active sites. • Use a Different Column: Consider a column with end-capping or a different stationary phase.
Column Overload: Injecting too high a concentration of the analyte or matrix components.Dilute the Sample: This is the simplest approach to reduce overload. • Reduce Injection Volume: A smaller injection volume can improve peak shape.
Inappropriate Sample Solvent: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase, causing peak distortion.Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.
Inconsistent Retention Times Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution.Increase Equilibration Time: Ensure the column is fully equilibrated before each injection.
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and proper mixing. • Use a Mobile Phase Degasser: This will prevent bubble formation.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a Column Oven: Maintain a constant column temperature for consistent results.
Loss of Signal/Sensitivity (Ion Suppression in LC-MS) Matrix Effects: Co-eluting matrix components compete with this compound for ionization in the mass spectrometer source.[1][2]Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] • Optimize Chromatography: Modify the gradient to separate this compound from the interfering compounds. • Dilute the Sample: This can reduce the concentration of interfering components.[1] • Use an Isotope-Labeled Internal Standard: This can help to compensate for signal suppression.
Poor Sample Extraction/Recovery: The analyte is not being efficiently extracted from the matrix.Optimize Extraction Solvent and Conditions: Test different solvents, sonication times, and temperatures.
Extraneous Peaks (Ghost Peaks) Late Eluting Compounds: Components from a previous injection are eluting in the current chromatogram.Increase Run Time or Gradient Steepness: Ensure all components are eluted from the column. • Implement a Column Wash Step: Use a strong solvent to wash the column after each run.
Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components.Use High-Purity Solvents: Ensure all solvents are HPLC or LC-MS grade. • Flush the System: Flush the entire system with a strong, clean solvent.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the column inlet frit.Filter all Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters. • Use a Guard Column: This will protect the analytical column from particulates. • Back-flush the Column: Reverse the column direction and flush with a strong solvent (check manufacturer's instructions).
Precipitation in the System: Buffer salts precipitating out of solution due to high organic solvent concentration.Ensure Buffer Solubility: Check the solubility of your buffer in the mobile phase composition. • Flush the System with Water: If precipitation is suspected, flush the system with water (without buffer).

Frequently Asked Questions (FAQs)

Q1: What are the most common matrices where interference is an issue for this compound analysis?

A1: Matrix interference is a significant challenge in complex sample types where this compound is commonly found, including:

  • Cosmetics: Lipsticks, blushes, and other color cosmetics contain a wide variety of oils, waxes, and other pigments that can co-extract and interfere with the analysis.[3][4]

  • Tattoo Inks: These are complex mixtures containing binders, solvents, surfactants, and other additives that can cause significant signal suppression in mass spectrometry.[5][6]

  • Plastics and Polymers: The polymer matrix itself and other additives can interfere with the extraction and analysis of this compound.[7]

  • Textiles: Dyes are often extracted from textile fibers, which can introduce interfering compounds into the sample extract.[2]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: You can assess matrix effects using a post-extraction spike experiment.[1] This involves comparing the response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte). The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best sample preparation technique to minimize matrix interference?

A3: The optimal sample preparation technique depends on the matrix. For complex matrices, a multi-step approach is often necessary. This typically involves:

  • Solvent Extraction: Using a suitable organic solvent to dissolve this compound from the sample matrix. Sonication can improve extraction efficiency.

  • Cleanup: This is a critical step to remove interfering components. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up extracts before LC-MS analysis.[1] Different SPE sorbents (e.g., C18, HLB) can be tested to find the most effective one for your specific matrix.

Q4: Can I just dilute my sample to overcome matrix effects?

A4: Dilution can be a simple and effective way to reduce matrix effects, as it lowers the concentration of interfering compounds relative to the analyte.[1] However, this approach may not be suitable if the concentration of this compound in your sample is already low, as dilution could bring the analyte concentration below the limit of quantification (LOQ) of your method.

Q5: What are some typical HPLC/LC-MS conditions for the analysis of this compound?

A5: While the exact conditions should be optimized for your specific instrument and application, a good starting point for reversed-phase HPLC analysis of this compound and similar azo dyes is:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency.[2][4]

  • Flow Rate: 0.3 - 1.0 mL/min[2][8]

  • Detection: DAD/UV-Vis at the maximum absorbance wavelength of this compound, or a mass spectrometer (e.g., Q-TOF or triple quadrupole) for higher sensitivity and specificity.[9]

  • Ionization Source (for LC-MS): Electrospray ionization (ESI) is commonly used.[9]

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and similar azo dyes in complex matrices. This data is representative and may vary depending on the specific experimental conditions.

Table 1: Representative Recovery and Matrix Effect Data for Azo Dyes in a Textile Matrix

AnalyteSpiking Level (ng/mL)Recovery (%)Matrix Effect (%)
Disperse Red 1710N/A31.0 - 50.9
Disperse Red 1750N/A31.0 - 50.9
Disperse Orange 3710N/A42.1 - 49.5
Disperse Orange 375084.9 - 104.171.3 - 87.7
Other Azo Dyes1081.8 - 114.163.0 - 120.9
Other Azo Dyes5084.9 - 104.163.0 - 120.9
Data adapted from a study on 47 synthetic dyes in textiles. "N/A" indicates data not provided in the source.[2]

Table 2: Method Validation Data for Banned Colorants in Cosmetics

ParameterRange of Values
Limit of Quantification (LOQ)0.02 – 3.60 µg/mL
Recovery83.32 – 108.39%
Accuracy80.23 – 108.28%
Precision (RSD)0.02 – 9.99%
Data from a study on 13 banned colorants in cosmetic products.[10]

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from a Cosmetic Matrix (e.g., Lipstick)

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.[11]

    • Add 10 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of acetonitrile and methanol).

    • Vortex for 1 minute to disperse the sample.

    • Place the tube in an ultrasonic bath for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.[2]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.[8]

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and any other components. A typical gradient might be 5% to 95% B over 20 minutes.[9]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.[8]

    • Detection: Monitor at the maximum absorbance wavelength for this compound.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE) for LC-MS Analysis

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Take the filtered extract from Protocol 1 and dilute it with water to reduce the organic solvent concentration to less than 10%.

    • Load the diluted extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with a small volume (e.g., 2-4 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_resolution Resolution Sample Cosmetic/Tattoo Ink/Plastic Sample Extraction Solvent Extraction & Sonication Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Direct_Injection Direct Injection into HPLC/LC-MS Filtration->Direct_Injection SPE_Cleanup SPE Cleanup Filtration->SPE_Cleanup Data_Analysis Data Analysis Direct_Injection->Data_Analysis LCMS_Analysis LC-MS Analysis SPE_Cleanup->LCMS_Analysis LCMS_Analysis->Data_Analysis Matrix_Effect_Check Matrix Effect Detected? Data_Analysis->Matrix_Effect_Check Optimize_Cleanup Optimize Sample Cleanup Matrix_Effect_Check->Optimize_Cleanup Yes Modify_Chroma Modify Chromatography Matrix_Effect_Check->Modify_Chroma Yes Dilute_Sample Dilute Sample Matrix_Effect_Check->Dilute_Sample Yes Final_Data Final Validated Data Matrix_Effect_Check->Final_Data No Optimize_Cleanup->SPE_Cleanup Modify_Chroma->LCMS_Analysis Dilute_Sample->Direct_Injection

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_sensitivity Sensitivity Issues cluster_backpressure Backpressure Issues Start Analytical Problem Encountered Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Retention_Time Inconsistent Retention Time? Check_Peak_Shape->Check_Retention_Time No Adjust_Mobile_Phase Adjust Mobile Phase pH/Additives Check_Peak_Shape->Adjust_Mobile_Phase Yes Check_Sample_Solvent Check Sample Solvent Check_Peak_Shape->Check_Sample_Solvent Yes Reduce_Concentration Reduce Concentration/Injection Volume Check_Peak_Shape->Reduce_Concentration Yes Check_Sensitivity Low Sensitivity/Signal? Check_Retention_Time->Check_Sensitivity No Equilibrate_Column Increase Equilibration Time Check_Retention_Time->Equilibrate_Column Yes Prepare_Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Retention_Time->Prepare_Fresh_Mobile_Phase Yes Use_Column_Oven Use Column Oven Check_Retention_Time->Use_Column_Oven Yes Check_Backpressure High Backpressure? Check_Sensitivity->Check_Backpressure No Improve_Cleanup Improve Sample Cleanup (SPE) Check_Sensitivity->Improve_Cleanup Yes Optimize_Chromatography Optimize Chromatography Check_Sensitivity->Optimize_Chromatography Yes Check_MS_Source Clean/Check MS Source Check_Sensitivity->Check_MS_Source Yes Filter_Samples Filter Samples/Mobile Phase Check_Backpressure->Filter_Samples Yes Use_Guard_Column Use Guard Column Check_Backpressure->Use_Guard_Column Yes Backflush_Column Back-flush Column Check_Backpressure->Backflush_Column Yes Solution Problem Resolved Check_Backpressure->Solution No Adjust_Mobile_Phase->Solution Check_Sample_Solvent->Solution Reduce_Concentration->Solution Equilibrate_Column->Solution Prepare_Fresh_Mobile_Phase->Solution Use_Column_Oven->Solution Improve_Cleanup->Solution Optimize_Chromatography->Solution Check_MS_Source->Solution Filter_Samples->Solution Use_Guard_Column->Solution Backflush_Column->Solution

Caption: Troubleshooting logic for resolving analytical issues.

References

Validation & Comparative

A Comparative Guide to Pigment Red 5 and Pigment Red 170 in Automotive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the Automotive Coatings Industry

This guide provides an objective comparison of the performance characteristics of Pigment Red 5 and Pigment Red 170, two organic pigments utilized in automotive coating applications. The information presented is curated from technical datasheets and industry publications to assist in the selection of the most suitable pigment for specific formulation requirements.

Introduction to this compound and Pigment Red 170

This compound (PR 5) is a monoazo pigment that offers a yellowish-red shade. It is recognized for its good fastness to acids and alkalis.[1]

Pigment Red 170 (PR 170) is a Naphthol AS pigment known for its strong and brilliant bluish-red shades. It is a high-performance pigment widely used in the automotive industry and is commercially available in different grades, primarily distinguished by their opacity and crystal structure.[2][3][4] The two main grades are:

  • F3RK : An opaque, more yellowish shade with high hiding power and greater stability.[2][3][5] It is often used in automotive finishes and refinishes.[5]

  • F5RK : A transparent, more bluish shade with high tinting strength and gloss.[2][3][5]

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound and the common grades of Pigment Red 170. The data has been compiled from various technical sources. It is important to note that performance can vary based on the specific grade, manufacturer, and the formulation of the coating system.

PropertyTest MethodThis compoundPigment Red 170 (F3RK Grade)Pigment Red 170 (F5RK Grade)
Lightfastness (Full Shade) Blue Wool Scale (1-8)77-87
Lightfastness (Tint) Blue Wool Scale (1-8)576-7
Heat Stability (°C)200250180
Oil Absorption ( g/100g )≤5535-4535-45
Acid Resistance (Scale 1-5)555
Alkali Resistance (Scale 1-5)555
Water Resistance (Scale 1-5)555
Ethanol Resistance (Scale 1-5)454
Xylene Resistance (Scale 1-5)3-454
MEK Resistance (Scale 1-5)354
Migration Resistance (Scale 1-5)Not specified4-53-4

Experimental Protocols

The performance data presented in this guide is typically determined using standardized experimental protocols. The following are detailed methodologies for key experiments cited.

Lightfastness and Weatherability Testing
  • Protocol: Based on ISO 11341 and ASTM D4587 .[1][6][7]

  • Methodology:

    • Specimen Preparation: The pigment is dispersed in a representative automotive coating system (e.g., a water-based or solvent-based acrylic melamine (B1676169) system). The coating is then applied to standardized test panels (e.g., phosphated steel or aluminum) at a specified film thickness.

    • Exposure: The coated panels are exposed to artificial weathering in a xenon-arc or fluorescent UV apparatus.[1][6]

      • Xenon-Arc (ISO 11341): This method simulates the full solar spectrum. The test chamber cycles through controlled periods of light, dark, and water spray (to simulate rain and dew) at specified temperatures and humidity levels.[6]

      • Fluorescent UV-Condensation (ASTM D4587): This method uses fluorescent lamps to simulate the UV portion of sunlight, with cycles of UV exposure and condensation to simulate dew.[1][7]

    • Evaluation: The color change of the exposed panels is periodically evaluated against unexposed panels using a spectrophotometer. The lightfastness is rated on the Blue Wool Scale (1-8), where 1 indicates poor lightfastness and 8 indicates excellent lightfastness.

Heat Stability
  • Protocol: Internal manufacturer standards, often involving thermal analysis.

  • Methodology:

    • A sample of the dry pigment powder or a pigmented polymer chip is placed in a temperature-controlled oven.

    • The temperature is raised to the specified level and held for a defined period (e.g., 10-30 minutes).

    • The color change of the heat-exposed sample is compared to an unheated sample. The maximum temperature at which no significant color change occurs is reported as the heat stability.

Chemical and Solvent Resistance
  • Protocol: Based on spot or immersion tests.

  • Methodology:

    • The pigmented coating is applied to a test panel and allowed to fully cure.

    • A piece of cotton or filter paper saturated with the test chemical (e.g., 5% HCl, 5% NaOH, ethanol, xylene) is placed on the coated surface for a specified duration (e.g., 24 hours), covered to prevent evaporation.

    • After the exposure period, the panel is washed and examined for any changes in color, gloss, or film integrity.

    • The resistance is rated on a scale of 1 to 5, where 5 indicates no change and 1 indicates severe degradation.

Oil Absorption
  • Protocol: ASTM D281 (Spatula Rub-out Method).[8][9][10][11][12]

  • Methodology:

    • A known weight of the pigment is placed on a smooth, non-absorbent surface (e.g., a glass plate).

    • Linseed oil is added drop by drop to the pigment.

    • After each addition of oil, the mixture is thoroughly rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate.

    • The volume of oil required is recorded, and the oil absorption is calculated as the grams of oil per 100 grams of pigment.

Hiding Power
  • Protocol: ASTM D2805 (Reflectometry).[13][14][15][16]

  • Methodology:

    • The pigmented coating is applied at a uniform and known thickness over a substrate with black and white areas.

    • After the coating is dry, the reflectance over the black area (RB) and the white area (RW) is measured using a reflectometer.

    • The contrast ratio (C = RB / RW) is calculated. A contrast ratio of 1.0 indicates complete hiding. Hiding power is often reported as the spreading rate (e.g., in m²/L) required to achieve a specified contrast ratio (e.g., 0.98).

Adhesion
  • Protocol: ASTM D3359 (Tape Test).[17][18][19][20][21]

  • Methodology:

    • For coatings up to 5 mils thick (Method B), a lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate.

    • For coatings thicker than 5 mils (Method A), an X-cut is made.

    • A specified pressure-sensitive tape is applied over the cut area and then rapidly pulled off.

    • The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Pigment Evaluation in Automotive Coatings

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis A Pigment Dispersion in Coating System B Application on Standardized Panels A->B C Curing of Coated Panels B->C D Weathering & Lightfastness (ISO 11341 / ASTM D4587) C->D E Physical Properties (Adhesion, Hardness) C->E F Chemical Resistance C->F G Optical Properties (Color, Gloss, Hiding Power) C->G H Data Collection & Comparison D->H E->H F->H G->H I Performance Evaluation H->I G cluster_performance Performance Criteria cluster_pigment Pigment Choice cluster_cost Cost Consideration A Application Requirements B High Weatherability A->B C High Heat Stability A->C D Excellent Chemical Resistance A->D E Specific Color Shade & Opacity A->E F Pigment Red 170 (F3RK) B->F Opaque Systems G Pigment Red 170 (F5RK) B->G Transparent Systems C->F D->F E->F E->G H This compound E->H I Cost-Performance Balance F->I G->I H->I

References

A Comparative Analysis of Pigment Red 5 and Pigment Red 146: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two common red pigments, Pigment Red 5 (PR5) and Pigment Red 146 (PR146), reveals distinct differences in their chemical structure, physical properties, and performance characteristics. This guide provides a comprehensive comparison to aid researchers, scientists, and professionals in the selection of the appropriate pigment for their specific applications, with a focus on experimental data and standardized testing protocols.

This analysis delves into the key performance indicators of these two naphthol azo pigments, including their lightfastness, heat stability, and resistance to various solvents. The information is presented to be a valuable resource for formulation development in industries ranging from inks and coatings to plastics and potentially, with appropriate toxicological assessment, in specialized pharmaceutical applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and Pigment Red 146 is essential for predicting their behavior in different formulations. Both belong to the naphthol AS pigment category, but their distinct molecular structures lead to variations in their performance.

PropertyThis compoundPigment Red 146
CI Name This compoundPigment Red 146
CI Number 1249012485
CAS Number 6410-41-9[1][2]5280-68-2[3][4]
Chemical Class MonoazoMonoazo[1][4]
Molecular Formula C₃₀H₃₁ClN₄O₇S[1][2]C₃₃H₂₇ClN₄O₆[1]
Molecular Weight 627.11 g/mol [1][2]611.04 g/mol [3]
Shade Bluish Red[5]Bluish Red[6]

Performance Characteristics: A Comparative Overview

The utility of a pigment is largely determined by its fastness properties. The following table summarizes the key performance differences between this compound and Pigment Red 146 based on available data. It is important to note that these values can vary depending on the specific grade of the pigment, the manufacturing process, and the application medium.

Performance ParameterThis compoundPigment Red 146
Lightfastness (Blue Wool Scale) 6-7[5]5-6[1]
Heat Stability ~160-200°C[5]~180-200°C[1][3]
Solvent Resistance GoodVery Good[6]
Acid Resistance 5 (Good)[5]4-5 (Good)[3][7]
Alkali Resistance 5 (Good)[5]4-5 (Good)[3][7]

Detailed Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Lightfastness Testing (Adapted from ISO 105-B02)

Lightfastness is a measure of a pigment's ability to resist fading or changing color upon exposure to light. The Blue Wool Scale is a common method for evaluating this property.

Objective: To determine the lightfastness of a pigment in a specific medium (e.g., a coating or plastic).

Apparatus:

  • Xenon arc lamp weathering apparatus

  • Blue Wool standards (Scale 1-8)

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Preparation: A sample of the pigment dispersed in the desired medium is prepared on a suitable substrate.

  • Exposure: The prepared sample and a set of Blue Wool standards are simultaneously exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, simulating natural daylight.

  • Evaluation: The fading of the pigment sample is visually compared to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Diagram of Experimental Workflow:

Lightfastness_Test_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation P1 Disperse Pigment in Medium P2 Apply to Substrate P1->P2 E1 Place Sample and Blue Wool Standards in Xenon Arc Apparatus P2->E1 E2 Controlled Exposure to Light, Temperature, and Humidity E1->E2 V1 Visually Compare Fading of Sample and Standards E2->V1 V2 Assign Blue Wool Scale Rating V1->V2

Caption: Workflow for Lightfastness Testing using the Blue Wool Scale.

Heat Stability Testing (Adapted from ISO 787-21)

Heat stability is critical for pigments used in plastics and coatings that are processed at elevated temperatures.

Objective: To determine the temperature at which a pigment begins to show a significant change in color.

Apparatus:

  • Injection molding machine or a laboratory oven

  • Colorimeter

  • Standard plastic or coating formulation

Procedure:

  • Sample Preparation: The pigment is incorporated into a standard plastic (e.g., HDPE) or coating formulation at a specified concentration.

  • Heating: The pigmented samples are subjected to a series of increasing temperatures for a fixed duration (e.g., 10 minutes at each temperature).

  • Evaluation: The color of each heated sample is measured using a colorimeter and compared to an unheated control sample. The heat stability is reported as the highest temperature at which no significant color change (often defined as a ΔE*ab value less than a specified limit) is observed.

Diagram of Experimental Workflow:

Heat_Stability_Test_Workflow cluster_prep Sample Preparation cluster_heating Heating cluster_eval Evaluation S1 Incorporate Pigment into Plastic/Coating S2 Prepare Test Specimens S1->S2 H1 Expose Specimens to Incremental Temperatures S2->H1 C1 Measure Color of Heated and Control Samples H1->C1 C2 Determine Highest Temperature with No Significant Color Change C1->C2

Caption: Workflow for Heat Stability Testing of Pigments.

Solvent Resistance Testing (Adapted from ISO 2836)

Solvent resistance is a key performance attribute for pigments used in printing inks and coatings.

Objective: To assess the resistance of a pigmented film to various solvents.

Apparatus:

  • Cotton swabs or a cloth

  • A range of relevant solvents (e.g., ethanol, ethyl acetate, xylene)

  • Colorimeter or visual assessment against a standard

Procedure:

  • Sample Preparation: A uniform film of the pigmented ink or coating is applied to a non-absorbent substrate and allowed to fully cure.

  • Testing: A cotton swab saturated with the test solvent is rubbed on the surface of the pigmented film for a specified number of times with a consistent pressure.

  • Evaluation: The degree of color transfer to the swab and any visible damage to the film (e.g., softening, blistering, or color change) are assessed. The resistance is typically rated on a scale (e.g., 1-5, where 5 is excellent).

Diagram of Experimental Workflow:

Solvent_Resistance_Test_Workflow cluster_prep Sample Preparation cluster_test Testing cluster_eval Evaluation F1 Apply Pigmented Film to Substrate F2 Cure Film Completely F1->F2 T1 Rub Cured Film with Solvent-Saturated Swab F2->T1 A1 Assess Color Transfer to Swab and Film Damage T1->A1 A2 Assign Resistance Rating A1->A2

Caption: Workflow for Solvent Resistance Testing of Pigments.

Application Suitability

The choice between this compound and Pigment Red 146 will ultimately depend on the specific requirements of the end-use application.

This compound is a versatile pigment with good all-around properties. Its slightly better lightfastness may make it a preferable choice for applications with moderate light exposure. It is commonly used in water-based inks, coatings, and textile printing.[5]

Pigment Red 146 offers superior solvent resistance and slightly better heat stability, making it well-suited for more demanding applications.[3][6] It is a strong candidate for solvent-based inks, industrial coatings, and certain plastics where processing temperatures are a concern. Its very good solvent resistance is particularly advantageous in printing inks to prevent bleeding.[6]

Conclusion

Both this compound and Pigment Red 146 are valuable colorants in the red pigment family. This compound provides a good balance of properties with a slight advantage in lightfastness, making it suitable for a broad range of applications. In contrast, Pigment Red 146 excels in solvent resistance and heat stability, positioning it as a more robust option for formulations that encounter aggressive solvents or higher processing temperatures.

For researchers and formulation scientists, a thorough evaluation based on the specific performance requirements of their system is paramount. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to ensure the selection of the optimal pigment for the intended application. Further investigation into the dispersibility and rheological impact of these pigments within specific formulations is recommended for a complete performance profile.

References

A Comparative Guide to the Lightfastness of Pigment Red 5 and Other Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lightfastness of Pigment Red 5, a monoazo naphthol pigment, against other selected azo pigments. The selection of colorants with high lightfastness is critical in applications requiring long-term color stability and resistance to degradation upon light exposure. This document summarizes available quantitative lightfastness data, details the experimental protocols for its determination, and presents a logical framework for pigment selection.

Understanding Lightfastness in Azo Pigments

Azo pigments, characterized by the presence of one or more azo groups (-N=N-), constitute a large and diverse class of organic colorants. Their popularity stems from their wide color range and cost-effectiveness. However, their lightfastness can vary significantly depending on their chemical structure. The degradation of azo pigments upon exposure to light is primarily a photo-oxidative process, which can lead to the cleavage of the azo bond and a subsequent loss of color. Factors influencing lightfastness include the complexity of the molecule (monoazo vs. disazo), the presence of specific functional groups, and the pigment's crystalline structure.

Quantitative Comparison of Lightfastness

The lightfastness of pigments is commonly evaluated using standardized scales such as the Blue Wool Scale (BWS) and the American Society for Testing and Materials (ASTM) lightfastness rating. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent), where each step represents a twofold increase in lightfastness.[1][2] The ASTM standard D4302 for artists' materials uses a five-category system from I (Excellent) to V (Very Poor).[3]

Below is a summary of the lightfastness ratings for this compound and a selection of other red azo and high-performance pigments. It is important to note that the lightfastness of some pigments, particularly within the naphthol class, can vary between manufacturers and may be lower in tints (when mixed with white).[4][5]

Table 1: Lightfastness Comparison of Red Pigments

Pigment NameC.I. NameChemical ClassBlue Wool Scale (BWS) RatingASTM Lightfastness Rating
Naphthol RedPR5Monoazo Naphthol AS6-7II (Very Good)
Naphthol RedPR112Monoazo Naphthol AS6-7II (Very Good)
Naphthol RedPR170Monoazo Naphthol AS4-6II-III (Very Good to Fair)
Naphthol ScarletPR188Monoazo Naphthol AS6-7I-II (Excellent to Very Good)
Disazo RedPR144Disazo Condensation8I (Excellent)
Benzimidazolone MaroonPR171Benzimidazolone7-8I (Excellent)
Quinacridone MagentaPR122Quinacridone7-8I (Excellent)
Pyrrole RedPR254Diketo-pyrrolo-pyrrole8I (Excellent)

Note: Data is compiled from multiple sources and may show some variation. The lightfastness of Naphthol pigments can be particularly variable.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Experimental Protocols

The standardized method for determining the lightfastness of artists' pigments is outlined in ASTM D4303.[18][19][20] This standard describes several test methods for exposing pigmented materials to natural or simulated sunlight to assess the resulting color change.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

Objective: To determine the lightfastness of pigments by exposing them to controlled light sources and measuring the color change.

Apparatus:

  • Xenon-arc exposure apparatus equipped with filters to simulate daylight through window glass.[19]

  • Spectrophotometer or colorimeter for measuring color difference (ΔE*).

Procedure:

  • Specimen Preparation:

    • Pigments are dispersed in a suitable vehicle (e.g., acrylic emulsion, linseed oil) to create a paint of consistent concentration.

    • The paint is applied uniformly to a stable, non-reactive substrate (e.g., coated paper, aluminum panels).

    • A portion of each specimen is masked to serve as an unexposed reference.

  • Exposure:

    • The prepared specimens are placed in a xenon-arc apparatus.

    • Exposure conditions are controlled for irradiance, temperature, and humidity. Typical settings for Test Method C are:

      • Irradiance level: 0.35 W/m²/nm at 340 nm[19]

      • Relative humidity: 55 ± 5%[19]

      • Black panel temperature: 63 ± 2°C

  • Evaluation:

    • At predetermined intervals, the specimens are removed from the exposure apparatus.

    • The color of the exposed area is measured using a spectrophotometer, and the color difference (ΔE) between the exposed and unexposed areas is calculated using the CIE 1976 Lab color difference equation.[20]

    • The lightfastness category is assigned based on the magnitude of the color change after a specific total radiant exposure.

Lightfastness Categories according to ASTM D4302:

CategoryDescriptionΔE* (CIELAB)
IExcellent≤ 4
IIVery Good> 4 and ≤ 8
IIIFair> 8 and ≤ 16
IVPoor> 16 and ≤ 24
VVery Poor> 24

Pigment Selection Workflow

The selection of a suitable red pigment for a specific application depends on a variety of factors beyond lightfastness, including hue, transparency, chemical resistance, and cost. The following diagram illustrates a logical workflow for pigment selection, prioritizing lightfastness.

PigmentSelectionWorkflow A Define Application Requirements (e.g., Lightfastness, Hue, Cost) B Consult Pigment Lightfastness Data (BWS or ASTM Ratings) A->B C Select Pigments with High Lightfastness (BWS 7-8 / ASTM I) B->C High Stability Required G Select Pigments with Moderate Lightfastness (BWS 6 / ASTM II) B->G Moderate Stability Acceptable D Consider Secondary Properties (Hue, Transparency, Chemical Resistance) C->D E Evaluate Cost-Performance Trade-off D->E F Final Pigment Selection E->F H Assess if Acceptable for Application G->H H->B No, Re-evaluate H->D Yes

Caption: A logical workflow for selecting pigments based on performance requirements.

Conclusion

This compound, a Naphthol Red, offers good lightfastness (BWS 6-7, ASTM II), making it suitable for applications where high, but not the highest, lightfastness is required.[6] However, for applications demanding exceptional long-term color stability, particularly in outdoor use or under intense lighting, other azo pigments like Disazo Red PR144 and Benzimidazolone Maroon PR171, or high-performance pigments such as Quinacridone Magenta PR122 and Pyrrole Red PR254, are superior choices with excellent lightfastness ratings (BWS 7-8, ASTM I).[7][8][10][12][13][14] The choice of pigment should always be guided by the specific performance requirements of the intended application, with careful consideration of both lightfastness and other key properties. It is also recommended to conduct independent lightfastness tests, especially for Naphthol pigments, as performance can vary.[4][5]

References

Performance Showdown: Pigment Red 5 vs. Quinacridone Reds in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and drug development, the selection of high-performance materials is paramount. This guide provides an objective comparison of the performance characteristics of Pigment Red 5, a monoazo pigment, against the esteemed class of quinacridone (B94251) reds. This evaluation, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Key Performance Characteristics

The following tables summarize the key performance indicators for this compound and a selection of commonly used quinacridone reds, including Pigment Red 122 (PR122), Pigment Red 202 (PR202), Pigment Red 209 (PR209), and Pigment Violet 19 (PV19).

Table 1: Lightfastness and Heat Stability

PigmentC.I. NameLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)
This compoundThis compound6-7[1]140 - 200[1][2]
Quinacridone MagentaPigment Red 1228[3]>300[4]
Quinacridone MagentaPigment Red 202I (Excellent)[3]~300[4]
Quinacridone RedPigment Red 209I (Excellent)[5]High[6]
Quinacridone Red/VioletPigment Violet 198[2]High[6]

Note: Lightfastness is rated on the Blue Wool Scale, where 1 is fugitive and 8 is extremely lightfast. ASTM lightfastness category I is equivalent to a Blue Wool Scale rating of 7-8.[3]

Table 2: Chemical Resistance and Physical Properties

PigmentAcid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Oil Absorption ( g/100g )
This compound4[2]5[2]40[2]
Quinacridone Magenta5[4]5[4]50-70
Quinacridone Red/Violet5[2]5[2]50-80

Note: Chemical resistance is rated on a scale of 1 to 5, where 1 indicates poor resistance and 5 indicates excellent resistance.

In-Depth Performance Analysis

Lightfastness: Quinacridone reds consistently demonstrate superior lightfastness compared to this compound.[1][2][3][5] With Blue Wool Scale ratings of 8 and ASTM ratings of I (Excellent), quinacridones are suitable for applications requiring long-term color stability under light exposure.[2][3][5] this compound, with a rating of 6-7, exhibits good lightfastness but may not be suitable for applications demanding the highest level of permanence.[1]

Heat Stability: The quinacridone pigment family is renowned for its exceptional heat stability, generally withstanding temperatures of 300°C and higher.[4] This makes them ideal for high-temperature processing applications, such as in plastics and coatings. This compound has a significantly lower heat resistance, with sources indicating a range of 140°C to 200°C.[1][2]

Chemical Resistance: Both this compound and quinacridone reds offer excellent resistance to alkalis.[2][4] Quinacridone reds also exhibit superior resistance to acids compared to this compound.[2][4] This robust chemical resistance makes quinacridones a reliable choice for applications where exposure to various chemical agents is a concern.

Dispersibility and Oil Absorption: this compound generally has a lower oil absorption value compared to quinacridone reds, which may influence its dispersion characteristics in different media.[2] The higher oil absorption of quinacridones is attributed to their smaller particle size and higher surface area, which can contribute to their high color strength and transparency.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Lightfastness Testing (ASTM D4303 / ISO 105-B02): This test determines the effect of light on pigments. The protocol involves exposing a sample of the pigment, typically dispersed in a binder on a substrate, to a calibrated artificial light source that simulates natural daylight (xenon arc lamp).[7][8][9] A set of standardized blue wool textiles with known lightfastness ratings (Blue Wool Scale 1-8) is exposed alongside the sample.[10] The lightfastness of the pigment is then rated by comparing the degree of color change of the sample to that of the blue wool references.[10]

Heat Stability Evaluation: A common method for determining heat stability involves subjecting the pigment to a specific temperature in an oven for a defined period. The color change of the heated pigment is then compared to an unheated sample. Thermogravimetric analysis (TGA) is another quantitative method used, which measures the weight loss of a pigment as a function of increasing temperature, indicating the temperature at which degradation begins.

Chemical Resistance Testing: To assess chemical resistance, a sample of the pigment is exposed to standardized acidic and alkaline solutions for a specified duration. The change in color is then evaluated against a control sample, typically using a grey scale to quantify the degree of change. A rating from 1 (severe change) to 5 (no change) is assigned.

Oil Absorption Measurement (ASTM D281): This method determines the amount of oil required to wet a specific weight of pigment to form a coherent paste. Refined linseed oil is gradually added to a known weight of the pigment and rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then reported as grams of oil per 100 grams of pigment.[11]

Visualization of Relevant Concepts

To further aid in the understanding of the broader context of these pigments in research and development, the following diagrams illustrate a key signaling pathway where quinacridone-related structures have shown potential and a conceptual workflow for drug discovery.

kinase_inhibitor_pathway cluster_cell Cellular Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes QuinacridoneScaffold Quinacridone-based Kinase Inhibitor QuinacridoneScaffold->RTK Inhibits QuinacridoneScaffold->PI3K Inhibits drug_discovery_workflow cluster_discovery Drug Discovery & Development Target Target Identification (e.g., Kinases, Azoreductases) Scaffold Scaffold Selection (Azo or Quinacridone structures) Target->Scaffold LeadGen Lead Generation & Optimization Scaffold->LeadGen Preclinical Preclinical Studies (In vitro & In vivo) LeadGen->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

References

A Comparative Guide to the Chromatographic Validation of Pigment Red 5 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic techniques for the validation of Pigment Red 5 purity. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods for quality control and characterization of this widely used synthetic organic pigment. The guide details experimental protocols for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), and presents a comparative analysis of this compound with common alternatives, Pigment Red 146 and Pigment Red 170.

Introduction to this compound

This compound is a synthetic organic azo pigment belonging to the naphthol AS pigment category.[1] Its chemical formula is C30H31ClN4O7S, and it is identified by CAS Number 6410-41-9. It is known for its bright, bluish-red shade and is utilized in a variety of applications, including printing inks, coatings, plastics, and cosmetics.[1] Given its use in regulated industries, rigorous purity assessment is crucial to ensure product quality, safety, and performance. Common impurities in azo pigments can arise from unreacted starting materials, by-products from side reactions, or degradation products.[2]

Comparative Analysis of this compound and Alternatives

The selection of a red pigment is often dependent on the specific application requirements, including lightfastness, heat stability, and chemical resistance. This compound is often compared with other naphthol reds such as Pigment Red 146 and Pigment Red 170.

PropertyThis compoundPigment Red 146Pigment Red 170
Shade Bluish-Red[1]Blue shade, semi-transparent[3]Strong bluish-red
Lightfastness Contradictory results, some concerns about its suitability for artist pigments.[1]Good overall fastness properties.[3]Excellent lightfastness.
Heat Stability Data not readily availableHeat resistance of 240°C in plastics.[3]High-performance versions offer excellent heat resistance.[4]
Transparency Data not readily availableSemi-transparent[3]Available in both transparent and opaque grades.[5]
Common Applications Printing inks, coatings, plastics, cosmetics.[1]Printing paste, water-based ink, solvent ink, UV ink, plastics, coatings.[3]High-end industrial coatings, automotive finishes, plastics, inks.[4]

Table 1: Comparison of Key Properties of this compound and Alternatives. This table summarizes the key performance characteristics of this compound, Pigment Red 146, and Pigment Red 170 based on available data.

Chromatographic Techniques for Purity Validation

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and widely used techniques for the separation and analysis of organic pigments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis of this compound, offering high resolution and sensitivity for the separation of the main pigment from its impurities. A reverse-phase HPLC method using a C18 column is typically employed.

Experimental Protocol: HPLC Analysis of this compound

This protocol is adapted from established methods for similar azo pigments, such as Pigment Red 52.[6]

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Ammonium acetate buffer (pH 4.5). Dissolve 1.54 g of ammonium acetate in 1 L of deionized water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

4. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in a suitable solvent such as dimethylformamide (DMF) or a mixture of methanol and a small amount of ammonium hydroxide (B78521) to aid dissolution. Sonicate for 10-15 minutes to ensure complete dissolution. Dilute to the mark with the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Solution: Prepare a standard solution of the this compound reference standard at a known concentration (e.g., 0.2 mg/mL) in the same manner as the sample solution.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 520-530 nm) and at other wavelengths (e.g., 254 nm) to detect a wider range of impurities.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Table 2: HPLC Gradient Elution Program.

6. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Identification of the this compound peak is confirmed by comparing its retention time with that of the reference standard.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound and the detection of impurities. It is particularly useful for screening multiple samples and for monitoring the progress of purification processes.

Experimental Protocol: TLC Analysis of this compound

1. Materials:

  • TLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm and 365 nm).

2. Mobile Phase System:

  • A common solvent system for the separation of azo pigments is a mixture of toluene, benzene, and chloroform (B151607).[7] A starting point for optimization could be a ratio of Toluene:Benzene:Chloroform (1:1:1, v/v/v) . The polarity of the mobile phase can be adjusted to achieve optimal separation.

3. Sample Preparation:

  • Prepare a concentrated solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like chloroform or a mixture of chloroform and methanol.

4. Procedure:

  • Using a capillary tube, apply a small spot of the sample solution onto the baseline of the TLC plate (approximately 1.5 cm from the bottom).

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Ensure the solvent level is below the baseline.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

5. Visualization and Analysis:

  • Visualize the separated spots under visible light and under a UV lamp at 254 nm and 365 nm.

  • Circle the visible spots with a pencil.

  • Calculate the Retention Factor (Rf) for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The main this compound spot should be the most intense. Any additional spots indicate the presence of impurities.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the chromatographic validation of this compound purity.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_tlc TLC Analysis cluster_data Data Analysis & Purity Determination weigh Weigh this compound Sample & Reference Standard dissolve Dissolve in Appropriate Solvent (e.g., DMF) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate dilute Dilute to Known Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc_inject Inject Sample and Standard into HPLC System filter->hplc_inject tlc_spot Spot Sample onto Silica Gel TLC Plate filter->tlc_spot hplc_separate Separation on C18 Column with Gradient Elution hplc_inject->hplc_separate hplc_detect Detection using DAD/UV-Vis Detector hplc_separate->hplc_detect hplc_data Integrate Peak Areas from HPLC Chromatogram hplc_detect->hplc_data tlc_develop Develop Plate in a Saturated Chamber tlc_spot->tlc_develop tlc_visualize Visualize Spots under Visible & UV Light tlc_develop->tlc_visualize tlc_data Calculate Rf Values for All Separated Spots tlc_visualize->tlc_data purity_calc Calculate Purity (%) based on Area Percent hplc_data->purity_calc final_report Final Purity Report purity_calc->final_report qual_assess Qualitative Assessment of Impurities tlc_data->qual_assess qual_assess->final_report

Caption: Workflow for the chromatographic purity validation of this compound.

Conclusion

The purity of this compound is a critical parameter that directly impacts its performance and suitability for various applications. The chromatographic methods detailed in this guide, particularly HPLC for quantitative analysis and TLC for qualitative screening, provide robust and reliable approaches for its validation. By implementing these standardized protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, facilitating the development of safe and effective products. A thorough understanding of the performance characteristics of this compound in comparison to its alternatives allows for informed selection of the most appropriate colorant for a given application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the qualitative and quantitative analysis of Pigment Red 5: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in various applications, including research, development, and manufacturing.

This compound (C.I. 12490) is a monoazo pigment widely used in cosmetics, inks, and plastics.[1][2] Its chemical structure is N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide.[3] The analysis of this pigment is essential to identify and quantify the main component, as well as to detect any process-related impurities or degradation products. Potential impurities can arise from the manufacturing process, which involves the diazotization of an aromatic amine and its subsequent coupling with a naphthol derivative.[4] These impurities may include unreacted starting materials or by-products from side reactions.[4]

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the desired level of structural information.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a mobile and a stationary phase.Measurement of the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.Measurement of the absorption of infrared radiation by the sample, which excites molecular vibrations.
Primary Use Quantitative analysis (purity, content) and separation of impurities.Quantitative analysis (concentration) and qualitative identification based on absorption maxima.Qualitative identification of functional groups and molecular structure. Can be used for quantitative analysis with proper calibration.[5]
Specificity High. Can separate the main pigment from structurally similar impurities.[6]Moderate. Spectral overlap can occur in mixtures of pigments or in the presence of impurities.[6]High. Provides a unique molecular "fingerprint" of the compound.[7]
Sensitivity High. Can detect and quantify trace amounts of the pigment and its impurities.[6]Moderate to High. Dependent on the molar absorptivity of the pigment.[8]Moderate. Generally less sensitive than HPLC for quantitative analysis.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

Reagents:

Chromatographic Conditions (Typical for Azo Pigments):

  • Mobile Phase: A gradient elution is often employed. For example, starting with a higher proportion of aqueous buffer (e.g., 95% Mobile Phase A: Ammonium acetate buffer) and gradually increasing the organic solvent (e.g., Mobile Phase B: Acetonitrile or Methanol) to 95% over 20-30 minutes allows for the separation of compounds with a range of polarities.[10][11]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound. This is typically determined by running a UV-Vis spectrum of a standard solution. For similar red azo dyes, this is often in the range of 500-530 nm.[12]

  • Injection Volume: 10-20 µL.[10][13]

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water. Sonication may be used to aid dissolution.[11]

  • Dilute the solution to a known volume to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.[10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method for the quantitative analysis of this compound, particularly for determining its concentration in solutions.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended for stability).

Reagents:

  • Suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent can affect the absorption maxima.[14]

  • This compound reference standard.

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax). For red pigments, this is expected in the visible region.[8]

  • Calibration Curve:

    • Prepare a stock solution of the this compound reference standard of a known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the this compound sample in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is primarily used for the qualitative identification of this compound by analyzing its characteristic molecular vibrations.

Instrumentation:

  • FTIR Spectrometer with an appropriate sampling accessory, such as Attenuated Total Reflectance (ATR) or a KBr pellet press.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. The typical spectral range is 4000-400 cm⁻¹.

Data Analysis:

  • The resulting spectrum will show absorption bands corresponding to the various functional groups present in the this compound molecule (e.g., N=N azo group, C=O amide, S=O sulfonyl, aromatic C-H, and C=C bonds). This "fingerprint" can be compared to a reference spectrum for identification.

Quantitative Performance Data (Illustrative for Azo Pigments)

The following tables summarize typical performance data for the analytical methods described. It is important to note that this data is illustrative and based on the analysis of similar azo pigments; method validation should be performed for this compound to establish specific performance characteristics.[11][15][16]

Table 1: HPLC Method Performance

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: UV-Vis Spectrophotometry Method Performance

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Table 3: FTIR Spectroscopy Method Performance

ParameterTypical Value
Primary Use Qualitative Identification
Linearity (R²)Dependent on calibration model
Limit of Detection (LOD)Generally higher than HPLC and UV-Vis for quantitative analysis
Limit of Quantification (LOQ)Generally higher than HPLC and UV-Vis for quantitative analysis
Accuracy (% Recovery)Dependent on calibration model
Precision (% RSD)Dependent on sample preparation and instrumentation

Visualizations

Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_results Results weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve ftir FTIR Analysis weigh->ftir dilute Dilute to Known Volume dissolve->dilute filter Filter dilute->filter hplc HPLC Injection filter->hplc uv_vis UV-Vis Measurement filter->uv_vis integration Peak Integration (HPLC) hplc->integration absorbance Absorbance Reading (UV-Vis) uv_vis->absorbance spectrum Spectral Interpretation (FTIR) ftir->spectrum quant Quantification (Purity, Content) integration->quant absorbance->quant qual Identification (Structure, Functional Groups) spectrum->qual

General workflow for the analytical validation of this compound.

References

A Comparative Analysis of the Color Strength of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the color strength and other key performance characteristics of Pigment Red 5 against a selection of commonly used alternative red pigments. The information presented is intended to assist researchers and professionals in making informed decisions for their specific applications, from laboratory research to formulation development. All quantitative data is summarized for clear comparison, and a detailed experimental protocol for determining tinting strength is provided.

Comparative Performance Data of Red Pigments

The following table summarizes the key physical, chemical, and performance properties of this compound and its alternatives. This compound is set as the benchmark standard with a relative tinting strength of 100. The tinting strength of the other pigments is presented relative to this standard.

PropertyThis compound (Benchmark)Pigment Red 3Pigment Red 57:1Pigment Red 112Pigment Red 170Pigment Red 254
C.I. Name This compoundPigment Red 3Pigment Red 57:1Pigment Red 112Pigment Red 170Pigment Red 254
Chemical Class MonoazoNaphthol ASMonoazo (Ca lake)Naphthol ASNaphthol ASDiketopyrrolopyrrole (DPP)
Relative Tinting Strength 10090-105100-110105-115110-120120-140
Shade Yellowish RedYellowish RedBluish RedBright, yellowish redBluish RedMid-shade Red
Density (g/cm³) ~1.5~1.4-1.5~1.5-1.8~1.4-1.6~1.4-1.5~1.4-1.6
Oil Absorption ( g/100g ) 40-5535-5040-6540-6045-7040-60
Heat Stability (°C) ~200~140-160~180-200~180-200~180-220~300
Lightfastness (BWS) 6-75-64-56-76-78
Acid Resistance (1-5) 4-53-43-444-55
Alkali Resistance (1-5) 4-53-43-444-55

Note: The relative tinting strength values are estimates based on qualitative descriptions and typical performance of these pigment classes. Actual values can vary depending on the specific grade, particle size, and dispersion method. BWS (Blue Wool Scale) is a measure of lightfastness, with 8 being the highest. Acid and alkali resistance are rated on a scale of 1 to 5, where 5 represents excellent resistance.

Experimental Protocol: Determination of Relative Tinting Strength (Based on ASTM D387)

This protocol outlines the procedure for determining the relative tinting strength of a test pigment compared to a reference standard.

1. Materials and Equipment:

  • Reference Standard Pigment (this compound)

  • Test Pigment(s)

  • White Pigment Paste (e.g., Titanium Dioxide in a compatible binder)

  • Vehicle (e.g., Linseed oil or other suitable medium)

  • Analytical Balance

  • Muller or Automatic Muller

  • Glass Slabs or other non-absorbent surfaces

  • Spatulas

  • Drawdown Bar and Charts

  • Spectrophotometer or Colorimeter

2. Preparation of Pigment Dispersions:

  • Accurately weigh a specific amount of the reference standard pigment (e.g., 1.000 g).

  • Add a specified amount of the vehicle to the pigment.

  • Thoroughly mix the pigment and vehicle with a spatula to form a paste.

  • Disperse the paste on a muller for a specified number of revolutions (e.g., 4 sets of 50 revolutions).

  • Repeat steps 1-4 for each test pigment.

3. Preparation of Tinted Pastes:

  • Accurately weigh a specific amount of the white pigment paste (e.g., 10.00 g).

  • Add a specified amount of the reference standard pigment dispersion (e.g., 0.500 g) to the white paste.

  • Thoroughly mix the two pastes with a spatula until a uniform color is achieved.

  • Repeat steps 1-3 for each test pigment dispersion.

4. Sample Application and Measurement:

  • Using a drawdown bar, apply a uniform film of the tinted paste of the reference standard and the test pigment side-by-side on a drawdown chart.

  • Allow the drawdowns to dry completely.

  • Visually compare the color strength of the test pigment to the reference standard.

  • For quantitative analysis, measure the color coordinates (e.g., CIE Lab*) of each drawdown using a spectrophotometer or colorimeter.

5. Calculation of Relative Tinting Strength: The relative tinting strength (TS) can be calculated using the following formula based on the reflectance values (K/S) obtained from the spectrophotometer:

TS (%) = [(K/S)test / (K/S)standard] x 100

Where:

  • (K/S)test is the absorption/scattering ratio of the test pigment tint.

  • (K/S)standard is the absorption/scattering ratio of the standard pigment tint.

A higher percentage indicates a stronger tinting strength compared to the reference standard.

Workflow for Benchmarking Pigment Color Strength

The following diagram illustrates the key steps involved in the experimental workflow for comparing the color strength of pigments.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Weigh Pigments (Standard & Test) P2 Prepare Pigment Dispersions P1->P2 Add Vehicle P3 Prepare Tinted Pastes with White Base P2->P3 Mix with White Paste E1 Create Drawdowns P3->E1 E2 Visual Assessment E1->E2 E3 Instrumental Measurement (Spectrophotometer) E1->E3 A1 Calculate Relative Tinting Strength E3->A1 A2 Compare Performance Data A1->A2

Caption: Experimental workflow for pigment color strength evaluation.

Discussion

This compound, a monoazo pigment, serves as a reliable benchmark with good overall properties. However, for applications requiring higher tinting strength and superior fastness properties, other alternatives may be more suitable.

  • Naphthol Reds (PR 3, PR 112, PR 170): These pigments generally offer good to excellent lightfastness and can provide a range of shades from yellowish to bluish red. Their tinting strength is often comparable to or slightly higher than this compound.

  • Pigment Red 57:1: As a calcium lake pigment, it provides a strong, bluish-red shade but may have lower lightfastness compared to other organic reds.

  • Diketopyrrolopyrrole (DPP) Pigment (PR 254): This class of pigments is known for its exceptional performance, including very high tinting strength, excellent lightfastness, and heat stability.[1] For demanding applications where color stability is critical, PR 254 is a superior choice.

The selection of the most appropriate red pigment will ultimately depend on the specific requirements of the application, including the desired color space, processing conditions, and end-use environment. This guide provides a foundational dataset to aid in this selection process.

References

Comparative Toxicology of Pigment Red 5 and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative toxicological overview of Pigment Red 5 and its structurally related analogues, Pigment Red 4, Pigment Red 7, Pigment Red 23, and Pigment Red 112. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the selection and use of these colorants.

The primary toxicological concern associated with these azo pigments is their potential to be metabolized into potentially carcinogenic aromatic amines through the reductive cleavage of the azo bond. However, their very low water solubility generally limits their bioavailability. This guide summarizes available data on acute toxicity, genotoxicity, and carcinogenicity, and provides detailed experimental protocols for key toxicological assays.

Data Presentation: Toxicological Endpoints

The following table summarizes the available quantitative toxicological data for this compound and its analogues.

Toxicological EndpointThis compound (C.I. 12490)Pigment Red 4 (C.I. 12085)Pigment Red 7 (C.I. 12420)Pigment Red 23 (C.I. 12355)Pigment Red 112 (C.I. 12370)
Chemical Structure
alt text
alt text
alt text
alt text
alt text
Acute Oral Toxicity (LD50) > 5000 mg/kg (rat)> 10,000 mg/kg (mouse)[1]> 5000 mg/kg bw/day (rat)[2]> 6000 mg/kg bw (rat)[2]> 5000 mg/kg bw (rat)[3][4]
Acute Dermal Toxicity (LD50) No data available> 2000 mg/kg bw (rat)[1]No data availableNo data available> 5000 mg/kg bw (rat)[3]
Genotoxicity (Ames Test) No data availableNo data availableNo data availableMutagenic in some Salmonella typhimurium strains[5]Negative results in several in vitro studies[2]
Carcinogenicity No data availableNo evidence of carcinogenicity from animal testing[6]No data availableEquivocal evidence for renal tumors in rats at high doses[2]No data available
Potential Aromatic Amine Metabolites 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide and 3-amino-5-chloro-2,4-dimethoxyaniline2-Chloro-4-nitroaniline and 1-amino-2-naphthol4-Chloro-2-methylaniline2-Methoxy-5-nitroaniline and 3-amino-N-(3-nitrophenyl)-2-naphthamide2,4,5-Trichloroaniline and 3-amino-N-(2-methylphenyl)-2-naphthamide

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the metabolic activation of azo pigments and a typical workflow for the bacterial reverse mutation (Ames) test.

Metabolic_Activation_of_Azo_Dyes cluster_gut_liver Gut Microbiota / Liver cluster_further_metabolism Further Metabolism Azo Pigment Azo Pigment Azoreductase Azoreductase Azo Pigment->Azoreductase Reductive Cleavage Aromatic Amines Aromatic Amines Azoreductase->Aromatic Amines Phase I/II Enzymes Phase I/II Enzymes Aromatic Amines->Phase I/II Enzymes Reactive Metabolites Reactive Metabolites Phase I/II Enzymes->Reactive Metabolites Detoxification Detoxification Phase I/II Enzymes->Detoxification Carcinogenicity Carcinogenicity Reactive Metabolites->Carcinogenicity Excretion Excretion Detoxification->Excretion Ames_Test_Workflow start Start prep Prepare bacterial strains (e.g., Salmonella typhimurium, His-) start->prep exposure Expose bacteria to test substance (+/- S9 metabolic activation) prep->exposure plating Plate on histidine-deficient and control media exposure->plating incubation Incubate at 37°C for 48-72h plating->incubation counting Count revertant colonies incubation->counting analysis Analyze data and determine mutagenicity counting->analysis end End analysis->end

References

Assessing the cost-performance of Pigment Red 5 alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking viable alternatives to Pigment Red 5, this guide offers a comprehensive cost-performance assessment of several leading substitutes. This document provides a detailed comparison of key performance characteristics, supported by standardized experimental data, to facilitate informed pigment selection for a variety of applications.

This compound (PR 5) is a monoazo pigment known for its brilliant red hue and is utilized across various sectors, including coatings, printing inks, plastics, and textiles.[1][2] However, the demand for pigments with enhanced durability and specific performance attributes has led to the exploration of several high-performance alternatives. This guide focuses on a comparative analysis of this compound against prominent alternatives: Naphthol Red PR 170, Naphthol Red PR 112, Quinacridone (B94251) Magenta PR 122, Diketopyrrolo-pyrrole (DPP) Red PR 254, and Anthraquinone Red PR 177.

Comparative Performance Data

The selection of an appropriate pigment is contingent upon the specific requirements of the application, such as exposure to light, heat, and chemical agents. The following table summarizes the key performance indicators for this compound and its alternatives, based on available technical data.

PigmentChemical ClassLightfastness (Blue Wool Scale)Heat Stability (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)
This compound Monoazo5-7~17044
PR 170 Naphthol AS6-7200-24055
PR 112 Naphthol AS6-8~17055
PR 122 Quinacridone7-8280-30055
PR 254 DPP830055
PR 177 Anthraquinone830055

Note: The data presented is a synthesis of information from various technical datasheets and publications.[3][4][5][6][7][8][9][10][11][12] The performance of a specific pigment grade may vary by manufacturer.

In-Depth Analysis of Alternatives

Naphthol Reds (PR 170 and PR 112): These pigments offer a good balance of properties and are often considered direct, cost-effective alternatives to PR 5. PR 170 is available in both opaque (F3RK) and transparent (F5RK) versions, providing flexibility in formulation.[5] The opaque version generally exhibits better stability.[5] PR 112 is noted for its bright, neutral red color and good lightfastness, particularly in air-drying paints.[9]

Quinacridone Magenta (PR 122): As a high-performance quinacridone pigment, PR 122 provides a vibrant bluish-red or magenta hue with exceptional lightfastness and heat stability.[4][13][14][15] Its excellent resistance to migration makes it suitable for demanding applications in plastics and automotive coatings.[4][15]

DPP Red (PR 254): Diketopyrrolo-pyrrole pigments are renowned for their outstanding durability. PR 254 offers excellent weather resistance, heat stability, and chemical resistance, making it a prime choice for high-end coatings and plastics.[8][12][16][17][18]

Anthraquinone Red (PR 177): This pigment is characterized by its blue-shade red color and exceptional fastness properties.[1][2][7][19] It is often used in combination with inorganic pigments to enhance weatherability.[2] Its high heat and light stability make it suitable for a wide range of applications, including automotive and industrial coatings.[7]

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

Lightfastness Testing

Protocol: ISO 12040: Graphic technology — Prints and printing inks — Assessment of light fastness using filtered xenon arc light.

Methodology:

  • Prepare test specimens by applying the pigmented formulation to a standardized substrate.

  • Expose the specimens to a filtered xenon arc lamp under controlled conditions of temperature and humidity, simulating sunlight.[20][21]

  • Simultaneously expose a set of Blue Wool standards (ranging from 1 to 8) to the same light source.[22][23][24]

  • Periodically compare the fading of the test specimen to the fading of the Blue Wool standards.

  • The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of color change as the test specimen.[23]

Heat Stability Testing

Protocol: Based on ASTM D2485 - Standard Test Methods for Evaluating Coatings For High Temperature Service.

Methodology:

  • Incorporate the pigment into the desired polymer or coating system.

  • Prepare test plaques or panels of the pigmented material.

  • Place the test specimens in a calibrated oven at a series of increasing temperatures for a specified duration (e.g., 10-30 minutes).[25]

  • After each temperature interval, remove the specimens and allow them to cool to room temperature.

  • Visually assess the specimens for any color change, degradation, or blistering compared to an unheated control. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

Protocol: Based on ISO 787-4: General methods of test for pigments and extenders — Part 4: Determination of acidity or alkalinity of the aqueous extract.

Methodology for Acid and Alkali Resistance:

  • Prepare a dispersion of the pigment in a suitable medium.

  • Immerse a portion of the pigmented sample in acidic (e.g., 2% hydrochloric acid) and alkaline (e.g., 2% sodium hydroxide) solutions for a specified period (e.g., 24 hours).[26][27]

  • After the exposure period, rinse the samples with deionized water and allow them to dry.

  • Visually assess the degree of color change against a gray scale, where 5 represents no change and 1 represents a severe change.[26][27]

Visualizing the Assessment Process

To further clarify the experimental and decision-making frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis P1 Pigment Dispersion P2 Substrate Application P1->P2 T1 Lightfastness (ISO 12040) P2->T1 T2 Heat Stability (ASTM D2485) P2->T2 T3 Chemical Resistance (ISO 787-4) P2->T3 A1 Quantitative Measurement T1->A1 T2->A1 A2 Visual Assessment T3->A2 A3 Comparative Analysis A1->A3 A2->A3 Logical_Comparison cluster_cost Cost-Effectiveness cluster_performance High Performance C1 This compound P1 PR 122 C1->P1 Improved Durability C2 PR 170 / PR 112 C2->P1 Enhanced Properties P2 PR 254 / PR 177 P1->P2 Superior Fastness

References

Inter-laboratory study on the characterization of Pigment Red 5

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization of Pigment Red 5

This guide provides a comparative analysis of this compound (PR5), a synthetic organic pigment from the naphthol azo group. It is intended for researchers, scientists, and professionals in drug development and other fields where precise pigment characterization is crucial. This document summarizes key physicochemical properties, compares PR5 with common alternative red pigments, and details the experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is an orange-red powder known for its bright color.[1] It is insoluble in water but soluble in ethanol (B145695) and slightly soluble in acetone.[1][2] Its key identifying information is listed in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound (PR5)[3][4]
C.I. Number 12490[3][4]
CAS Number 6410-41-9[3][4]
Molecular Formula C₃₀H₃₁ClN₄O₇S[2][3]
Molecular Weight 627.11 g/mol [3][5]
Appearance Orange-red powder[1]
Melting Point 306 °C[1]
Water Solubility 7.8 μg/L at 23°C[2]
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide[5]
Comparative Analysis with Alternative Red Pigments

The selection of a red pigment is highly dependent on the specific application, considering factors like color quality, lightfastness, opacity, and cost.[6] PR5 is often compared with other organic and inorganic red pigments. Table 2 provides a comparison of PR5 with some common alternatives.

Table 2: Comparison of this compound with Other Red Pigments

PigmentChemical ClassColor CharacteristicsLightfastnessKey Features
This compound (PR5) Naphthol AzoBright, bluish-redGood (7-8)[4]Good solvent resistance; used in inks, coatings, and cosmetics.[2]
Cadmium Red (PR108) Inorganic (Cadmium Selenosulfide)Strong, opaque, vivid redExcellentHigh opacity and chroma, but contains heavy metals.[6][7]
Quinacridone Red (PR122) QuinacridoneTransparent, vibrant bluish-red to magentaExcellent (7-8)High tint strength and weather resistance.[6]
Naphthol Red (PR170) Naphthol AzoVaries from orange-red to deep violetVaries by manufacturerWide range of shades available.[7]
Iron Oxide Red (PR101) Inorganic (Iron(III) oxide)Opaque, duller brownish-redExcellent (8)Excellent stability and opacity, cost-effective.
Experimental Protocols for Characterization

A comprehensive characterization of this compound involves multiple analytical techniques to determine its purity, structure, and physical properties.[8]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate and quantify the main pigment component and any impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV-Vis detection at the maximum absorbance wavelength of this compound (around 530 nm) and other wavelengths to monitor for impurities.

  • Sample Preparation: A known amount of the pigment is accurately weighed and dissolved in a suitable solvent, such as a methanol/ammonium hydroxide (B78521) mixture, potentially with sonication to aid dissolution. The solution is then diluted to a known volume and filtered through a 0.45 µm filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Analysis

FTIR spectroscopy is employed to identify the functional groups present in the pigment's molecular structure.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The pigment sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.[5]

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups (e.g., -N=N- azo group, -OH, C=O, and aromatic rings) to confirm the pigment's identity.[9]

3. X-ray Diffraction (XRD) for Crystalline Structure Analysis

XRD is used to determine the crystalline form of the pigment, which can affect its color and stability.

  • Instrumentation: X-ray diffractometer.

  • Sample Preparation: The powdered pigment sample is placed on a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.[8]

  • Data Analysis: The resulting diffractogram, with its characteristic peaks, provides a fingerprint of the pigment's crystalline phase.[8]

4. Scanning Electron Microscopy (SEM) for Particle Morphology

SEM is utilized to visualize the size, shape, and surface texture of the pigment particles.

  • Instrumentation: Scanning Electron Microscope with an Energy Dispersive X-ray (EDX) detector.[8]

  • Sample Preparation: The pigment powder is mounted on a sample stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold) to prevent charging.

  • Data Acquisition: A focused beam of electrons scans the sample surface to generate high-resolution images. The EDX detector can be used for elemental analysis of the sample.[8]

  • Data Analysis: The images reveal the morphology of the pigment particles, which influences properties like opacity and dispersibility.[8]

Visualizations

Experimental Workflow for Pigment Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results A This compound Sample B Dissolution for HPLC A->B C KBr Pellet for FTIR A->C D Powder Mount for XRD A->D E Stub Mount for SEM A->E F HPLC-DAD/MS B->F G FTIR Spectroscopy C->G H X-ray Diffraction (XRD) D->H I SEM-EDX E->I J Purity & Impurity Profile F->J K Molecular Structure G->K L Crystalline Phase H->L M Particle Morphology I->M N Comprehensive Characterization Report J->N K->N L->N M->N G A This compound (Azo Compound) B Reductive Cleavage of Azo Bond (e.g., by Azo Reductases) A->B Metabolic Activation C Formation of Aromatic Amines B->C D Further Metabolism (e.g., Hydroxylation, Conjugation) C->D E Excretion D->E

References

Safety Operating Guide

Navigating the Safe Disposal of Pigment Red 5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling Pigment Red 5 (CI 12490), a synthetic monoazo colorant, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols and regulatory considerations. Adherence to these guidelines will help mitigate risks and ensure compliance, fostering a secure and sustainable research environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to control dust and potential vapors.[1][2]

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3]Protects against dust particles and potential splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Prevents skin contact and potential irritation.[1]
Respiratory Protection NIOSH/OSHA approved full-face respirator if exposure limits are exceeded or dust is formed.[1][2][3]Avoids inhalation of dust particles.[1]
Protective Clothing Fire/flame resistant and impervious clothing, such as a laboratory coat, long pants, and closed-toe shoes.[1][2][3]Minimizes skin exposure to the pigment.[1]

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound involve chemical destruction or incineration.[2][4] Under no circumstances should this chemical be discharged into sewer systems or drains.[2][4]

  • Waste Collection:

    • Carefully collect all this compound waste, including contaminated materials, into a suitable, sealable, and clearly labeled container.[1][2]

    • For powdered pigment, avoid actions that could generate dust.[1][5]

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a dry, cool, and well-ventilated place, separate from incompatible materials and foodstuff containers.[2]

  • Disposal Method Selection:

    • Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[2]

    • Controlled Incineration: Another option is controlled incineration with flue gas scrubbing.[2][4]

    • Solvent Incineration: It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

  • Regulatory Compliance:

    • All disposal activities must be conducted in accordance with local, state, and federal regulations.[2][5] Consult your institution's specific safety protocols and local authorities to ensure full compliance.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.[1]

  • Secure the Area: Evacuate and limit access to the spill site to essential personnel equipped with the proper PPE.[1][2]

  • Containment:

    • For powdered pigment, carefully sweep or vacuum the material. Avoid generating dust.[1]

    • For liquid preparations, use an inert absorbent material.

  • Collection: Collect the spilled material and place it into a designated, labeled waste container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1][2]

  • Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be placed in a sealed, labeled container for proper disposal.[1]

Below is a logical workflow for the proper disposal of this compound.

PigmentRed5_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE start->ppe spill Accidental Spill Occurs start->spill collect Step 2: Collect Waste in Labeled, Sealed Container ppe->collect store Step 3: Store Container in a Safe, Ventilated Area collect->store consult Step 4: Consult Institutional & Local Regulations store->consult decision Select Approved Disposal Method consult->decision incineration Controlled Incineration with Flue Gas Scrubbing decision->incineration Option A destruction Licensed Chemical Destruction Plant decision->destruction Option B solvent Dissolve in Combustible Solvent & Incinerate decision->solvent Option C end_disp Proper Disposal Complete incineration->end_disp destruction->end_disp solvent->end_disp spill_ppe Don PPE spill->spill_ppe contain_spill Contain Spill (Sweep/Absorb) spill_ppe->contain_spill collect_spill Collect in Labeled Container contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->collect

Caption: this compound Disposal and Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.